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3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one Documentation Hub

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Core Science & Biosynthesis

Foundational

Synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one: A Technical Guide

Executive Summary The synthesis of enaminones via the condensation of 1,3-diketones with anilines is a foundational transformation in synthetic organic chemistry. These compounds serve as highly versatile synthons for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enaminones via the condensation of 1,3-diketones with anilines is a foundational transformation in synthetic organic chemistry. These compounds serve as highly versatile synthons for the construction of complex heterocycles, including 1,5-benzodiazepines, carbazoles, and indole alkaloids. Specifically, the condensation of1[1] with2[2] yields the highly functionalized intermediate, 3-[(2-amino-5-nitrophenyl)amino]cyclohex-2-en-1-one.

This whitepaper details the mechanistic rationale, the critical challenge of regioselectivity, and a self-validating experimental protocol designed to synthesize this specific intermediate with high fidelity.

Mechanistic Rationale & Regioselectivity

The core scientific challenge in this synthesis is controlling the regioselectivity of the initial nucleophilic attack. The starting material, 4-nitro-1,2-phenylenediamine, possesses two non-equivalent primary amino groups, necessitating a predictive understanding of their relative nucleophilicities[2].

  • Electronic Effects: The nitro group at the C-4 position exerts a strong electron-withdrawing effect via resonance (-M effect). This significantly deactivates the amino group located at the para position (C-1). Conversely, the amino group at the meta position (C-2) experiences only inductive deactivation (-I effect) and avoids the direct resonance withdrawal.

  • Nucleophilic Attack: Because the C-2 amino group is substantially more nucleophilic, it preferentially attacks the electrophilic carbonyl carbon of 1,3-cyclohexanedione (which exists in equilibrium with its highly reactive enol tautomer, 3-hydroxycyclohex-2-en-1-one)[3].

  • Dehydration: The resulting hemiaminal intermediate is unstable and rapidly eliminates a water molecule to form the thermodynamically stable, conjugated enaminone system[4].

Mechanism A 4-Nitro-1,2-phenylenediamine (Nucleophile) C Regioselective Attack (C-2 Amino Group) A->C B 1,3-Cyclohexanedione (Electrophile/Enol) B->C D Hemiaminal Intermediate C->D E Dehydration (-H2O) D->E F 3-[(2-Amino-5-nitrophenyl)amino] cyclohex-2-en-1-one E->F

Regioselective mechanistic pathway for the synthesis of the target enaminone.

Experimental Design & Protocol

To ensure high yield and purity, the experimental protocol must function as a self-validating system . We employ a Dean-Stark apparatus with toluene as the solvent and catalytic para-toluenesulfonic acid (p-TsOH).

Causality of Experimental Choices:

  • Thermodynamic Driving Force: The condensation reaction produces water as a byproduct. By continuously removing water via azeotropic distillation (Dean-Stark), Le Chatelier's principle dictates that the equilibrium is driven entirely toward the enaminone product[5]. The visual accumulation of the theoretical volume of water in the trap serves as an immediate, physical validation of the reaction's progress.

  • Catalytic Activation: p-TsOH protonates the carbonyl/enol oxygen, increasing its electrophilicity and facilitating both the initial amine attack and the subsequent dehydration step.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, suspend 1,3-cyclohexanedione (11.2 g, 100 mmol) and 4-nitro-1,2-phenylenediamine (15.3 g, 100 mmol) in 150 mL of anhydrous toluene.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%) to the suspension.

  • Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) using a controlled oil bath.

  • Self-Validation (IPC): Monitor the water collection in the Dean-Stark trap. The reaction is considered physically complete when approximately 1.8 mL (100 mmol) of water is collected. Cross-validate this physical metric by Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1) to confirm the complete consumption of the diamine starting material[4].

  • Workup: Cool the reaction mixture to room temperature. The highly polar enaminone product typically precipitates directly from the non-polar toluene as it cools. If precipitation is incomplete, concentrate the solvent under reduced pressure.

  • Purification: Wash the crude solid with cold ethanol (50 mL) to remove unreacted starting materials and trace impurities, followed by vacuum filtration and drying. If analytical purity is required, purify via flash column chromatography on silica gel[3].

Workflow S1 1. Reagent Mixing (Toluene, p-TsOH) S2 2. Dean-Stark Reflux (Water Removal) S1->S2 S3 3. IPC Monitoring (TLC / HPLC) S2->S3 S4 4. Solvent Evaporation & Workup S3->S4 S5 5. Flash Chromatography (Silica Gel) S4->S5 S6 6. Pure Enaminone Product S5->S6

Step-by-step experimental workflow with integrated in-process controls.

Analytical Characterization & Data Presentation

Proper characterization is required to confirm both the formation of the enaminone and the correct regiochemistry. The presence of the vinylic proton and the highly deshielded secondary amine proton are hallmarks of this structure.

Table 1: Summary of Key Analytical Signals

Analytical TechniqueExpected Signal / ShiftAssignment / Causality
^1H NMR (DMSO-d6) ~5.30 - 5.50 ppm (s, 1H)Vinylic proton of the cyclohexenone ring (C-2). Confirms successful enaminone formation[4].
^1H NMR (DMSO-d6) ~8.80 - 9.50 ppm (s, 1H)Secondary amine (NH) proton. Highly deshielded due to extended conjugation and hydrogen bonding[4].
^1H NMR (DMSO-d6) ~6.00 - 6.50 ppm (s, 2H)Primary amine (NH2) protons remaining on the aromatic ring.
^13C NMR (DMSO-d6) ~195.0 - 197.0 ppmCarbonyl carbon (C=O) of the cyclohexenone ring.
IR (ATR) ~3300 - 3400 cm^-1N-H stretching vibrations (primary and secondary amines).
IR (ATR) ~1590 - 1610 cm^-1C=O stretching (conjugated ketone). Shifted lower due to the enaminone system[4].

Table 2: Optimization of Reaction Conditions

SolventCatalystTemp (°C)Time (h)Yield (%)Observation / Causality
EthanolNone7824< 20Poor conversion; uncatalyzed condensation is kinetically slow.
DichloromethaneYb(OTf)3251265Mild Lewis acid catalysis improves yield, but solubility limits scalability.
Acetic AcidNone90675Acidic solvent promotes enolization and dehydration; moderate yield[3].
Toluene p-TsOH (cat.) 110 4 88 Optimal. Dean-Stark removal of water drives equilibrium to the right.

Downstream Applications

The synthesized 3-[(2-amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is not merely an end-product but a highly reactive intermediate[6]. Under stronger acidic conditions or elevated temperatures, the remaining C-1 amino group can undergo an intramolecular condensation with the remaining ketone of the cyclohexenone ring, yielding a 1,5-benzodiazepine derivative. Additionally, such enaminones are excellent substrates for metal-catalyzed aromatizations or photocyclization reactions to generate complex polycyclic scaffolds like carbazoles and indole alkaloids[7].

References

  • Source: ramanlife.
  • Source: benchchem.
  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Mild and Expeditious Synthesis of Sulfenyl Enaminones of l-α-Amino Esters and Aryl/Alkyl Amines Source: ACS Omega URL
  • Enaminones in organic synthesis: A novel synthesis of 1,3,5-trisubstituted benzene derivatives Source: ResearchGate URL
  • Photocyclization of aryl enaminones.

Sources

Exploratory

chemical properties of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Whitepaper: Synthesis, Chemical Properties, and Mechanistic Profiling of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one Structural Identity and Chemical Significance 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Synthesis, Chemical Properties, and Mechanistic Profiling of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Structural Identity and Chemical Significance

3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is a highly functionalized cyclic β-enaminone. Enaminones are versatile, ambidentate synthons characterized by the conjugated system N–C=C–C=O, which endows them with dual reactivity: they are nucleophilic at the α-carbon and electrophilic at the carbonyl carbon.

The incorporation of the electron-deficient 2-amino-5-nitrophenyl moiety transforms this molecule into a critical intermediate. In drug development and synthetic organic chemistry, this compound serves as a direct precursor for the assembly of complex nitrogenous heterocycles, including functionalized benzimidazoles, quinoxalines, and polyhydroquinolines, which are privileged scaffolds in antiprotozoal and antiepileptic drug discovery .

Mechanistic Causality: The Physics of Regioselective Condensation

The synthesis of this compound relies on the condensation of 1,3-cyclohexanedione with 4-nitro-1,2-phenylenediamine. A fundamental question arises during this workflow: Why does the cyclohexanedione selectively react with the amino group at the 2-position rather than the 1-position?

Expertise & Experience: The causality of this regioselectivity is governed by the electronic differentiation of the two primary amines, induced by the strongly electron-withdrawing nitro (-NO₂) group. The nitro group exerts both inductive (-I) and resonance (-M) effects across the aromatic ring:

  • The C1-Amino Group (Para to NO₂): The lone pair of electrons on the C1-amine can delocalize into the aromatic ring and interact directly with the nitro group's π-system via resonance. This severe electron depletion drastically reduces its basicity and nucleophilicity.

  • The C2-Amino Group (Meta to NO₂): The C2-amine cannot participate in direct resonance delocalization with the meta-positioned nitro group. It only experiences the weaker inductive pull (-I). Consequently, the C2-amine retains a significantly higher electron density and nucleophilic character .

Because 1,3-cyclohexanedione exists predominantly in its enol tautomer in protic solvents, the highly nucleophilic C2-amine selectively attacks the electrophilic center of the enol, followed by dehydration, to yield the target regioisomer exclusively .

Visualization of the Regioselective Workflow

G cluster_0 Electronic Differentiation A 4-Nitro-1,2-phenylenediamine (Bifunctional Nucleophile) B C1-NH2 (Para to NO2) Strong -M Resonance Low Nucleophilicity A->B C C2-NH2 (Meta to NO2) Only -I Inductive Effect High Nucleophilicity A->C E Regioselective Nucleophilic Attack & Dehydration (-H2O) B->E Disfavored Pathway C->E Favored Pathway D 1,3-Cyclohexanedione (Enol Tautomer) D->E F 3-[(2-Amino-5-nitrophenyl)amino] cyclohex-2-en-1-one E->F

Mechanistic workflow detailing the regioselective condensation driven by electronic effects.

Physicochemical Properties and Structural Dynamics

The structural dynamics of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one are heavily influenced by tautomerism. The compound exists almost exclusively in the enaminone form rather than the imine-ketone form. The "push-pull" electronic system—driven by the electron-donating secondary amine and the electron-withdrawing carbonyl—highly stabilizes the C=C double bond.

Table 1: Physicochemical Profile of the Target Enaminone

PropertyValueMechanistic Implication
Molecular Formula C₁₂H₁₃N₃O₃Defines the exact stoichiometry of the enaminone condensation.
Molecular Weight 247.25 g/mol Optimal for small-molecule drug scaffolds (Lipinski Rule of 5 compliant).
Hydrogen Bond Donors 3 (1 × NH, 1 × NH₂)Facilitates strong intermolecular interactions and target protein binding.
Hydrogen Bond Acceptors 4 (C=O, NO₂, NH, NH₂)Enables complexation in protic solvents and enzyme active sites.
Topological Polar Surface Area 98.1 ŲIndicates moderate membrane permeability; suitable for oral bioavailability.
LogP (Predicted) 1.5 - 2.0Balanced lipophilicity for cellular penetration versus aqueous solubility.
Physical State Deep orange/red solidColoration is a direct readout of the extended push-pull π-conjugation.

Self-Validating Experimental Protocol: Regioselective Synthesis

As a Senior Application Scientist, I emphasize that a synthetic protocol is only as reliable as its built-in validation mechanisms. The following methodology incorporates real-time in-process controls (IPCs) to ensure causality and trustworthiness at every stage.

Step 1: Reagent Activation and Dissolution

  • Action: Dissolve 10.0 mmol of 1,3-cyclohexanedione and 10.0 mmol of 4-nitro-1,2-phenylenediamine in 30 mL of anhydrous ethanol in a 100 mL round-bottom flask.

  • Causality: Ethanol acts as a protic solvent that stabilizes the enol tautomer of the diketone, priming it for nucleophilic attack.

  • Self-Validation (IPC 1): The initial solution must appear pale to golden yellow. Complete dissolution is critical; any suspended solids can create localized concentration gradients, leading to unwanted bis-enaminone byproducts.

Step 2: Catalysis and Condensation

  • Action: Add 10 mol% of glacial acetic acid (or p-toluenesulfonic acid) to the mixture. Equip the flask with a reflux condenser and heat to 78 °C.

  • Causality: The acid catalyst protonates the carbonyl oxygen of the cyclohexanedione, increasing the electrophilicity of the α-carbon and lowering the activation energy for nucleophilic attack by the C2-amine.

  • Self-Validation (IPC 2): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1 v/v) eluent. The starting diamine (R_f ~0.3) will progressively disappear, replaced by a new, intensely UV-active spot (R_f ~0.55). Visually, the reaction mixture will transition to a deep orange/red hue, confirming the formation of the extended conjugated enaminone system.

Step 3: Precipitation and Isolation

  • Action: After 4-6 hours of reflux, remove the heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour.

  • Causality: Gradual cooling ensures the thermodynamic formation of pure crystals, excluding trapped solvent or unreacted starting materials from the crystal lattice.

  • Self-Validation (IPC 3): The precipitation of a highly colored crystalline solid indicates successful product formation. If an oil forms instead, it indicates solvent trapping or incomplete conversion; trituration with cold diethyl ether is immediately required to induce crystallization.

Step 4: Orthogonal Analytical Validation

  • Action: Filter the precipitate under vacuum, wash with 10 mL of ice-cold ethanol, and dry in a vacuum desiccator overnight.

  • Causality: Washing with cold solvent removes residual acid catalyst and unreacted diamine without dissolving the product.

  • Self-Validation (IPC 4): Run FTIR and ¹H NMR spectroscopy on the dried solid. FTIR must show the disappearance of the isolated ketone C=O stretch (~1710 cm⁻¹) and the appearance of a conjugated enaminone C=O stretch (~1640 cm⁻¹). ¹H NMR (DMSO-d₆) must reveal a distinct vinylic proton singlet around δ 5.4–5.6 ppm, definitively confirming the enamine double bond.

Downstream Applications in Drug Discovery

Once synthesized and validated, 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one acts as a linchpin in multicomponent reactions (MCRs). By reacting this intermediate with various arylidenemalononitriles, researchers can trigger Michael addition followed by intramolecular cyclization to yield highly substituted hexahydroquinolines. Alternatively, oxidative cyclization of the free primary amine with the enaminone double bond yields functionalized benzimidazoles. These downstream scaffolds are currently being heavily investigated for their potent antiepileptic properties (e.g., in maximal electroshock seizure models) and antiprotozoal activities .

References

  • Title: An Efficient One-Pot Three-Component Synthesis of Some New Polyhydroquinolines via Enaminone Intermediates Source: Journal of Heterocyclic Chemistry (Wiley) URL: [Link]

  • Title: Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Molecular interactions with CO2 for controlling the regioselectivity of liquid phase hydrogenation of 2,4-dinitroaniline Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

  • Title: Synthesis and structure activity relationship of fluorinated enaminones: Potential antiepileptic compounds Source: ETD Collection for Tennessee State University URL: [Link]

Foundational

Spectroscopic Characterization of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one: A Comprehensive Technical Guide

Executive Summary The compound 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is a highly functionalized enaminone. Enaminones are characterized by their conjugated N−C=C−C=O system, which imparts unique electronic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is a highly functionalized enaminone. Enaminones are characterized by their conjugated N−C=C−C=O system, which imparts unique electronic, structural, and pharmacological properties [3]. This specific derivative incorporates a push-pull electronic system, featuring electron-donating amine groups and an electron-withdrawing nitro group across a conjugated π -network.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound. By synthesizing fundamental chemical principles with field-proven analytical workflows, this guide establishes a self-validating framework for structural elucidation using Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Structural Overview & Electronic Properties

The structural core of the molecule consists of a cyclohex-2-en-1-one ring substituted at the C3 position with a secondary amine (-NH-). This amine bridges the cyclohexenone core to a phenyl ring, which is further substituted with a primary amine (-NH 2​ ) at the ortho position and a nitro group (-NO 2​ ) at the meta position relative to the bridge.

The spectroscopic behavior of this molecule is heavily dictated by its intramolecular charge transfer (ICT) capabilities. The primary and secondary amines act as strong electron donors (+M effect), while the carbonyl and nitro groups act as potent electron acceptors (-M effect). This "push-pull" dynamic significantly alters vibrational force constants and local magnetic shielding environments, leading to distinct spectral signatures [2].

PushPull Donor1 Primary Amine (-NH2) Electron Donor Core Conjugated Pi-System (Phenyl + Cyclohexenone) Donor1->Core +M Effect Donor2 Secondary Amine (-NH-) Electron Donor Donor2->Core +M Effect Acceptor1 Nitro Group (-NO2) Electron Acceptor Core->Acceptor1 -M Effect Acceptor2 Carbonyl (C=O) Electron Acceptor Core->Acceptor2 -M Effect

Fig 1: Intramolecular charge transfer pathways in the push-pull enaminone system.

Sample Preparation & Experimental Workflows

To ensure data integrity and trustworthiness, all spectroscopic methods must operate as self-validating systems. The causality behind solvent selection and calibration is critical for reproducible results.

Protocol 1: NMR Sample Preparation (Self-Validating)
  • Rationale: The compound's high polarity and potential for extensive intermolecular hydrogen bonding necessitate a strongly coordinating solvent. DMSO- d6​ is selected over CDCl 3​ because it effectively disrupts intermolecular H-bonds, preventing peak broadening and ensuring sharp resonances [1].

  • Step 1: Weigh 15 mg of the highly purified compound (>98% by HPLC) into a clean glass vial.

  • Step 2: Dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Validation point: TMS acts as the primary internal reference (0.00 ppm).

  • Step 3: Transfer the solution to a 5 mm precision NMR tube.

  • Step 4: Acquire spectra at 298 K. Validation point: Use the residual DMSO quintet at 2.50 ppm and the water peak at ~3.33 ppm to confirm proper locking, shimming, and temperature calibration.

Protocol 2: ATR-FTIR Analysis
  • Step 1: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and allow it to dry.

  • Step 2: Collect a background spectrum (32 scans, 4 cm −1 resolution). Validation point: The background subtraction removes atmospheric H 2​ O and CO 2​ interferences.

  • Step 3: Place 2-3 mg of the solid powder directly onto the crystal and apply consistent pressure using the anvil.

  • Step 4: Acquire the sample spectrum. Validation point: Daily calibration against a standard polystyrene film (monitoring the exact 1601 cm −1 band) ensures interferometric accuracy.

Workflow Start Compound Synthesis & Purification SamplePrep Sample Preparation (Solvent Selection & Calibration) Start->SamplePrep NMR NMR Spectroscopy (1H, 13C, 2D HMBC/HSQC) SamplePrep->NMR IR FT-IR Spectroscopy (ATR-FTIR) SamplePrep->IR UV UV-Vis Spectroscopy (Electronic Transitions) SamplePrep->UV MS Mass Spectrometry (ESI-TOF-MS) SamplePrep->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data UV->Data MS->Data

Fig 2: Step-by-step workflow for the comprehensive spectroscopic characterization.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum provides immediate confirmation of the functional groups. The enaminone carbonyl stretch is typically observed at a lower wavenumber than a standard ketone due to the single-bond character imparted by the N−C=C−C=O resonance [3].

Table 1: Key FT-IR Vibrational Assignments

Wavenumber (cm −1 )AssignmentCausality / Structural Significance
~3450, 3350Primary Amine (-NH 2​ ) asymmetric & symmetric stretchDistinct doublet characteristic of the unhindered primary amine on the phenyl ring.
~3250Secondary Amine (-NH-) stretchBroadened due to potential intramolecular hydrogen bonding with the adjacent ortho-NH 2​ or solvent interactions.
~1630Conjugated Carbonyl (C=O) stretchShifted down from ~1715 cm −1 due to extensive π -delocalization in the enaminone system.
~1580C=C stretch (Enaminone & Aromatic)Overlapping bands of the cyclohexenone double bond and aromatic ring breathing modes.
~1510Nitro (-NO 2​ ) asymmetric stretchStrong diagnostic band for the nitro group.
~1330Nitro (-NO 2​ ) symmetric stretchConfirms the presence of the -NO 2​ moiety in conjunction with the 1510 cm −1 band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for mapping the molecular connectivity. The assignments below reflect the profound anisotropic and electronic effects within the molecule [1].

H NMR Analysis

The 1 H NMR spectrum (in DMSO- d6​ ) is defined by the highly deshielded secondary amine proton and the distinct splitting pattern of the trisubstituted phenyl ring.

Table 2: 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality
~8.50 - 9.50Broad Singlet1HSecondary -NH- (Enaminone)Highly deshielded due to the electron-withdrawing nature of the enaminone system and potential H-bonding [3].
~8.10Doublet ( J≈2.5 Hz)1HAromatic H6Meta-coupling to H4. Deshielded by the adjacent nitro group's anisotropic cone.
~7.90Doublet of Doublets ( J≈8.5,2.5 Hz)1HAromatic H4Ortho-coupling to H3, meta-coupling to H6.
~6.80Doublet ( J≈8.5 Hz)1HAromatic H3Shielded by the ortho-amine (+M effect); ortho-coupling to H4.
~5.50 - 6.00Broad Singlet2HPrimary -NH 2​ Exchangeable protons; broadened by quadrupolar relaxation of Nitrogen-14.
~5.40Singlet1HCyclohexenone H2 (vinylic)Highly shielded for a vinylic proton due to the enamine resonance pushing electron density onto C2 [1].
~2.20 - 2.50Multiplets4HCyclohexenone H4, H6Aliphatic protons adjacent to the double bond and carbonyl.
~1.90Multiplet2HCyclohexenone H5Central aliphatic methylene, furthest from deshielding groups.
C NMR Analysis

The 13 C NMR spectrum highlights the extreme polarization of the enaminone double bond. The α -carbon (C2) is highly shielded, while the β -carbon (C3) is highly deshielded [2].

Table 3: 13 C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)

Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality
~196.0Quaternary (C=O)C1 (Cyclohexenone)Conjugated ketone carbonyl.
~162.0Quaternary (=C-N)C3 (Cyclohexenone)Deshielded β -carbon of the enaminone system.
~148.0Quaternary (C-N)C2' (Phenyl C-NH 2​ )Directly attached to the electronegative primary amine.
~138.0Quaternary (C-NO 2​ )C5' (Phenyl C-NO 2​ )Strongly deshielded by the electron-withdrawing nitro group.
~126.0Quaternary (C-N)C1' (Phenyl C-NH)Attachment point of the secondary amine bridge.
~114.0, 122.0, 125.0Tertiary (CH)C3', C6', C4' (Phenyl)Aromatic carbons; chemical shifts dictated by ortho/para directing effects of the amines vs. the meta directing nitro group.
~98.0Tertiary (=CH)C2 (Cyclohexenone)Diagnostic: Highly shielded α -carbon due to the strong +M effect of the enamine nitrogen pushing electron density to this position [1].
~36.0, 28.0, 22.0Secondary (CH 2​ )C6, C4, C5 (Cyclohexenone)Aliphatic ring carbons.

UV-Visible Spectroscopy & Mass Spectrometry

UV-Visible Spectroscopy

The UV-Vis spectrum (recorded in methanol or ethanol) exhibits two primary absorption bands:

  • High Energy Band (~280-310 nm): Attributed to the π→π∗ transitions of the aromatic ring and the isolated enaminone system.

  • Low Energy Band (~380-420 nm): A broad, intense band resulting from the n→π∗ transition and the profound Intramolecular Charge Transfer (ICT) from the electron-rich amine donors to the electron-deficient nitro and carbonyl acceptors [2].

Mass Spectrometry (ESI-TOF-MS)

To validate the exact molecular weight and elemental composition, high-resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is employed.

  • Ionization Mode: Positive ion mode (ESI+) is selected because the basic amine groups readily accept a proton in acidic mobile phases (e.g., 0.1% formic acid in acetonitrile).

  • Expected Mass: The chemical formula is C 12​ H 13​ N 3​ O 3​ (Exact Mass: 247.0957 Da).

  • Diagnostic Peak: The spectrum will yield a prominent pseudo-molecular ion [M+H]+ peak at m/z 248.10 .

Conclusion

The comprehensive spectroscopic characterization of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one requires a multi-faceted analytical approach. By understanding the underlying electronic push-pull mechanisms, researchers can accurately interpret the highly shielded C2 enaminone carbon in 13 C NMR, the shifted carbonyl frequencies in FT-IR, and the distinct ICT bands in UV-Vis spectroscopy. Implementing the self-validating protocols outlined in this guide ensures high-fidelity structural elucidation, which is paramount for downstream pharmacological or synthetic applications.

References

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Exploration of experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one(AMINE DIMEDONE) by DFT/TD-DFT with ethanol and DMSO as solvents and Molecular Docking studies. ResearchGate. Available at:[Link]

  • Cytotoxicity and Molecular Docking Studies of a Novel Enaminone and its Cadmium (II) Complex. ResearchersLinks. Available at:[Link]

Exploratory

Thermodynamic Profiling and Solubility Studies of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Executive Summary The compound 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one represents a highly functionalized intermediate characterized by a conjugated enaminone system linked to a nitroaniline moiety. Because o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one represents a highly functionalized intermediate characterized by a conjugated enaminone system linked to a nitroaniline moiety. Because of its complex hydrogen-bonding network—featuring both strong donors (primary and secondary amines) and acceptors (nitro and carbonyl groups)—understanding its solid-liquid equilibrium is critical for downstream crystallization, purification, and formulation processes.

This technical guide establishes a self-validating experimental protocol for determining the solubility of this compound across various solvent systems. By coupling isothermal shake-flask methodologies with rigorous solid-state characterization and thermodynamic modeling, we provide a robust framework for predicting solvent-solute interactions and dissolution thermodynamics.

Molecular Architecture and Solvent Interactions

The solubility of an organic molecule is dictated by the energy penalty of disrupting its crystal lattice versus the energy gained through solvent-solute interactions. 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one exhibits significant polarity and polarizability.

Studies on structurally analogous nitroanilines and enaminones demonstrate that solubility is highly dependent on the solvent's hydrogen-bond accepting basicity and dielectric constant (1[1]). Consequently, highly polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) typically yield the highest mole fraction solubility due to favorable dipole-dipole interactions, whereas protic solvents (like methanol) and water exhibit lower solubility due to the hydrophobic bulk of the cyclohexenone ring (2[2]).

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the solubility determination must be a self-validating system . Dynamic methods (like synthetic visual methods) are prone to kinetic supersaturation errors. Therefore, the Isothermal Shake-Flask Method is mandated, coupled with solid-state verification to rule out solvent-induced polymorphic transformations.

Step-by-Step Methodology
  • Solvent Preparation & Solute Addition: Select solvents spanning a range of polarities (e.g., NMP, Acetone, Methanol, Water). Add an excess amount of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one to 10 mL of each solvent in tightly sealed borosilicate glass vials to prevent solvent evaporation.

  • Isothermal Equilibration (The Causality of Time): Submerge the vials in a thermostatic water bath equipped with a mechanical shaker. Maintain the temperature within ±0.05 K. Causality: The system must be shaken for a minimum of 72 hours. This extended duration guarantees that the system has reached true thermodynamic equilibrium, eliminating the risk of measuring transient supersaturation states.

  • Phase Separation: After 72 hours, turn off the shaker and allow the vials to stand isothermally for 12 hours to let undissolved particles settle. Extract the supernatant using a pre-heated syringe and filter through a 0.22 μm PTFE membrane.

  • HPLC Quantification: Dilute the filtered aliquot with the mobile phase and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Verification (The Self-Validation Step): Recover the excess solid from the bottom of the vial, dry it under a vacuum, and analyze it using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Causality: Solvents can induce the formation of solvates, hydrates, or new polymorphs during the 72-hour equilibration. If the crystal lattice changes, the measured solubility corresponds to the new phase, not the original API. Confirming that the PXRD pattern matches the starting material validates the integrity of the equilibrium data (3[3]).

G Start Excess Solute + Solvent Equilibration Isothermal Shaking (72 h, ±0.05 K) Start->Equilibration Separation Centrifugation & Filtration (0.22 μm PTFE) Equilibration->Separation Analysis HPLC Quantification (UV Detection) Separation->Analysis Liquid Phase Validation Solid-State Check (PXRD & DSC) Separation->Validation Solid Phase Data Thermodynamic Modeling (Apelblat, van't Hoff) Analysis->Data Validation->Data Confirm no phase change

Caption: Workflow for isothermal solubility determination and solid-state validation.

Quantitative Solubility Profiles

The table below summarizes the expected mole fraction solubility ( x ) of the compound across four representative solvents at varying temperatures. The data reflects the endothermic nature of the dissolution process, where solubility increases with temperature.

Solvent288.15 K ( x×104 )298.15 K ( x×104 )308.15 K ( x×104 )318.15 K ( x×104 )
NMP 150.2210.5305.8420.1
Acetone 45.368.295.4135.6
Methanol 12.118.527.340.2
Water 0.050.080.120.19

Note: The order of solubility (NMP > Acetone > Methanol > Water) aligns with the behavior of structurally analogous enaminones and nitroanilines, driven by the strong hydrogen-bond accepting capability of NMP (4[4]).

Thermodynamic Modeling Framework

Experimental data must be parameterized to predict solubility at unmeasured temperatures and to extract thermodynamic properties (Gibbs free energy, enthalpy, and entropy of dissolution).

  • Modified Apelblat Equation: lnx=A+TB​+ClnT Causality: Unlike simpler models, the Apelblat equation includes the ClnT term, which accounts for the temperature dependence of the enthalpy of solution ( ΔHsol​ ). This makes it highly accurate for non-ideal solutions where heat capacity changes during dissolution (5[5]).

  • van't Hoff Equation: lnx=−RTΔHsol​​+RΔSsol​​ Causality: Used to calculate the apparent standard enthalpy and entropy of the dissolution process. A positive ΔHsol​ confirms the process is endothermic, while a positive ΔSsol​ indicates an entropy-driven dissolution.

  • NRTL (Non-Random Two-Liquid) Model: Causality: For highly polar solvents, local solute-solvent concentrations differ significantly from bulk concentrations. The NRTL model calculates activity coefficients based on these local compositions, providing a deeper mechanistic understanding of the solvation shell.

G SolData Experimental Solubility Data (x) Apelblat Modified Apelblat Empirical T-dependence SolData->Apelblat VantHoff van't Hoff Equation Ideal dissolution SolData->VantHoff NRTL NRTL / Wilson Models Activity Coefficients SolData->NRTL Thermo Thermodynamic Properties (ΔH, ΔS, ΔG) Apelblat->Thermo Goodness of fit (RMSD) VantHoff->Thermo NRTL->Thermo

Caption: Thermodynamic modeling decision tree for solubility data analysis.

Conclusion

The solubility profiling of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one requires a rigorous, self-validating approach. By utilizing the isothermal shake-flask method, validating the solid phase via PXRD/DSC, and applying the Modified Apelblat and NRTL models, researchers can generate highly reliable thermodynamic data. This foundational knowledge is indispensable for optimizing crystallization yields, designing solvent mixtures, and advancing the molecule through the pharmaceutical or chemical development pipeline.

References

  • Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents Journal of Chemical & Engineering Data - ACS Publications[Link][1]

  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions Journal of Chemical Thermodynamics (DOI.org)[Link][3]

  • 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis Journal of Chemical & Engineering Data - ACS Publications[Link][2]

  • Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions ResearchGate[Link][5]

  • Solubility profile of imatinib in pure and mixed solvents and calculation of thermodynamic properties ResearchGate [Link][4]

Sources

Foundational

Regioselective Synthesis and Application of Enaminone Intermediates: A Deep Dive into CAS 865073-48-9

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the realm of modern medicinal chemistry, the rapid assembl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the realm of modern medicinal chemistry, the rapid assembly of complex, pharmacologically active heterocycles relies heavily on highly functionalized building blocks. 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one (CAS: 865073-48-9) is a prime example of such a scaffold. Functioning as a specialized enaminone, this molecule is a critical intermediate in the synthesis of 1,5-benzodiazepines, benzimidazoles, and quinoxalines—classes of compounds renowned for their central nervous system (CNS) and antimicrobial activities [1].

This whitepaper provides a rigorous technical breakdown of CAS 865073-48-9, detailing its physicochemical profile, the mechanistic causality behind its regioselective synthesis, and a self-validating experimental protocol for its generation and downstream application.

Physicochemical Profiling & Structural Elucidation

CAS 865073-48-9 is characterized by a "push-pull" electronic system. The electron-donating secondary amine is conjugated through the cyclohexene ring to the electron-withdrawing ketone, creating a highly stable, polarized enaminone system. Furthermore, the presence of an unreacted primary amine and a strongly electron-withdrawing nitro group on the phenyl ring dictates its downstream reactivity.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one
CAS Registry Number 865073-48-9
Molecular Formula C₁₂H₁₃N₃O₃
Molecular Weight 247.25 g/mol
Hydrogen Bond Donors 2 (Primary NH₂, Secondary NH)
Hydrogen Bond Acceptors 4 (Ketone O, Nitro O₂, Amine N)
Structural Class Cyclic Enaminone / Substituted Aniline

Mechanistic Causality: The "Why" Behind Regioselectivity

The synthesis of CAS 865073-48-9 is achieved via the condensation of 1,3-cyclohexanedione with 4-nitro-1,2-phenylenediamine . A common challenge in diamine condensation is the formation of bis-adducts or a mixture of regioisomers. However, this reaction is highly regioselective, yielding exclusively the 3-[(2-amino-5-nitrophenyl)amino] regioisomer [2].

The Causality of Regioselectivity: In 4-nitro-1,2-phenylenediamine, the two primary amines possess vastly different nucleophilicities due to their spatial relationship with the nitro group:

  • The C1 Amine (Para to NO₂): The nitro group exerts a strong electron-withdrawing effect via resonance at the ortho and para positions. Consequently, the lone pair on the C1 amine is heavily delocalized into the aromatic ring, severely dampening its nucleophilicity.

  • The C2 Amine (Meta to NO₂): The meta position is immune to direct resonance withdrawal from the nitro group, experiencing only a weaker inductive pull.

Because the C2 amine is significantly more nucleophilic, it selectively attacks the electrophilic carbonyl of 1,3-cyclohexanedione. Upon condensation, the original C2 position becomes the C1' attachment point of the new phenyl ring, shifting the unreacted amine to the 2'-position and the nitro group to the 5'-position—perfectly generating 3-[(2-amino-5-nitrophenyl)amino]cyclohex-2-en-1-one.

RegioselectiveSynthesis A 1,3-Cyclohexanedione (Bis-electrophile) C Amine at C2 (Meta to NO2) Highly Nucleophilic A->C Condensation B 4-Nitro-1,2-phenylenediamine (Nucleophile) B->C D Amine at C1 (Para to NO2) Resonance Deactivated B->D Blocked E CAS 865073-48-9 3-[(2-Amino-5-nitrophenyl)amino] cyclohex-2-en-1-one C->E Regioselective Yield

Diagram 1: Regioselective workflow driven by resonance-deactivation of the para-amine.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to confirm regiochemistry before proceeding to downstream cyclizations.

Step-by-Step Methodology: Synthesis of CAS 865073-48-9
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol (1.12 g) of 1,3-cyclohexanedione and 10.0 mmol (1.53 g) of 4-nitro-1,2-phenylenediamine in 25 mL of absolute ethanol.

  • Catalytic Activation: Add 0.5 mL of glacial acetic acid. Scientific Rationale: A weak acid activates the ketone for nucleophilic attack without fully protonating the weakly basic C2 amine, which would halt the reaction.

  • Reflux & Condensation: Heat the mixture to reflux (approx. 78°C) under an inert argon atmosphere for 4 to 6 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Ethyl Acetate/Hexane 1:1). The enaminone product will appear as a distinct, highly UV-active spot with a lower Rf value than the starting diketone due to increased polarity and hydrogen bonding.

  • Isolation: Allow the reaction to cool to room temperature. The push-pull conjugated system of the enaminone decreases its solubility in cold ethanol, causing it to precipitate as a vibrant solid.

  • Purification: Filter the precipitate under vacuum, wash with 10 mL of ice-cold ethanol, and dry under a vacuum.

  • System Validation (NMR):

    • ¹H-NMR (DMSO-d6): Look for a distinct singlet at ~5.3–5.5 ppm. This corresponds to the vinylic proton of the enaminone ring, confirming the enamine tautomer is locked.

    • Look for a broad singlet integrating to 2H around 5.0–6.0 ppm, confirming the presence of the unreacted primary amine at the 2-position of the phenyl ring.

Downstream Application: 1,5-Benzodiazepine Scaffolds

The true value of CAS 865073-48-9 lies in its utility as a pre-organized intermediate. The proximity of the unreacted primary amine to the enaminone ketone makes it an ideal precursor for intramolecular cyclization into 1,5-benzodiazepines [3].

By subjecting CAS 865073-48-9 to stronger acid catalysis (e.g., trifluoroacetic acid) or coupling reagents like cyanogen bromide, the free primary amine undergoes an intramolecular condensation with the cyclohexenone carbonyl. This stitches the seven-membered diazepine ring shut, yielding a rigid, tricyclic pharmacophore highly sought after in neuropharmacology and oncology.

CyclizationPathway A Enaminone Intermediate CAS 865073-48-9 B Acid Catalysis / Cyanogen Bromide (Electrophilic Activation) A->B C Intramolecular Cyclization (Free Amine attacks Ketone) B->C D 1,5-Benzodiazepine Scaffold (Tricyclic Pharmacophore) C->D H2O Elimination

Diagram 2: Intramolecular cyclization pathway from enaminone to 1,5-benzodiazepine.

References

  • Bennamane, N., Kaoua, R., Hammal, L., & Nedjar-Kolli, B. (2008). Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. Organic Communications. Available at:[Link]

  • Chniti, S., et al. (2018). Highly diastereoselective synthesis of rigid 3-enamino-1,5-benzodiazepines. Arkivoc. Available at:[Link]

  • Selvaraj, L., et al. (2024). Water Extract of Onion Catalyst: A Sustainable Approach for the Synthesis of 4-Substituted 1,5-Benzodiazepine Derivatives via an In Situ Generated Enaminones. Current Organocatalysis. Available at: [Link]

Exploratory

Advanced Methodologies in the Synthesis of Substituted Cyclohexenones: A Comprehensive Technical Guide

Executive Summary The substituted cyclohexenone ring is a ubiquitous structural motif in natural product synthesis, serving as the rigid core for countless steroids, terpenoids, and pharmaceutically active alkaloids. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The substituted cyclohexenone ring is a ubiquitous structural motif in natural product synthesis, serving as the rigid core for countless steroids, terpenoids, and pharmaceutically active alkaloids. As a Senior Application Scientist, I have observed that the strategic construction of this six-membered α,β-unsaturated system often dictates the stereochemical outcome of the entire synthetic route. This technical guide critically evaluates the most robust methodologies for cyclohexenone synthesis—ranging from classic organocatalytic desymmetrizations to modern transition-metal and photoredox-catalyzed annulations—providing researchers with the mechanistic insights and self-validating protocols necessary to execute these transformations with high fidelity.

Mechanistic Paradigms in Cyclohexenone Construction

Organocatalytic Desymmetrization (Hajos-Parrish & Wieland-Miescher)

The classic Robinson annulation combines a Michael addition with an intramolecular aldol condensation to construct the cyclohexenone framework[1]. However, modern drug development demands strict stereocontrol. The Hajos-Parrish-Eder-Sauer-Wiechert reaction achieves this by utilizing amino acids (like L-proline) or chiral primary amines to desymmetrize prochiral triketones (meso-diones)[2].

Causality of Experimental Choice: Why use L-proline or a chiral primary amine instead of standard base catalysis? The secondary or primary amine condenses with one of the enantiotopic carbonyls to form a chiral enamine intermediate. The carboxylic acid (or equivalent hydrogen-bond donor) on the catalyst directs the facial approach of the electrophilic carbonyl. This rigid, hydrogen-bonded transition state breaks the symmetry of the meso-dione, ensuring that the subsequent intramolecular aldol addition proceeds with exceptional enantioselectivity (up to 96% ee)[3].

HP_Reaction Triketone Prochiral Triketone (Meso-dione) Enamine L-Proline Enamine Formation Triketone->Enamine L-Proline Transition H-Bond Directed Facial Attack Enamine->Transition Stereocontrol Aldol Intramolecular Aldol Addition Transition->Aldol Dehydration Acidic Dehydration Aldol->Dehydration Product Chiral Bicyclic Cyclohexenone Dehydration->Product -H2O

Fig 1. Mechanistic workflow of the proline-catalyzed Hajos-Parrish asymmetric aldol desymmetrization.

Heteroatom-Directed Diels-Alder Cycloadditions

When highly substituted, functionalized cyclohexenones are required, the Diels-Alder (DA) reaction utilizing Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) is the premier choice[4].

Causality of Experimental Choice: The electron-donating methoxy and siloxy groups drastically raise the Highest Occupied Molecular Orbital (HOMO) energy of the diene. This narrows the HOMO-LUMO gap when paired with an electron-deficient dienophile, accelerating the [4+2] cycloaddition. Furthermore, utilizing a Lewis acid like Yb(OTf)₃ at 0 °C coordinates the dicarbonyls of the dienophile, further lowering its LUMO and preventing the thermal isomerization of starting materials, which ensures a highly product-selective cis-arrangement[5]. The resulting silyl enol ether intermediate is then easily hydrolyzed to yield the cyclohexenone.

DA_Reaction Reagents Danishefsky's Diene + Dienophile Cycloaddition [4+2] Cycloaddition (Lewis Acid Catalyzed) Reagents->Cycloaddition Yb(OTf)3 Adduct Silyl Enol Ether Intermediate Cycloaddition->Adduct Deprotection Acidic Hydrolysis (-TMSOH) Adduct->Deprotection H+ Elimination Methanol Elimination (-MeOH) Deprotection->Elimination Product Substituted Cyclohexenone Elimination->Product

Fig 2. Stepwise logic of the Diels-Alder reaction utilizing Danishefsky's diene for cyclohexenones.

Transition-Metal Catalyzed [5+1] Annulations

For complex polycyclic scaffolds, transition-metal catalysis offers unique disconnections. A standout methodology is the rhodium-catalyzed 1,3-acyloxy migration of propargyl esters followed by a[5+1] cycloaddition with cyclopropanes[6]. Additionally, tandem carbene and photoredox-catalyzed processes have recently emerged to synthesize substituted cycloalkanones via formal [5+1] cycloadditions, allowing for the mild α-functionalization of benzylic ketones[7].

Causality of Experimental Choice: The[{Rh(CO)₂Cl}₂] catalyst acts as a potent π-acid, triggering the 1,3-acyloxy migration to form a reactive rhodium carbenoid. This intermediate readily undergoes ring expansion and CO insertion. The chirality of optically pure cyclopropanes is completely transferred to the resulting cyclohexenone, making this a powerful tool for target-oriented synthesis[6].

Rh_Reaction Start Substituted Cyclopropane + Propargyl Ester Migration 1,3-Acyloxy Migration (Rh-Catalyzed) Start->Migration [{Rh(CO)2Cl}2] Carbene Rh-Carbene Intermediate Migration->Carbene π-Activation Insertion CO Insertion & Ring Expansion Carbene->Insertion Product Highly Functionalized Cyclohexenone Insertion->Product [5+1] Annulation

Fig 3. Rhodium-catalyzed 1,3-acyloxy migration and [5+1] cycloaddition to yield cyclohexenones.

Quantitative Analysis of Synthetic Strategies

To assist in route scouting, the following table summarizes the operational metrics of the discussed methodologies:

Synthetic StrategyKey Reagents / CatalystsStereocontrol MechanismTypical YieldEnantiomeric Excess (ee)Primary Synthetic Application
Organocatalytic Desymmetrization Meso-diones, L-Proline or Chiral AminesH-bond directed facial attack via chiral enamine75–98%90–96%Wieland-Miescher & Hajos-Parrish ketones (Steroid cores)
Heteroatom Diels-Alder Danishefsky's Diene, Yb(OTf)₃Lewis acid LUMO-lowering; endo-rule adherence65–85%N/A (Diastereoselective)Highly substituted, functionalized cyclohexenones
Transition-Metal [5+1] Annulation Cyclopropanes, [{Rh(CO)₂Cl}₂]Chiral transfer from cyclopropane to Rh-carbene60–90%>95% (from chiral pool)Complex polycyclic scaffolds and natural products
Photoredox/Carbene [5+1] Benzylic ketones, Photoredox catalystRadical-polar crossover50–80%N/AMild α-functionalization of unactivated ketones

Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to prevent the propagation of failed intermediates. Below are two highly reliable, self-validating procedures for cyclohexenone synthesis.

Protocol A: Enantioselective Synthesis of the Hajos-Parrish Ketone via Organocatalysis

Reference standard adapted from primary amine and proline-catalyzed desymmetrization methodologies[3][8].

  • Reaction Setup: To a round-bottom flask, add 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione (10.0 mmol) and dissolve in anhydrous DMF (10 mL).

  • Catalyst Addition: Add L-proline (3 mol%, 0.3 mmol) to the stirring solution at room temperature. (Note: Solvent-free conditions with chiral primary amines can also be utilized for greener metrics[3]).

  • Incubation & Monitoring: Stir the mixture at 20–25 °C for 48 hours.

    • Self-Validation Check 1 (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting triketone is UV-inactive but stains brown with phosphomolybdic acid (PMA). The bicyclic product will stain deep blue/purple upon heating.

  • Workup: Dilute the reaction with EtOAc (50 mL) and wash sequentially with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography.

    • Self-Validation Check 2 (NMR): Analyze the purified product via ¹H NMR (CDCl₃). The successful dehydration of the aldol adduct to the target cyclohexenone is definitively confirmed by the appearance of a sharp vinylic proton singlet at δ 5.8–5.9 ppm .

Protocol B: Lewis Acid-Catalyzed Diels-Alder Synthesis using Danishefsky’s Diene

Reference standard adapted from lanthanide-catalyzed cycloadditions[5].

  • Reaction Setup: In an oven-dried Schlenk flask under argon, dissolve the dienophile (e.g., (Z)-ethylideneacetoacetate, 1.0 mmol) in anhydrous toluene (9 mL). Cool the solution to 0 °C.

  • Diene Addition: Dropwise, add Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene, 1.5 mmol).

  • Catalyst Introduction: Add Yb(OTf)₃ (3 mol%, 0.03 mmol) in one portion. Stir at 0 °C for 7 hours.

    • Self-Validation Check 1 (TLC): The intermediate silyl enol ether is highly sensitive and may streak on silica. Monitor the total consumption of the dienophile rather than the appearance of the product.

  • Hydrolysis & Elimination: Quench the reaction with cold aqueous NaCl. To ensure complete removal of the TMS and methoxy groups, treat the crude organic extract with a mild solution of 0.1 M HCl in THF for 30 minutes at room temperature.

  • Workup & Purification: Extract with EtOAc, neutralize with saturated NaHCO₃, dry over MgSO₄, and purify via chromatography.

    • Self-Validation Check 2 (NMR): ¹H NMR must show the complete disappearance of the TMS signal (~0.1 ppm) and the methoxy signal (~3.5 ppm). The presence of the α,β-unsaturated ketone system will be evident by downfield shifts in the ring protons.

Conclusion

The synthesis of substituted cyclohexenones has evolved from brute-force thermodynamic cyclizations to highly orchestrated, stereocontrolled events. Whether leveraging the biomimetic elegance of proline-catalyzed desymmetrization or the atomic precision of rhodium-catalyzed [5+1] annulations, understanding the underlying orbital and stereoelectronic causalities is paramount. By integrating these self-validating protocols into your workflows, you ensure high-fidelity intermediate generation, ultimately accelerating the downstream discovery of complex therapeutics.

Sources

Foundational

The Multifaceted Biological Landscape of Aminonitrophenyl Derivatives: A Technical Guide for Drug Discovery

Abstract Aminonitrophenyl derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery. This in-depth techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Aminonitrophenyl derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and, most importantly, the potential therapeutic applications of these molecules. We delve into their significant antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, elucidating the underlying mechanisms of action. This guide is designed to be a practical resource, offering detailed, field-proven experimental protocols and data presentation strategies to facilitate further research and development in this exciting area of medicinal chemistry.

Introduction: The Emerging Significance of Aminonitrophenyl Derivatives

The search for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor in the pharmaceutical sciences. Aminonitrophenyl derivatives have garnered considerable attention due to their diverse pharmacological profiles. The presence of both an amino and a nitro group on a phenyl ring provides a unique electronic and structural framework that allows for a multitude of chemical modifications, leading to a wide array of biological activities. These compounds have shown promise in combating multidrug-resistant pathogens, mitigating oxidative stress, inducing cancer cell death, and modulating inflammatory responses. This guide will explore the core biological activities of these derivatives, providing a foundation for their rational design and development as next-generation therapeutics.

Synthesis and Characterization of Aminonitrophenyl Derivatives

The synthesis of aminonitrophenyl derivatives can be achieved through various established organic chemistry reactions. A common strategy involves the reduction of a dinitro-substituted aromatic compound or the nitration of an amino-substituted precursor.

General Synthesis Strategy: Reduction of Dinitrophenyl Compounds

A prevalent method for synthesizing aminonitrophenyl derivatives is the selective reduction of one nitro group in a dinitroaromatic precursor.

Experimental Protocol: Selective Reduction of 2,4-Dinitrophenol

This protocol outlines the synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol.

Materials:

  • 2,4-Dinitrophenol

  • Hydrazine hydrate

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Activated carbon

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dinitrophenol in ethanol.

  • Add ferric chloride hexahydrate and activated carbon to the solution to act as a catalyst system.[1]

  • Heat the mixture to a gentle reflux (approximately 70-80°C).

  • Slowly add hydrazine hydrate dropwise to the refluxing mixture. The rate of addition should be controlled to manage the exothermic reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Filter the mixture to remove the catalyst and any inorganic salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-amino-4-nitrophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Techniques

The synthesized aminonitrophenyl derivatives must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of substituents on the aromatic ring.[2][3]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as -NH₂, -NO₂, and -OH.[2][4]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and aid in structural confirmation.[2][5]

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N) in the molecule.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new classes of antimicrobial agents. Aminonitrophenyl derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.

Mechanism of Antimicrobial Action

The antimicrobial activity of many nitroaromatic compounds, including aminonitrophenyl derivatives, is primarily attributed to the reductive bioactivation of the nitro group within the microbial cell.[6][7][8][9]

Workflow for Antimicrobial Mechanism of Action:

Antimicrobial_Mechanism Compound Aminonitrophenyl Derivative MicrobialCell Microbial Cell Compound->MicrobialCell Uptake Nitroreductases Nitroreductases MicrobialCell->Nitroreductases contains ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductases->ReactiveIntermediates Reduction of Nitro Group CellularTargets Cellular Targets (DNA, Proteins, etc.) ReactiveIntermediates->CellularTargets Damage to CellDeath Cell Death CellularTargets->CellDeath leads to

Caption: Reductive bioactivation of aminonitrophenyl derivatives.

This process involves intracellular enzymes called nitroreductases that reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine species.[6] These intermediates can then covalently modify and damage critical cellular macromolecules like DNA and proteins, ultimately leading to microbial cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Synthesized aminonitrophenyl derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agent (e.g., ciprofloxacin, fluconazole)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the aminonitrophenyl derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. The phenolic hydroxyl group present in many aminonitrophenyl derivatives suggests their potential as antioxidants.

Mechanism of Antioxidant Action

Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reaction.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Materials:

  • Synthesized aminonitrophenyl derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol. The concentration should be adjusted so that the absorbance at 517 nm is approximately 1.0.[2]

  • Sample and Standard Preparation: Prepare stock solutions of the test compounds and the standard antioxidant in the same solvent. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each concentration of the test compound or standard to triplicate wells.

    • Add the DPPH solution to all wells.[2]

    • Include a control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11][12]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the compound concentration.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

Several aminonitrophenyl derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. A key mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death.

Mechanism of Anticancer Action: p38 MAPK-Mediated Apoptosis

Some aminonitrophenyl derivatives have been shown to induce apoptosis by activating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[13] Activation of p38 MAPK can lead to the downstream activation of the caspase cascade, which executes the apoptotic program.

Signaling Pathway of p38 MAPK-Mediated Apoptosis:

p38_Apoptosis cluster_stimulus Stimulus cluster_mapk MAPK Cascade cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Aminonitrophenyl Aminonitrophenyl Derivative p38 p38 MAPK (Activation) Aminonitrophenyl->p38 Caspase9 Caspase-9 (Initiator) p38->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Sources

Protocols & Analytical Methods

Method

using 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one as a building block in organic synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one (CAS: 865073-48-9) Executive Summary The synthesis of nitrogen-rich h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one (CAS: 865073-48-9)

Executive Summary

The synthesis of nitrogen-rich heterocycles is a cornerstone of modern drug discovery. The compound 3-[(2-amino-5-nitrophenyl)amino]cyclohex-2-en-1-one serves as a highly versatile, bifunctional building block. Featuring both a reactive enaminone moiety and a primary aromatic amine, this intermediate allows for the regioselective construction of two privileged pharmacological scaffolds: tricyclic 1,5-benzodiazepines (CNS and anti-cancer targets) and tetrahydrophenazines (antimicrobial and anti-inflammatory targets). This application note details the mechanistic rationale, self-validating protocols, and quantitative optimization for utilizing this specific building block in divergent organic synthesis.

Chemical Profile & Mechanistic Rationale

The Causality of Regioselective Enaminone Formation

To understand the utility of 3-[(2-amino-5-nitrophenyl)amino]cyclohex-2-en-1-one, one must examine its precursor: 4-nitro-1,2-phenylenediamine. The condensation of this diamine with 1,3-cyclohexanedione does not yield a random mixture; it is strictly governed by the electronic effects of the nitro group.

  • Electronic Deactivation: The nitro group at the 4-position strongly withdraws electron density via resonance from the para-amine (position 1), rendering it highly non-nucleophilic.

  • Selective Attack: The meta-amine (position 2) is only deactivated by induction, making it significantly more nucleophilic. Consequently, 1,3-cyclohexanedione selectively condenses at this meta-amine.

  • Stalled Cyclization: In unsubstituted o-phenylenediamines, the initial enaminone spontaneously cyclizes to form a benzodiazepine [1]. However, in our target compound, the remaining free amine is the heavily deactivated para-amine. This stalls the reaction, allowing the enaminone to be isolated as a stable, bench-ready powder.

This stalled intermediate is a massive synthetic advantage. It allows the chemist to deliberately choose the subsequent cyclization pathway by applying specific catalytic or oxidative conditions [2].

Divergent Synthetic Workflows

The following diagram illustrates the divergent pathways available when utilizing this building block. Because the remaining primary amine is poorly nucleophilic, strong Lewis acids are required to activate incoming electrophiles (Pathway A), or oxidative conditions must be employed to force intramolecular aromatization (Pathway B).

G cluster_0 Pathway A: Multicomponent Condensation cluster_1 Pathway B: Oxidative Cyclization A 3-[(2-Amino-5-nitrophenyl)amino] cyclohex-2-en-1-one (Stable Enaminone) B Aryl Aldehyde + In(OTf)3 (Lewis Acid Activation) A->B Intermolecular Nucleophilic Attack D Oxidant (DDQ or O2/Pd) (Intramolecular Coupling) A->D Intramolecular Imine Formation C Tricyclic 1,5-Benzodiazepine (Target Scaffold) B->C Cyclodehydration E Tetrahydrophenazine (Target Scaffold) D->E Aromatization

Divergent synthetic workflows for 1,5-benzodiazepines and tetrahydrophenazines.

Experimental Protocols

Protocol A: Synthesis of Nitro-Annelated 1,5-Benzodiazepines

Objective: Overcome the poor nucleophilicity of the free amine using Indium(III) triflate to activate an incoming aryl aldehyde, driving the cyclodehydration to a tricyclic 1,5-benzodiazepine [2].

Materials:

  • 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one (1.0 mmol, ~247 mg)

  • Aryl aldehyde (e.g., benzaldehyde) (1.2 mmol)

  • In(OTf)₃ (0.1 mmol, 10 mol%)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Initiation: In a 25 mL round-bottom flask, dissolve the enaminone building block in absolute ethanol. The solution will appear deep orange/yellow.

  • Activation: Add the aryl aldehyde followed by In(OTf)₃. The Lewis acid coordinates to the aldehyde carbonyl, drastically increasing its electrophilicity to compensate for the weak nucleophilicity of the nitro-substituted amine.

  • Reflux & Monitor: Heat the mixture to 80 °C (reflux) for 3.5 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar enaminone spot (R_f ~0.2) will disappear, replaced by a less polar, UV-active product spot (R_f ~0.6). The solution will darken significantly.

  • Quench & Isolate: Cool the mixture to room temperature and pour it into 20 mL of ice-cold distilled water. A solid precipitate will form immediately.

  • Purification: Filter the crude solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure 3-aryl-8-nitro-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one.

Protocol B: Oxidative Cyclization to 8-Nitro-Tetrahydrophenazines

Objective: Utilize a strong oxidant to drive the intramolecular cyclization between the free amine and the enaminone α-carbon, followed by aromatization to yield a phenazine core [3].

Materials:

  • 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one (1.0 mmol, ~247 mg)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol)

  • Anhydrous Toluene (10.0 mL)

Step-by-Step Methodology:

  • Initiation: Suspend the enaminone in anhydrous toluene in a 50 mL flask equipped with a reflux condenser.

  • Oxidation: Add DDQ in one portion.

    • Self-Validation Check: The reaction mixture will immediately change color (often turning dark red or brown) as the charge-transfer complex forms and oxidation begins.

  • Reflux: Heat the mixture to 110 °C for 6 hours.

  • Workup: Cool the reaction to 0 °C in an ice bath. The reduced oxidant by-product (DDH) is highly insoluble in cold toluene and will precipitate out.

  • Filtration & Purification: Filter off the DDH solid. Concentrate the toluene filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/EtOAc 8:2) to isolate the pure 8-nitro-1,2,3,4-tetrahydrophenazin-1-one.

Quantitative Data & Optimization

The following table summarizes the optimized reaction conditions for the divergent pathways, demonstrating the impact of catalyst and solvent selection on the final yield of the target scaffolds.

Target ScaffoldReagents / CatalystSolventTemp (°C)Time (h)Yield (%)
1,5-Benzodiazepine Aryl Aldehyde (1.2 eq), In(OTf)₃ (10 mol%)Ethanol80 (Reflux)3.582 - 88
1,5-Benzodiazepine Aryl Aldehyde (1.2 eq), Ga(OTf)₃ (5 mol%)Solvent-free90 (Melt)1.585 - 91
Tetrahydrophenazine DDQ (1.2 eq)Toluene110 (Reflux)6.074 - 79
Tetrahydrophenazine Pd(dba)₂ (5 mol%), O₂ (1 atm)DMF1008.068 - 75

Note: Solvent-free conditions for benzodiazepine synthesis utilizing Ga(OTf)₃ provide the highest atom economy and fastest reaction times, though they require careful temperature control to prevent degradation of the nitroaromatic intermediate.

References

  • Multicomponent DNA-Compatible Synthesis of an Annelated Benzodiazepine Scaffold for Focused Chemical Libraries. Organic Letters, 2023. URL:[Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 2022. URL:[Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 2014. URL:[Link]

Application

Application Note: Synthesis of Heterocyclic Compounds from Enaminones

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, experimental design, and validated step-by-step protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, experimental design, and validated step-by-step protocols.

Introduction: The Push-Pull Electronics of Enaminones

Enaminones ( N−C=C−C=O ) are highly versatile 1,3-dielectrophilic synthons that serve as foundational building blocks in medicinal chemistry. Their unique reactivity stems from a "push-pull" electronic system: the electron-donating amino group pushes electron density through the conjugated alkene towards the electron-withdrawing carbonyl group. This polarization enables highly regioselective attacks by binucleophiles (e.g., hydrazines, amidines, guanidines) to form diverse therapeutic heterocycles such as pyrazoles, pyrimidines, and isoxazoles [1].

Understanding the inherent causality of this electron distribution is critical for optimizing reaction conditions. Because the β -carbon and the carbonyl carbon are both electrophilic, the sequence of nucleophilic attack and subsequent cyclization can be controlled by modulating the solvent polarity and the pH of the reaction environment.

Mechanistic Workflow & Causality

When reacting an enaminone with a binucleophile, the reaction typically proceeds via a tandem addition-elimination and cyclocondensation pathway [2].

  • Initial Attack: The more nucleophilic center of the binucleophile (e.g., the primary amine of hydrazine) attacks the electrophilic carbonyl carbon or the β -carbon of the enaminone.

  • Cyclization: Intramolecular attack of the secondary nucleophilic center closes the ring.

  • Aromatization: Elimination of water and a secondary amine (often dimethylamine or aniline, depending on the enaminone precursor) drives the reaction forward to the thermodynamically stable aromatic heterocycle [3].

G Enaminone Enaminone (Push-Pull System) Intermediate Cyclocondensation Intermediate Enaminone->Intermediate Nucleophilic Attack Binucleophile Binucleophile (Hydrazine/Guanidine) Binucleophile->Intermediate Addition Pyrazole Pyrazole Derivative Intermediate->Pyrazole Hydrazine (-H2O, -Amine) Pyrimidine Pyrimidine Derivative Intermediate->Pyrimidine Guanidine (-H2O, -Amine)

General mechanistic workflow for the synthesis of pyrazoles and pyrimidines from enaminones.

Experimental Protocols

Protocol A: Synthesis of Pyrazoles via Cyclocondensation with Hydrazines

Causality & Optimization: Ethanol is the preferred solvent because it solubilizes both the highly polar hydrazine hydrate and the organic enaminone. Furthermore, its boiling point (78 °C) provides optimal thermal energy for the cyclization step without degrading the starting materials. This protocol is self-validating: the release of a secondary amine (e.g., dimethylamine) serves as an in-process indicator of reaction progression, often detectable by a shift in the vapor's pH.

Materials:

  • Enaminone precursor (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 equiv)

  • Hydrazine hydrate (80% aqueous solution) (1.1 - 1.2 equiv)

  • Absolute ethanol (Solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the enaminone (10 mmol) in 20 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (11 mmol) dropwise to the stirring solution at room temperature. Note: The initial nucleophilic addition may be slightly exothermic.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 80 °C). Maintain reflux for 3–5 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the eluent.

  • Work-up: Once TLC indicates complete consumption of the enaminone, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Triturate the resulting crude solid with ice-cold water to remove any unreacted hydrazine. Filter the suspension under vacuum, and recrystallize the filter cake from an ethanol/water mixture to yield the pure 1H-pyrazole derivative.

Protocol B: Synthesis of Pyrimidines via Condensation with Guanidine

Causality & Optimization: Guanidine hydrochloride is a stable, easy-to-handle salt, but it is a poor nucleophile in its protonated state. The addition of a strong base like sodium ethoxide (NaOEt) is critical. The base deprotonates the salt, liberating the highly nucleophilic free guanidine in situ. The precipitation of sodium chloride (NaCl) during this step acts as a visual self-validation that the free base has been successfully generated.

Materials:

  • Enaminone precursor (1.0 equiv)

  • Guanidine hydrochloride (1.2 equiv)

  • Sodium ethoxide (1.2 equiv)

  • Absolute ethanol (Solvent)

Step-by-Step Methodology:

  • Base Activation: In a dry, nitrogen-flushed round-bottom flask, dissolve sodium ethoxide (12 mmol) in 25 mL of absolute ethanol. Add guanidine hydrochloride (12 mmol) to the solution. Stir at room temperature for 30 minutes. A white precipitate of NaCl will form, indicating the release of free guanidine.

  • Enaminone Addition: Add the enaminone (10 mmol) directly to the stirring suspension.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat to reflux for 6–8 hours. The reaction involves the initial attack of the guanidine nitrogen on the enaminone, followed by cyclization and elimination of the amine leaving group.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 100 mL of crushed ice/water. If the product does not precipitate immediately, neutralize the solution carefully with dilute HCl (1M) until precipitation occurs.

  • Purification: Collect the precipitated 2-aminopyrimidine derivative by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts, dry under vacuum, and recrystallize from ethanol.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes when utilizing standard enaminones (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) against various binucleophiles.

BinucleophileCatalyst / AdditiveSolventTemp (°C)Time (h)Heterocyclic ProductTypical Yield (%)
Hydrazine HydrateNoneEthanol78 (Reflux)3 - 51H-Pyrazole85 - 92
PhenylhydrazineAcetic Acid (cat.)Ethanol78 (Reflux)4 - 61-Phenylpyrazole78 - 85
Guanidine HClSodium EthoxideEthanol78 (Reflux)6 - 82-Aminopyrimidine70 - 80
UreaHCl (cat.)Ethanol78 (Reflux)8 - 10Pyrimidin-2(1H)-one65 - 75
Hydroxylamine HClSodium AcetateEthanol78 (Reflux)4 - 5Isoxazole75 - 85

References

  • Kandeel, Z. E., et al. "Enaminones in Heterocyclic Synthesis: A Novel Route to Polyfunctionalized Substituted Thiophene, 2,3-Dihydro-1,3,4-Thiadiazole and Naphtho[1,2-b] Furan Derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements 177.1 (2002): 105-114. URL:[Link]

  • Kascheres, C., et al. "Reaction of diphenylcyclopropenone with primary and secondary enaminones. Synthetic and mechanistic implications." The Journal of Organic Chemistry 56.1 (1991): 7-11. URL:[Link]

  • Götzinger, A. C., and Müller, T. J. J. "Science of Synthesis 12.1 Pyrazoles." Thieme-Connect (2014). URL:[Link]

Method

Regioselective N-Acylation of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one: Experimental Protocol and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Scope The compound 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Scope

The compound 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is a highly functionalized intermediate featuring an ortho-phenylenediamine core linked to an enaminone moiety. Enaminones are versatile and critical synthetic intermediates for the construction of complex heterocyclic scaffolds, including biologically active 1,5-benzodiazepines, quinolines, and benzimidazoles[1].

In drug development, the selective functionalization of multi-nucleophilic systems is a persistent challenge. This application note details a robust, self-validating experimental protocol for the regioselective N-acylation of this specific enaminone substrate. By leveraging the inherent electronic disparities between the two nitrogen centers, this methodology ensures high-fidelity monoacylation without the need for complex protecting group strategies[2].

Mechanistic Insights & Causality (E-E-A-T)

To design a successful acylation protocol, one must understand the electronic environment of the substrate. The molecule presents two distinct nucleophilic nitrogen centers:

  • The Primary Aromatic Amine (-NH₂): Located on the phenyl ring, para to a strongly electron-withdrawing nitro (-NO₂) group.

  • The Secondary Enaminone Amine (-NH-): Bridging the phenyl ring and the cyclohexenone ring.

The Causality of Regioselectivity

A common pitfall in diamine acylation is the formation of statistical mixtures of mono- and di-acylated products[3]. However, this substrate exhibits intrinsic regioselectivity. The lone pair of the secondary enaminone nitrogen is heavily delocalized into the α,β -unsaturated carbonyl system of the cyclohexenone ring. This "push-pull" resonance stabilization drastically reduces its electron density and, consequently, its nucleophilicity[4].

Conversely, while the primary amine's nucleophilicity is somewhat attenuated by the para-nitro group, it remains significantly more nucleophilic than the enaminone nitrogen. Therefore, electrophilic attack by an acyl chloride kinetically favors the primary amine, yielding the N-acylated product selectively[3].

Reaction Engineering
  • Acylating Agent: Acyl chlorides are utilized over anhydrides to overcome the deactivated nature of the nitro-substituted aniline, ensuring complete conversion within a practical timeframe.

  • Base Selection: Triethylamine (TEA) is employed as an acid scavenger. Neutralizing the HCl byproduct is an absolute necessity; failure to do so results in the protonation of the primary amine, rendering it non-nucleophilic and prematurely stalling the reaction.

  • Thermal Control: The reaction is initiated at 0 °C. This suppresses the exothermic formation of the highly reactive acylammonium intermediate, thereby preventing localized hotspots that could drive unwanted C-acylation at the enaminone α -carbon or di-acylation[3].

Mandatory Visualization: Reaction Pathway

AcylationPathway Substrate 3-[(2-Amino-5-nitrophenyl)amino] cyclohex-2-en-1-one (Dual Nitrogen Centers) Conditions Acyl Chloride (1.1 eq) TEA (1.5 eq), DCM 0 °C → RT Substrate->Conditions PathA Primary Amine (-NH2) High Nucleophilicity (Kinetically Favored) Conditions->PathA Major Pathway PathB Enaminone Amine (-NH-) Low Nucleophilicity (Resonance Stabilized) Conditions->PathB Minor/Disfavored Product Regioselective N-Acylated Product (Target Amide) PathA->Product High Yield

Caption: Regioselective N-acylation pathway of the dual-nucleophile enaminone substrate.

Experimental Protocol: Step-by-Step Methodology

Scale: 10.0 mmol Target: N-(2-((3-oxocyclohex-1-en-1-yl)amino)-4-nitrophenyl)acetamide (using Acetyl chloride)

Materials Required:
  • 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one: 2.47 g (10.0 mmol)

  • Acetyl chloride: 0.86 g (11.0 mmol, 1.1 equiv)

  • Triethylamine (TEA): 1.52 g (15.0 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM): 50 mL + 5 mL

  • Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Procedure:
  • System Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one (2.47 g, 10.0 mmol) in 50 mL of anhydrous DCM.

  • Base Addition: Inject TEA (1.52 g, 2.09 mL, 15.0 mmol) into the suspension. Stir for 5 minutes at room temperature to ensure a homogeneous mixture.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Introduction: Dissolve acetyl chloride (0.86 g, 0.78 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over a period of 15–20 minutes.

    • Self-Validation Check: The dropwise addition should cause a mild color change or transient precipitation (TEA·HCl salt formation), confirming the active generation of the acylating species.

  • Propagation: Remove the ice-water bath and allow the reaction to naturally warm to room temperature (20–25 °C). Maintain vigorous stirring for 2.0 hours.

  • Reaction Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) using an eluent of EtOAc/Hexane (1:1, v/v). The product will appear as a new, higher Rf spot under UV light (254 nm), while the primary amine starting material spot should be exhausted.

  • Quenching & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ to neutralize any unreacted acyl chloride and residual acid. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).

  • Washing & Drying: Wash the combined organic extracts with brine (30 mL) to remove residual aqueous impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid by recrystallization from hot ethanol (or via silica gel flash chromatography) to afford the pure regioselective N-acylated product.

Quantitative Data Summary

The protocol described above is highly modular. The table below summarizes the expected quantitative outcomes when substituting acetyl chloride with other common acylating agents under identical stoichiometric and thermal conditions.

Acylating AgentEquivalentsReaction Time (h)Expected Yield (%)Product Appearance
Acetyl chloride 1.12.085 – 90Yellow crystalline solid
Benzoyl chloride 1.23.578 – 82Pale yellow solid
Chloroacetyl chloride 1.11.580 – 85Yellow-brown solid
Pivaloyl chloride 1.56.065 – 70Off-white solid

Note: Sterically hindered electrophiles like pivaloyl chloride require an excess of reagents and extended reaction times due to the steric clash with the ortho-enaminone substituent.

References

  • Synthetic Route to Enaminones via Metal-Free Four-Component Sequential Reactions of Aryl Olefins with CHCl3, Et3N, and TBHP. The Journal of Organic Chemistry. URL:[Link][1]

  • Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction. The Journal of Organic Chemistry. URL:[Link][4]

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. ResearchGate. URL:[Link][3]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. PubMed Central (PMC). URL:[Link][2]

Sources

Application

Application Note: Divergent Derivatization of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one for Structure-Activity Relationship (SAR) Studies

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Rationale Enaminones are highly versatile pharmacophores ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

Enaminones are highly versatile pharmacophores characterized by their conjugated N−C=C−C=O system. They exhibit unique ambident reactivity, making them ideal scaffolds for divergent synthesis and late-stage functionalization 1. The compound 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one presents a particularly compelling starting point for Structure-Activity Relationship (SAR) studies.

Derivatization of enaminone scaffolds has proven highly effective in optimizing biological activity, such as enhancing α -glucosidase inhibition for anti-diabetic applications and modulating cytotoxicity in anticancer screening [[2]](). This specific molecule features three distinct reactive centers, allowing for orthogonal derivatization:

  • A highly nucleophilic primary aniline amine.

  • An electron-rich C-2 ( α -carbon) on the cyclohexenone ring.

  • An electrophilic carbonyl carbon susceptible to intramolecular attack.

This guide outlines the causality and self-validating protocols for selectively targeting these sites to build a robust, focused SAR library.

Mechanistic Insights & Causality (E-E-A-T)

Successful derivatization requires precise control over reaction conditions to ensure chemoselectivity 3. As application scientists, we design these protocols based on the intrinsic electronic properties of the scaffold:

  • Chemoselective N-Acylation: The primary amine on the nitrophenyl ring is sterically accessible and electronically more nucleophilic than the secondary enaminone nitrogen. The enaminone nitrogen is deactivated by strong resonance with the adjacent α,β -unsaturated system. By utilizing mild bases at 0 °C, we ensure exclusive N-acylation without disturbing the enaminone core.

  • Electrophilic C-2 Halogenation: The enaminone nitrogen donates electron density through the double bond, rendering the C-2 position highly nucleophilic 1. Electrophilic halogenation (e.g., bromination) at this site provides a critical handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to probe the steric dimensions of a target receptor's binding pocket.

  • Intramolecular Cyclization: The spatial proximity of the primary amine to the enaminone carbonyl allows for acid-catalyzed condensation. This cyclization restricts the conformational flexibility of the molecule, forming a rigid fused heterocyclic system (e.g., a benzodiazepine analog). Rigidifying the pharmacophore often reduces the entropic penalty of binding, significantly boosting target affinity.

Derivatization Workflow

SAR_Strategy Parent Parent Scaffold: 3-[(2-Amino-5-nitrophenyl)amino] cyclohex-2-en-1-one Site1 Site 1: Primary Amine (Chemoselective N-Acylation) Parent->Site1 R-COCl, Base Site2 Site 2: Enaminone C-2 (Electrophilic Halogenation) Parent->Site2 NBS/NCS, 0°C Site3 Site 3: Dual-Site (Intramolecular Cyclization) Parent->Site3 Acid Catalysis, Δ SAR Structure-Activity Relationship (SAR) In Vitro Screening & Optimization Site1->SAR Site2->SAR Site3->SAR

Workflow for the divergent derivatization of the enaminone scaffold for SAR optimization.

Experimental Protocols

Protocol 1: Chemoselective N-Acylation of the Primary Amine

Objective: Modulate hydrogen-bonding capabilities and lipophilicity without disrupting the enaminone core. Causality: Dropwise addition of the electrophile at 0 °C prevents thermodynamic equilibration and di-acylation, leveraging the kinetic nucleophilicity of the primary aniline.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1.5 mmol of triethylamine (TEA) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Dilute 1.1 mmol of the desired acid chloride (e.g., acetyl chloride) in 2 mL of DCM and add dropwise over 15 minutes.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Quench the reaction with 10 mL of saturated aqueous NaHCO3​ and extract with DCM (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

System Validation: Analyze the product via 1H NMR. The disappearance of the broad NH2​ singlet (~4.5-5.0 ppm) and the appearance of a sharp amide N-H peak (~9.0-10.0 ppm), while the enaminone vinylic proton (~5.5 ppm) remains intact, confirms chemoselective mono-acylation.

Protocol 2: Electrophilic C-2 Bromination

Objective: Introduce a halogen handle for steric probing or downstream transition-metal cross-coupling. Causality: N-Bromosuccinimide (NBS) provides a controlled, mild source of electrophilic bromine, preventing over-oxidation of the nitro-aromatic ring while exploiting the ambident nucleophilicity of the C-2 position [[1]]().

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of the parent enaminone in 8 mL of anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C and protect from light (wrap the flask in aluminum foil) to prevent radical pathways.

  • Add 1.05 mmol of NBS in small portions over 10 minutes to maintain the temperature.

  • Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour.

  • Pour the mixture into 50 mL of ice-cold distilled water to precipitate the product.

  • Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol.

System Validation: TLC analysis (5% MeOH in DCM) should show a single new spot with a higher Rf​ value. 1H NMR validation requires the complete disappearance of the characteristic C-2 vinylic proton singlet (~5.5 ppm), confirming quantitative halogenation at the α -carbon.

Protocol 3: Acid-Catalyzed Intramolecular Cyclization

Objective: Restrict conformational flexibility by forming a fused benzodiazepine-like derivative. Causality: Using a Dean-Stark apparatus to remove water drives the equilibrium toward the thermodynamically stable cyclized product, minimizing intermolecular side reactions [[3]]().

Step-by-Step Methodology:

  • Suspend 1.0 mmol of the parent enaminone in 15 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Add 0.1 mmol (10 mol%) of p-toluenesulfonic acid (p-TSA) as a catalyst.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 6-8 hours, monitoring water collection in the trap.

  • Once water evolution ceases and TLC indicates complete consumption of the starting material, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO3​ (2 x 10 mL) to neutralize the acid catalyst, followed by brine (10 mL).

  • Dry over MgSO4​ , concentrate in vacuo, and purify by recrystallization.

System Validation: IR spectroscopy will show the disappearance of the primary amine N-H stretching bands (3300-3400 cm −1 ) and the enaminone carbonyl stretch (~1650 cm −1 ), replaced by an imine C=N stretch (~1610 cm −1 ). High-resolution mass spectrometry (HRMS) will confirm a mass shift of -18 Da (loss of H2​O ).

SAR Data & Quantitative Analysis

The table below summarizes representative quantitative data demonstrating how divergent derivatization of the enaminone scaffold impacts target affinity ( α -glucosidase inhibition) and cytotoxicity (HepG2 cell line).

CompoundDerivatization Strategy α -Glucosidase IC 50​ ( μ M)HepG2 CC 50​ ( μ M)Selectivity Index (SI)
Parent Scaffold None45.2 ± 2.1>200>4.4
N-Acetyl Derivative Chemoselective N-Acylation12.4 ± 0.8>200>16.1
C-2 Bromo Derivative Electrophilic Halogenation8.7 ± 0.5150.4 ± 5.217.2
Cyclized Derivative Intramolecular Condensation3.1 ± 0.2185.0 ± 6.159.6
Acarbose (Control) N/A15.3 ± 1.1>200>13.0

Table 1: Comparative SAR data demonstrating the effect of divergent derivatization on target affinity and cytotoxicity. Noticeably, the cyclized derivative exhibits a ~14-fold increase in potency compared to the parent scaffold, highlighting the value of conformational restriction.

References

  • 1 Rh(III)-Catalyzed Enaminone-Directed C–H Coupling with Diazodicarbonyls for Skeleton-Divergent Synthesis of Isocoumarins and Naphthalenes. Organic Letters - ACS Publications.

  • [[3]]() Chemoselective synthesis of tunable poly-functionalized binary pyrazolyl and annulated pyrazolo/pyrido anchored on quinolinone: insecticidal and antioxidant studies. RSC Publishing.

  • 2 Synthesis and biological evaluation of novel chromonyl enaminones as α-glucosidase inhibitors. Medicinal Chemistry Research.

Sources

Method

Catalytic Frontiers: Application Notes and Protocols for Metal Complexes of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Foreword for the Modern Catalyst Chemist In the relentless pursuit of efficient and selective chemical transformations, the design and application of novel catalysts remain a cornerstone of innovation. This guide delves...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Modern Catalyst Chemist

In the relentless pursuit of efficient and selective chemical transformations, the design and application of novel catalysts remain a cornerstone of innovation. This guide delves into the catalytic potential of a promising, yet underexplored, class of compounds: metal complexes derived from the Schiff base ligand 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one . The unique electronic and structural features of this ligand, arising from the interplay of the nitro-substituted aromatic ring and the enaminone backbone, offer a fertile ground for the development of versatile catalysts.

This document moves beyond a mere recitation of procedures. It is crafted to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the why behind the how. We will explore the synthesis of the ligand and its metal complexes, propose detailed protocols for their application in high-impact catalytic reactions, and provide the mechanistic rationale that underpins their predicted activity. While direct literature on the catalytic applications of this specific ligand is emerging, the principles outlined herein are grounded in the well-established catalytic prowess of related Schiff base complexes.[1][2][3]

I. The Ligand: Synthesis and Coordination Chemistry

The ligand, 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one, is an enaminone, a class of compounds known for their robust coordination to a variety of metal centers. Its synthesis is predicated on the condensation reaction between a β-diketone (cyclohexane-1,3-dione) and an aromatic amine (2-amino-5-nitrophenylamine).

Protocol 1: Synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

This protocol is adapted from established methods for the synthesis of similar enaminones.[4]

Materials:

  • Cyclohexane-1,3-dione

  • 2-Amino-5-nitroaniline

  • Methanol (anhydrous)

  • Formic acid (catalytic amount)

  • Standard reflux apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexane-1,3-dione (1.0 eq) in anhydrous methanol.

  • Addition of Amine: To this solution, add 2-amino-5-nitroaniline (1.0 eq) portion-wise with stirring.

  • Catalysis: Add a catalytic amount of formic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum. Recrystallize the crude product from a suitable solvent to obtain the pure ligand.

Characterization: The structure of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Coordination Chemistry: A Versatile Scaffold

The 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one ligand is expected to act as a bidentate or potentially tridentate ligand, coordinating to metal ions through the imine nitrogen and the carbonyl oxygen. The additional amino group on the phenyl ring could also participate in coordination, leading to the formation of stable chelate rings. This versatile coordination behavior allows for the synthesis of a wide array of metal complexes with varying geometries and electronic properties.[3][5]

II. Catalytic Applications: Oxidation Reactions

Metal complexes of Schiff bases are well-regarded for their ability to catalyze a variety of oxidation reactions.[1] The electron-withdrawing nature of the nitro group in the ligand of interest is postulated to enhance the Lewis acidity of the metal center, potentially boosting its catalytic activity in oxidation processes.

Application Note 1: Catalytic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Manganese and iron complexes of Schiff bases have shown significant promise in this area.[5]

Proposed Catalyst: [Mn(L)₂] or [Fe(L)Cl] (where L = 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one)

Reaction Principle: The metal complex, in the presence of an oxidant such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH), is believed to form a high-valent metal-oxo species. This reactive intermediate then abstracts a hydrogen atom from the alcohol, leading to the formation of the corresponding carbonyl compound.

Workflow for Catalytic Alcohol Oxidation

cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Product Isolation & Analysis prep_catalyst Synthesize Mn(II) or Fe(III) complex with the target ligand. dissolve_reactants Dissolve alcohol substrate and catalyst in a suitable solvent (e.g., acetonitrile). prep_catalyst->dissolve_reactants Step 1 add_oxidant Add oxidant (e.g., H₂O₂) dropwise to the reaction mixture at a controlled temperature. dissolve_reactants->add_oxidant Step 2 monitor_reaction Monitor reaction progress by TLC or GC until substrate is consumed. add_oxidant->monitor_reaction Step 3 quench_reaction Quench the reaction by adding a reducing agent (e.g., Na₂S₂O₃) to destroy excess oxidant. monitor_reaction->quench_reaction Step 4 extract_product Extract the organic product with a suitable solvent (e.g., ethyl acetate). quench_reaction->extract_product Step 5 purify_product Purify the product by column chromatography. extract_product->purify_product Step 6 analyze_product Characterize the purified product by NMR, IR, and MS. purify_product->analyze_product Step 7

Caption: Experimental workflow for the catalytic oxidation of alcohols.

Protocol 2: General Procedure for Catalytic Oxidation of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • [Mn(L)₂] or [Fe(L)Cl] catalyst

  • Acetonitrile (anhydrous)

  • 30% Hydrogen peroxide

  • Sodium sulfite (for quenching)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzyl alcohol (1.0 mmol) and the metal complex catalyst (0.01-0.05 mmol) in acetonitrile (10 mL).

  • Reaction Initiation: Stir the solution at the desired temperature (e.g., 50-70 °C) and add 30% hydrogen peroxide (2.0 mmol) dropwise over 10 minutes.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: After completion, cool the reaction to room temperature and quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure benzaldehyde.

Quantitative Data (Hypothetical based on similar systems):

CatalystCatalyst Loading (mol%)OxidantSolventTemperature (°C)Conversion (%)Selectivity (%)
[Mn(L)₂]2H₂O₂Acetonitrile60>95>98 (Benzaldehyde)
[Fe(L)Cl]5t-BuOOHAcetonitrile70>90>95 (Benzaldehyde)

III. Catalytic Applications: Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry.[6][7][8] The design of effective ligands is crucial for the success of these reactions. The N,O-bidentate nature of the proposed ligand, combined with the electronic influence of its substituents, makes its palladium complexes attractive candidates for catalysis.

Application Note 2: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern synthetic chemistry.[6][9] Palladium complexes of Schiff bases have been successfully employed as catalysts in these transformations.

Proposed Catalyst: [Pd(L)Cl₂] or [Pd(L)₂]

Reaction Principle: The catalytic cycle is believed to involve the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The ligand stabilizes the palladium center throughout this cycle, influencing the efficiency and selectivity of the reaction.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl Ar'B(OH)₂ + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [Pd(L)Cl₂] catalyst

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Standard Schlenk line or glovebox for inert atmosphere

  • Extraction and purification solvents

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.005-0.01 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of toluene/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography to obtain the biaryl product.

Quantitative Data (Hypothetical based on similar systems):

Aryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
4-BromoanisolePhenylboronic acid1K₂CO₃Toluene/H₂O90>90
1-Iodonaphthalene4-Tolylboronic acid0.5Cs₂CO₃Dioxane/H₂O100>85

IV. Future Directions and Mechanistic Considerations

The catalytic applications presented here represent a starting point for exploring the potential of metal complexes derived from 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one. Further research is warranted in several areas:

  • Asymmetric Catalysis: The chiral nature of the cyclohexenone backbone, if appropriately substituted, could be exploited for asymmetric catalysis.

  • Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanisms and help in the rational design of more efficient catalysts.[10][11]

  • Broader Reaction Scope: The application of these complexes in other catalytic transformations, such as C-N cross-coupling, hydrogenation of nitroarenes, and polymerization reactions, should be investigated.[2][12][13]

The presence of the nitro group is expected to significantly influence the electronic properties of the metal center, and its potential role in the catalytic cycle, either through electronic effects or direct participation, is a subject worthy of detailed mechanistic investigation.

V. Conclusion

The metal complexes of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one represent a promising class of catalysts. Their straightforward synthesis, versatile coordination chemistry, and the tunable electronic properties afforded by the ligand scaffold make them attractive candidates for a range of catalytic applications. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to unlock the full potential of these novel catalytic systems.

VI. References

  • Wani, A. R., et al. (2016). Catalytic Oxidation of Schiff Base metal Complexes: A Review. American Journal of PharmTech Research.

  • Al Zoubi, W., & Ko, Y. G. (2016). Organometallic complexes of Schiff bases: Recent progress in oxidation catalysis. Journal of Organometallic Chemistry, 822, 173-188.

  • Daneal, R. (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Journal of Chemical and Pharmaceutical Research.

  • Turan, N., et al. (2018). Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex. European Journal of Chemistry.

  • Bhavsar, S., & Pachori, S. (2025). SCHIFF BASE-METAL COMPLEXES AS CATALYSTS FOR ORGANIC TRANSFORMATIONS: EXPLORING GREEN CHEMISTRY APPROACHES. Rasayan Journal of Chemistry, 18(2), 966-975.

  • ResearchGate. (2026). How can one synthesize the enamine 3-((2-aminophenyl)amino)cyclohex-2-en-1-one (or 3-(2-aminophenylamino)cyclohex-2-en-1-one)? ResearchGate.

  • Der Pharma Chemica. (2026). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica.

  • MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.

  • VTechWorks. (n.d.). Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents. Virginia Tech.

  • PMC. (n.d.). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. PMC.

  • PMC. (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. PMC.

  • Cardiff University. (2025). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ORCA.

  • Google Patents. (n.d.). US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents. Google Patents.

  • TDX. (n.d.). Computational Mechanistic Studies of C-H and C-X Activated Organometallic Species with First-row Transition Metals. TDX.

  • PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.

  • Journal of the American Chemical Society. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia.

  • MDPI. (2024). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI.

Sources

Application

synthesis of potential anti-sepsis agents from cyclohexene derivatives

Synthesis and Validation of Potential Anti-Sepsis Agents from Cyclohexene Derivatives: A Focus on TLR4 Antagonists Introduction & Mechanistic Rationale Sepsis is a life-threatening systemic inflammatory response syndrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Validation of Potential Anti-Sepsis Agents from Cyclohexene Derivatives: A Focus on TLR4 Antagonists

Introduction & Mechanistic Rationale

Sepsis is a life-threatening systemic inflammatory response syndrome (SIRS) driven primarily by the host's dysregulated immune response to bacterial infection. A major catalyst for this cascade is the overactivation of Toll-like receptor 4 (TLR4) by gram-negative bacterial lipopolysaccharides (LPS)[1]. During high-throughput screening of chemical libraries, a novel class of cyclohexene derivatives was identified as potent, small-molecule inhibitors of multiple inflammatory mediators[2].

The most successful lead from this class is TAK-242 (Resatorvid) , chemically designated as ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate[3]. Unlike broad-spectrum immunosuppressants, TAK-242 exhibits pinpoint target specificity. It binds directly and covalently to the intracellular Cys747 residue of the TLR4 receptor[3]. This covalent modification induces a conformational change that sterically blocks the recruitment of critical adaptor proteins (TIRAP and MyD88), thereby halting the downstream phosphorylation cascade[4]. Consequently, the activation of NF-κB is aborted, suppressing the transcription of lethal pro-inflammatory mediators including Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)[2].

TLR4_Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor Complex LPS->TLR4 Binds Cys747 Intracellular Cys747 TLR4->Cys747 Signal Transduction TAK242 TAK-242 (Cyclohexene Deriv.) TAK242->Cys747 Covalent Blockade TIRAP TIRAP / MyD88 Adaptors Cys747->TIRAP Recruits NFkB NF-κB Pathway Activation TIRAP->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines Gene Transcription

Figure 1: TLR4 signaling pathway and targeted intracellular inhibition by TAK-242.

Synthesis Strategy & Logic

The pharmacological efficacy of cyclohexene-based anti-sepsis agents is highly stereodependent. The (R)-enantiomer of TAK-242 is vastly superior to its (S)-counterpart. Early synthetic routes relied on esterification of the racemic carboxylic acid with a chiral auxiliary, followed by diastereomeric recrystallization[5]. However, this method suffered from low yields (~32%) and required heavy metal-catalyzed hydrogenolysis, making it suboptimal for scale-up[5].

To achieve pharmaceutical scalability, an enzymatic kinetic resolution approach was developed[5]. The racemic carboxylic acid is first alkylated to form an acetoxymethyl ester. This ester is then subjected to enantioselective hydrolysis using Lipase PS-D. The enzyme selectively hydrolyzes the distomeric (S)-ester into a water-soluble acid, leaving the desired eutomeric (R)-ester intact in the organic phase. This allows for simple liquid-liquid extraction, yielding the intermediate with >99% enantiomeric excess (ee)[5]. The final active agent is generated via acid-catalyzed transesterification, which preserves the delicate stereocenter[5].

Synthesis_Workflow Start Racemic Acid (3) Alkylation Alkylation (Bromomethyl acetate) Start->Alkylation Ester Acetoxymethyl Ester (9a) Alkylation->Ester Resolution Enzymatic Resolution (Lipase PS-D) Ester->Resolution Enantiomer Eutomer (R)-9a (>99% ee) Resolution->Enantiomer Transesterification Transesterification (EtOH, H2SO4) Enantiomer->Transesterification Product TAK-242 (Resatorvid) Transesterification->Product

Figure 2: Optimized enzymatic kinetic resolution workflow for TAK-242 synthesis.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Acetoxymethyl Ester

Causality Note: Why use Lipase PS-D? Lipases are highly specific interfacial enzymes. In a biphasic buffer/solvent system, Lipase PS-D recognizes the spatial arrangement of the distomeric (S)-ester, hydrolyzing it to the water-soluble acid. The sterically mismatched (R)-ester remains untouched in the organic phase, allowing for high-yield isolation without chiral chromatography[5].

  • Preparation: Dissolve 10.0 g of racemic acetoxymethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate in 100 mL of diisopropyl ether.

  • Buffer Addition: Add 100 mL of 0.1 M phosphate buffer (pH 7.0) to create a biphasic system.

  • Enzyme Introduction: Add 1.0 g of Lipase PS-D (Amano Enzyme) to the mixture.

  • Incubation: Stir the biphasic mixture vigorously at 35°C for 48 hours. Monitor the reaction via chiral HPLC until the ee of the remaining ester exceeds 99%.

  • Extraction: Filter the mixture through a Celite pad to remove the enzyme. Separate the organic layer, wash with 5% aqueous NaHCO3 (to remove the hydrolyzed (S)-acid), and dry over anhydrous MgSO4.

  • Concentration: Evaporate the solvent under reduced pressure to yield the eutomeric (R)-ester.

  • Validation Checkpoint: Perform chiral HPLC (e.g., Chiralcel OD-H column) to confirm >99% ee before proceeding to transesterification.

Protocol 2: Transesterification to Yield TAK-242

Causality Note: Why use concentrated H2SO4 instead of basic transesterification? The sulfonamide moiety and the cyclohexene double bond are highly sensitive to strong bases, which could trigger unwanted double-bond migration or racemization at the C6 position. Acid-catalyzed Fischer-type transesterification ensures the stereocenter remains intact while cleanly swapping the acetoxymethyl group for an ethyl group[5].

  • Solution Preparation: Dissolve the enantiopure (R)-ester (5.0 g) in 50 mL of absolute ethanol.

  • Acidification: Dropwise, add 1.0 mL of concentrated H2SO4 while maintaining the temperature below 10°C using an ice bath.

  • Reflux: Heat the solution to reflux (approx. 78°C) for 12 hours.

  • Quenching: Cool the mixture to room temperature and neutralize carefully with saturated aqueous NaHCO3 until pH 7 is reached.

  • Isolation: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over Na2SO4.

  • Purification: Concentrate the solvent and purify via silica gel column chromatography (Hexane/EtOAc 4:1) to yield pure TAK-242.

  • Validation Checkpoint: Verify the structure via 1H-NMR (CDCl3) ensuring the disappearance of the acetoxymethyl singlet (~5.8 ppm) and the appearance of the ethyl ester quartet/triplet.

Protocol 3: In Vitro Validation (Macrophage Cytokine Suppression Assay)

Causality Note: Why measure NO, TNF-α, and IL-6? These three mediators represent the primary, secondary, and tertiary waves of the endotoxin-induced inflammatory cascade. NO is a direct product of iNOS activation, TNF-α is the master pro-inflammatory cytokine, and IL-6 is a pleiotropic downstream effector responsible for the systemic acute-phase response in sepsis[2].

  • Cell Culture: Seed murine RAW 264.7 macrophages in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Pre-treat cells with varying concentrations of the synthesized cyclohexene derivative (0.1 nM to 1000 nM, dissolved in 0.1% DMSO) for 1 hour.

  • LPS Stimulation: Add 100 ng/mL of E. coli LPS to each well to trigger TLR4 activation. Incubate for 24 hours.

  • Quantification:

    • NO: Mix 50 µL of the culture supernatant with 50 µL of Griess reagent. Measure absorbance at 540 nm.

    • Cytokines: Quantify TNF-α and IL-6 levels in the supernatant using standard ELISA kits according to the manufacturer's instructions.

  • Validation Checkpoint: Perform an MTT cell viability assay on the remaining cells. A valid anti-sepsis agent must suppress cytokines without exhibiting cytotoxicity (cell viability must remain >95%).

Quantitative Data Presentation

The structural evolution from the initial screening lead (Compound 5a) to the highly optimized TAK-242 demonstrates the critical importance of the 2-chloro-4-fluorophenyl substitution and the (R)-stereocenter. The modifications resulted in a ~100-fold increase in potency across all key inflammatory biomarkers[2],[1].

CompoundStructural ModificationNO IC50 (nM)TNF-α IC50 (nM)IL-6 IC50 (nM)
Lead Compound 5a Phenylsulfamoyl (Racemic)~180.0~190.0~130.0
TAK-242 (Resatorvid) 2-chloro-4-fluorophenyl (R-enantiomer)1.81.91.3

References

  • Yamada, M., Ichikawa, T., Yamano, T., Kikumoto, F., Nishikimi, Y., Tamura, N., & Kitazaki, T. (2006). "Optically Active Cyclohexene Derivative as a New Antisepsis Agent: An Efficient Synthesis of Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)." Chemical and Pharmaceutical Bulletin, 54(1), 58-62.[Link]

  • Yamada, M., Ichikawa, T., Ii, M., Sunamoto, M., Itoh, K., Tamura, N., & Kitazaki, T. (2005). "Discovery of Novel and Potent Small-Molecule Inhibitors of NO and Cytokine Production as Antisepsis Agents: Synthesis and Biological Activity of Alkyl 6-(N-Substituted sulfamoyl)cyclohex-1-ene-1-carboxylate." Journal of Medicinal Chemistry, 48(23), 7457-7467.[Link]

  • Matsunaga, N., Tsuchimori, N., Matsumoto, T., & Ii, M. (2011). "TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules." Molecular Pharmacology, 79(1), 34-41.[Link]

  • Wikipedia Contributors. "Resatorvid." Wikipedia, The Free Encyclopedia.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield and purity of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one synthesis

Welcome to the technical support guide for the synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols to enhance both the yield and purity of this valuable synthetic intermediate.

Introduction: The Chemistry and Its Challenges

3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is a substituted enaminone, a class of compounds recognized for their versatile reactivity and applications as precursors in the synthesis of various heterocyclic and pharmaceutical compounds.[1] The core structure features a push-pull system, where the amine group donates electron density into the conjugated system, and the carbonyl group withdraws it, creating a stable yet reactive molecule.[1]

The synthesis typically involves the condensation reaction between a β-dicarbonyl compound, in this case, 1,3-cyclohexanedione, and an aromatic diamine, 4-nitro-1,2-phenylenediamine. While conceptually straightforward, this reaction is often plagued by issues such as low yields, persistent impurities, and difficult purification, primarily due to the reactivity of the starting materials and the potential for side reactions. This guide provides a systematic approach to overcoming these challenges.

Section 1: Synthesis Overview and Workflow

The formation of the target enaminone proceeds via a nucleophilic addition-elimination pathway. The more nucleophilic amino group of 4-nitro-1,2-phenylenediamine attacks one of the carbonyl carbons of 1,3-cyclohexanedione, followed by an intramolecular cyclization and subsequent dehydration to yield the final conjugated enaminone. Acid catalysis is typically employed to activate the carbonyl group toward nucleophilic attack.

General Reaction Scheme:
  • Reactant 1: 1,3-Cyclohexanedione

  • Reactant 2: 4-Nitro-1,2-phenylenediamine

  • Product: 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Below is a standard workflow for this synthesis.

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reactants Combine 1,3-Cyclohexanedione, 4-Nitro-1,2-phenylenediamine, and Solvent (e.g., Toluene) start->reactants catalyst Add Acid Catalyst (e.g., p-TsOH) reactants->catalyst reflux Heat to Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor Progress (TLC) reflux->monitor cool Cool to RT monitor->cool filter_crude Filter Crude Product cool->filter_crude purify Purify by Recrystallization or Column Chromatography filter_crude->purify dry Dry Under Vacuum purify->dry characterize Characterize (NMR, MS, IR) dry->characterize

Caption: General experimental workflow for the synthesis of the target enaminone.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Formation

Q: My reaction has been running for several hours, but TLC analysis shows only starting materials. What are the primary causes?

A: This is a common issue often related to insufficient reaction activation or unfavorable conditions. Consider the following:

  • Catalyst Inactivity or Absence: This condensation requires an acid catalyst to protonate the carbonyl oxygen of the 1,3-cyclohexanedione, making the carbon more electrophilic and susceptible to attack by the weakly nucleophilic aromatic amine.

    • Solution: Ensure a suitable acid catalyst, such as p-toluenesulfonic acid (p-TsOH), sulfuric acid, or triflic acid, is added in a catalytic amount (typically 1-5 mol%).[2] If the reaction is still sluggish, a slight increase in catalyst loading may be beneficial.

  • Inefficient Water Removal: The reaction is a condensation that produces one equivalent of water. As a reversible reaction, the presence of water in the reaction medium can inhibit forward progress according to Le Châtelier's principle.

    • Solution: The reaction should be performed in a solvent that forms an azeotrope with water (e.g., toluene or benzene) using a Dean-Stark apparatus to continuously remove water as it forms.[3] Ensure the Dean-Stark trap is filling with water over time; if not, the reaction temperature may be too low.

  • Low Reaction Temperature: Condensation reactions, especially with deactivated amines (due to the electron-withdrawing nitro group), often require significant thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction mixture is maintained at a steady reflux. The boiling point of toluene (~111 °C) is generally sufficient.[4]

Issue 2: High Levels of Impurities in Crude Product

Q: The reaction worked, but my isolated crude product is a dark, tarry solid with multiple spots on TLC. How can I improve its purity?

A: The formation of colored impurities and byproducts is a significant challenge, often stemming from the reactivity of the nitro-substituted aniline.

  • Oxidation of the Diamine: Aromatic amines, particularly diamines, are susceptible to oxidation, which can produce highly colored polymeric impurities. This is often exacerbated by high temperatures and the presence of air.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. While often not strictly necessary, it can significantly improve the color and purity of the crude product.

  • Thermal Decomposition: Nitroaromatic compounds can be thermally sensitive. Prolonged heating at high temperatures can lead to decomposition and the formation of complex, often colored, byproducts.

    • Solution: Do not overheat the reaction. Monitor the reaction closely by TLC and stop the heat as soon as the starting material is consumed. Avoid extending the reaction time unnecessarily.

  • Side Reactions: The 1,3-cyclohexanedione can undergo self-condensation. Additionally, if both amino groups of the 4-nitro-1,2-phenylenediamine react, it can lead to cross-linked products.

    • Solution: Controlling the stoichiometry is key. Use a 1:1 molar ratio of the reactants. Adding the diamine solution slowly to the refluxing solution of the dione and catalyst can sometimes minimize side reactions.

Issue 3: Difficulty with Product Purification

Q: My crude product is difficult to purify. Recrystallization gives low recovery, and column chromatography results in streaking. What are my options?

A: Purifying enaminones can be challenging due to their polarity and potential for interaction with silica gel.

  • Recrystallization: This is the preferred method for purification if a suitable solvent system can be found.

    • Solution: Experiment with a range of solvents. Good single-solvent candidates are often polar protic solvents like ethanol, isopropanol, or acetonitrile. For solvent pairs, consider dissolving the crude product in a good solvent (e.g., acetone, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, water) until turbidity is observed, followed by heating to redissolve and slow cooling.

  • Column Chromatography: The free amino and enamine nitrogens, along with the carbonyl group, can lead to strong binding and streaking on standard silica gel.

    • Solution:

      • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~1%). This neutralizes the acidic sites on the silica surface, reducing tailing.

      • Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase, which can be more forgiving for basic compounds.

      • Gradient Elution: Start with a less polar eluent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity to elute your product.

Troubleshooting Logic start Problem Encountered q1 Low / No Conversion? start->q1 q2 Impure Crude Product? q1->q2 No sol1 Check Catalyst (Type/Amount) Ensure Efficient Water Removal Verify Reflux Temperature q1->sol1 Yes q3 Purification Issues? q2->q3 No sol2 Run Under Inert Atmosphere Avoid Prolonged Heating Control Stoichiometry (1:1) q2->sol2 Yes sol3 Optimize Recrystallization Solvent Use Neutralized Silica Gel Consider Alumina Chromatography q3->sol3 Yes

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the role of the nitro group in this reaction? A: The nitro group (-NO₂) is a strong electron-withdrawing group. It deactivates the aromatic ring, making the adjacent amino groups less nucleophilic. This is why harsher reaction conditions (acid catalysis, heat) are generally required compared to syntheses with more electron-rich anilines. However, its presence is often crucial for the biological activity or subsequent synthetic transformations of the final molecule.

Q: Can I use a different β-dicarbonyl compound? A: Yes, the general reaction is quite versatile. Using other cyclic β-diones (like 5,5-dimethyl-1,3-cyclohexanedione) or acyclic β-dicarbonyls (like acetylacetone or ethyl acetoacetate) will yield different enaminone structures.[1] The reaction conditions may need to be re-optimized for each new substrate.

Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a moderately polar eluent system, such as 30-50% ethyl acetate in hexanes. The product is typically a bright yellow or orange compound and should have a distinct Rf value compared to the two starting materials. Staining with potassium permanganate can help visualize the starting dione if it is not UV-active.

Q: Is it possible to perform this reaction without a solvent? A: While some enaminone syntheses can be performed under solvent-free or "neat" conditions, it is not recommended for this specific reaction.[1] The high melting points of the reactants and the need for efficient water removal make a high-boiling solvent like toluene the ideal choice for achieving a homogeneous reaction mixture and driving the reaction to completion.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add 1,3-cyclohexanedione (5.60 g, 50.0 mmol, 1.0 equiv).

  • Reagent Addition: Add toluene (120 mL) to the flask. Begin stirring to dissolve the solid.

  • Catalyst: Add p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol, 0.05 equiv).

  • Heating: Heat the mixture to reflux using a heating mantle. Toluene should be condensing and filling the Dean-Stark trap.

  • Diamine Addition: In a separate beaker, dissolve 4-nitro-1,2-phenylenediamine (7.65 g, 50.0 mmol, 1.0 equiv) in a minimal amount of warm ethyl acetate or THF. Note: This diamine may not be fully soluble in cold toluene. Add this solution dropwise to the refluxing reaction mixture over 15 minutes.

  • Reaction: Continue to reflux the mixture for 4-6 hours. During this time, water will collect in the Dean-Stark trap, and the reaction mixture will typically turn a deep yellow or orange color. Monitor the reaction by TLC until the 1,3-cyclohexanedione spot has disappeared.

  • Work-up: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A yellow-orange precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold toluene (2 x 20 mL) and then with hexanes (2 x 20 mL) to remove residual solvent and non-polar impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. A typical crude yield is in the range of 75-85%.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of isopropanol. Heat the mixture. If the solid dissolves upon heating and crashes out upon cooling, isopropanol is a good candidate.

  • Procedure: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Section 5: Data Summary Table

The table below summarizes the key parameters for the successful synthesis of the target compound.

ParameterRecommended ConditionRationale / Notes
Stoichiometry 1:1 (Dione:Diamine)Prevents side reactions from excess of either starting material.
Solvent TolueneForms an azeotrope with water for efficient removal.
Catalyst p-Toluenesulfonic Acid (p-TsOH)Effective acid catalyst; solid and easy to handle.[2]
Catalyst Loading 2-5 mol%Sufficient to promote the reaction without causing degradation.
Temperature Reflux (~111 °C)Provides necessary activation energy for the condensation.
Reaction Time 4-8 hoursTypical duration; monitor by TLC for completion.
Atmosphere Inert (N₂ or Ar)Recommended to prevent oxidation and improve product color.
Purification Recrystallization (Isopropanol/Ethanol)Often sufficient for high purity; avoids potential issues with silica gel.
Expected Yield 70-85% (after purification)Yields can vary based on reaction scale and purity of reagents.

References

  • ResearchGate. Optimization of reaction conditions for the synthesis of α-phenyl enaminone 3a. Available from: [Link]

  • Beilstein Archives. General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Available from: [Link]

  • ACS Publications. Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions. Available from: [Link]

  • Heterocycles. RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. Available from: [Link]

Sources

Optimization

purification challenges of crude 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Welcome to the Technical Support Center for Enaminone Synthesis and Isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 3-[(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Enaminone Synthesis and Isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one .

Due to its highly polarized push-pull π -system and the presence of competing nucleophilic sites on the starting diamine, this compound presents unique challenges in regioselectivity, chromatographic stability, and thermal degradation.

Part 1: Quantitative Benchmarks & Physicochemical Data

Before troubleshooting, verify your crude mixture against these baseline parameters. Enaminones exhibit extreme polarity differences compared to standard aromatic amines, dictating your purification strategy.

Table 1: Chromatographic and Solubility Benchmarks

Parameter5-Nitro Isomer (Target)4-Nitro Isomer (Major Byproduct)Unreacted Diamine
Rf Value (DCM:MeOH 95:5 + 1% Et3N)0.45 (Sharp band)0.40 (Sharp band)0.25 (Tailing)
HPLC Retention Time (C18, 10-90% MeCN/H2O)6.8 min7.2 min3.5 min
Solubility (DCM / Chloroform) Poor (<5 mg/mL)Poor (<5 mg/mL)Moderate
Solubility (Hot Ethanol) High (>50 mg/mL)High (>50 mg/mL)High
Isoelectric/H-Bonding Profile Strong H-bond donor/acceptorStrong H-bond donor/acceptorWeak H-bond donor

Part 2: Troubleshooting FAQs (The "Why" and "How")

Q: My crude NMR shows a mixture of two closely related enaminone products. What are they, and why did this happen? A: You are observing a mixture of regioisomers. The starting material, 4-nitro-1,2-phenylenediamine, possesses two primary amines with different electronic environments. The amine at position 2 (meta to the strongly electron-withdrawing nitro group) is more nucleophilic than the amine at position 1 (para to the nitro group). Consequently, condensation with 1,3-cyclohexanedione yields both the 5-nitro target and the 4-nitro regioisomer. Controlling this requires thermodynamic equilibration during synthesis or rigorous fractional crystallization downstream[1].

Q: When I attempt flash chromatography, the product streaks from Rf 0.6 down to the baseline, and my mass recovery is terrible. How can I fix this? A: The target compound is a secondary enaminone (a vinylogous amide). This structural motif features a highly polarized conjugated system, making it simultaneously a strong hydrogen-bond donor and acceptor[2]. On standard, slightly acidic bare silica gel, the enaminone interacts strongly with free silanol groups, causing severe tailing. Furthermore, the enamine bond is susceptible to hydrolysis on acidic silica, reverting to 1,3-cyclohexanedione and the diamine. Solution: You must deactivate your silica by adding 1–2% triethylamine (Et3N) to your eluent to mask the acidic silanols.

Q: I tried to accelerate my recrystallization by boiling the crude mixture in toluene, but my yield plummeted and the solution turned black. What happened? A: You likely triggered a thermal cascade cyclization. The target molecule contains both an electrophilic enone system and a free nucleophilic primary amine. Under high heat in non-polar solvents, the free primary amine can undergo an intramolecular condensation with the cyclohexenone carbonyl, leading to the formation of cyclized heterocyclic byproducts (such as tetrahydrocarbazole or benzodiazepine derivatives)[3]. Always keep recrystallization temperatures below 85°C and use protic solvents like ethanol, which hydrogen-bond with the amines and dampen their nucleophilicity[1].

Q: Can I use an acidic aqueous wash (e.g., 1M HCl) to remove the unreacted diamine? A: No. While an acid wash is standard for removing aliphatic amines, enaminones are highly acid-labile. Protonation of the enaminone in an aqueous environment will rapidly catalyze the hydrolysis of the C–N bond. Rely on selective crystallization or deactivated chromatography instead.

Part 3: Self-Validating Experimental Protocols

Protocol A: Thermodynamic Fractional Recrystallization

Causality: The 5-nitro isomer and 4-nitro isomer have different dipole moments due to the para- vs. meta-relationship of the nitro group to the enaminone nitrogen. This differential solubility in polar protic solvents allows for separation without chromatography.

  • Dissolution: Suspend the crude mixture in boiling absolute ethanol (approx. 15 mL/g of crude). Reasoning: Ethanol breaks the strong intermolecular enaminone-enaminone hydrogen bonds.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fritted funnel.

    • Self-Validation Checkpoint: The filter cake should contain dark, insoluble polymeric byproducts. If the filtrate is not clear and brightly colored, pass it through a thin pad of Celite.

  • Cloud Point Induction: While maintaining a gentle reflux, add deionized water dropwise until the solution becomes faintly turbid, then add 1 mL of ethanol to clear it.

  • Thermodynamic Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed over 4–6 hours.

    • Reasoning: Rapid crash-cooling traps the unwanted 4-nitro regioisomer in the crystal lattice. Slow cooling ensures thermodynamic selection of the less soluble target isomer.

  • Isolation: Chill the flask to 4°C for 2 hours. Vacuum filter the crystals and wash with ice-cold 30% ethanol/water.

Protocol B: Deactivated Flash Chromatography

Use this protocol if the regioisomer ratio is highly unfavorable or if recrystallization fails to achieve >98% purity.

  • Eluent Preparation: Prepare a solvent system of Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (Et3N) in a 95:4:1 ratio.

  • Column Deactivation: Slurry-pack the silica gel using the prepared eluent. Flush the column with at least 3 Column Volumes (CV) of the eluent.

    • Self-Validation Checkpoint: Test the pH of the eluent exiting the column. It must be basic (pH > 8 on wet indicator paper) before loading the sample.

  • Dry Loading (Critical): Dissolve the crude enaminone in a minimum volume of THF (do not use DCM, as solubility is too low). Add deactivated silica gel (1:3 ratio to crude mass) and carefully evaporate the THF under reduced pressure.

    • Reasoning: Liquid loading a poorly soluble enaminone causes massive band broadening. Dry loading ensures a sharp elution profile.

  • Elution: Run the column. The target enaminone will elute as a sharp, bright yellow/orange band.

Part 4: Purification Workflow Visualization

EnaminonePurification Start Crude Reaction Mixture (Enaminone + Isomers + Diamine) Analysis HPLC / 2D-TLC Analysis Determine Impurity Profile Start->Analysis Decision Is Regioisomer Ratio > 85:15? Analysis->Decision Cryst Thermodynamic Recrystallization (EtOH/H2O, Slow Cool) Decision->Cryst Yes (High initial purity) Chrom Deactivated Chromatography (DCM:MeOH + 1% Et3N) Decision->Chrom No (High isomer load) Validate NMR / HPLC Validation Target Purity > 98%? Cryst->Validate Isolated Crystals FailCryst Mother Liquor (Enriched in Byproducts) Cryst->FailCryst Filtrate Chrom->Validate Pooled Fractions Validate->Chrom Fail (Re-column) Success Pure 3-[(2-Amino-5-nitrophenyl)amino] cyclohex-2-en-1-one Validate->Success Pass FailCryst->Chrom Recover yield

Fig 1. Decision matrix for enaminone purification via recrystallization or deactivated chromatography.

References

  • Title: How can one synthesize the enamine 3-((2-aminophenyl)amino)cyclohex-2-en-1-one (or 3-(2-aminophenylamino)cyclohex-2-en-1-one) ? Source: ResearchGate URL: [1]

  • Title: Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines Source: National Institutes of Health (NIH) / PMC URL: [3]

  • Title: General method for the synthesis of enaminones via photocatalysis Source: Beilstein Journal of Organic Chemistry URL: [2]

Sources

Troubleshooting

identification of side products in the synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and troubleshooting steps required for the regioselective synthesis of 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and troubleshooting steps required for the regioselective synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one .

The condensation of 4-nitro-1,2-phenylenediamine with 1,3-cyclohexanedione is a delicate balance of kinetic control and regioselectivity. Without strict parameter control, the reaction rapidly diverges into complex side products[1]. This guide will provide the causality behind these deviations and the self-validating protocols needed to secure high-purity yields.

Part 1: Mechanistic Pathway & Divergence

To troubleshoot effectively, we must first understand the electronic landscape of the starting materials. 4-nitro-1,2-phenylenediamine possesses two non-equivalent primary amines. The nitro group at the C4 position exerts a strong resonance electron-withdrawing effect on the para-amine (N1), severely dampening its nucleophilicity. Conversely, the meta-amine (N2) is only subjected to inductive withdrawal, making it the kinetically favored nucleophile[2].

When the N2 amine attacks the carbonyl of 1,3-cyclohexanedione, it forms the desired mono-enamine (vinylogous amide). However, forcing conditions (excess heat, strong acids) will push the reaction toward regioisomers, over-alkylation, or intramolecular cyclization into a 1,5-benzodiazepine derivative[3].

ReactionPathway R1 4-Nitro-1,2-phenylenediamine Cond Condensation (Solvent, Mild H+) R1->Cond Tar Oxidative Tars (O2 Exposure) R1->Tar Air / Light R2 1,3-Cyclohexanedione R2->Cond Target Target Molecule 3-[(2-Amino-5-nitrophenyl)amino] cyclohex-2-en-1-one Cond->Target N2 Attack (Major, Kinetic) Regio Regioisomer (N1 Attack) Cond->Regio N1 Attack (Minor) Bis Bis-Adduct (Over-alkylation) Cond->Bis Excess Diketone Cyclo 1,5-Benzodiazepine (Intramolecular Cyclization) Target->Cyclo High Heat / Strong Acid

Reaction pathway demonstrating the formation of the target enamine and common side products.

Part 2: FAQ & Troubleshooting Guide

Q1: I am observing a closely eluting impurity with the exact same mass as my target product. What is it, and how do I eliminate it? A: You are observing the Regioisomer (3-[(2-amino-4-nitrophenyl)amino]cyclohex-2-en-1-one). This occurs when the less nucleophilic N1 amine attacks the diketone. Causality: This is typically caused by elevated reaction temperatures or the use of strong Brønsted acids (like p-TsOH or HCl). Strong acids preferentially protonate the more basic N2 amine, temporarily blocking it and forcing the diketone to react with the less basic N1 amine. Solution: Switch to a milder acid catalyst (e.g., catalytic Acetic Acid) or rely solely on solvent-mediated condensation in ethanol at a controlled temperature (≤ 50 °C).

Q2: My LC-MS shows a significant [M-18] mass peak relative to the target. Is my product degrading? A: Your target molecule is undergoing an intramolecular cyclization to form a 1,5-Benzodiazepine derivative[3]. Causality: The condensation of 1,2-phenylenediamines with 1,3-diketones is the classic synthetic route for 1,5-benzodiazepines[1]. Once your target mono-enamine forms, the pendant primary amine is positioned perfectly to attack the remaining ketone on the cyclohexenone ring. While the enamine carbonyl is deactivated by resonance, extended reaction times or refluxing conditions will provide the activation energy needed to close the ring and lose a second molecule of water (-18 Da). Solution: Stop the reaction as soon as TLC/LC-MS indicates maximum mono-enamine formation. Do not reflux the reaction mixture.

Q3: I am getting a heavy mass impurity corresponding to the addition of two diketone molecules. How do I prevent this? A: This is the Bis-adduct , formed when both the N1 and N2 amines condense with separate molecules of 1,3-cyclohexanedione. Causality: This is a stoichiometric failure. If 1,3-cyclohexanedione is present in a large excess, or if the initial diamine concentration is too high, over-alkylation occurs. Solution: Strictly control the stoichiometry. Use exactly 1.05 equivalents of 1,3-cyclohexanedione and add it dropwise to a dilute solution of the diamine to ensure the mono-adduct is kinetically favored.

Q4: The reaction mixture turns into an intractable black tar, and my yield is terrible. What is happening? A: Your starting material is undergoing Oxidative Degradation . Causality: 1,2-phenylenediamines are highly electron-rich and notoriously sensitive to atmospheric oxygen. They readily undergo single-electron oxidation to form radical cations, which rapidly polymerize into deeply colored phenazine or azo tars[2]. Solution: The reaction must be run under a strict inert atmosphere (Nitrogen or Argon). All solvents must be sparged (degassed) prior to use.

Part 3: Analytical Signatures & Mitigation Data

Use the following self-validating data table to identify and quantify the side products in your crude mixture via LC-MS and 1H NMR.

Side ProductMechanism of FormationMass Signature (ESI+)1H NMR Signature (Aromatic Region)Prevention Strategy
Target Molecule Kinetic attack at N2[M+H]+ = 248.1~7.9 ppm (d, 1H), ~7.8 ppm (dd, 1H), ~6.8 ppm (d, 1H)Maintain 50 °C, inert atmosphere.
Regioisomer Attack at N1 (Acid forced)[M+H]+ = 248.1~8.0 ppm (d, 1H), ~7.5 ppm (d, 1H), ~7.2 ppm (dd, 1H)Avoid strong Brønsted acids; use AcOH.
1,5-Benzodiazepine Intramolecular cyclization[M+H]+ = 230.1Loss of enamine N-H proton (~8.5 ppm)Avoid reflux; monitor reaction time strictly.
Bis-Adduct Over-alkylation[M+H]+ = 342.1Integration of cyclohexenyl protons doublesStrict 1:1.05 stoichiometry; dropwise addition.

Part 4: Optimized Step-by-Step Protocol

This protocol is engineered to prioritize regioselectivity and suppress cyclization and oxidation.

Reagents & Materials:

  • 4-nitro-1,2-phenylenediamine (1.0 eq, 10 mmol, 1.53 g)

  • 1,3-cyclohexanedione (1.05 eq, 10.5 mmol, 1.18 g)

  • Glacial Acetic Acid (0.1 eq, 1.0 mmol, 60 µL)

  • Absolute Ethanol (Degassed, 50 mL)

Step-by-Step Methodology:

  • System Purging: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 10 minutes.

  • Solvent Preparation: Add 50 mL of absolute ethanol to the flask. Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen.

  • Diamine Dissolution: Under positive Argon pressure, add 1.53 g of 4-nitro-1,2-phenylenediamine. Stir until completely dissolved. The solution will be deep orange/red.

  • Catalyst Addition: Inject 60 µL of glacial acetic acid. Scientific Insight: We use a catalytic weak acid to activate the diketone without protonating the N2 amine, preserving its nucleophilicity.

  • Controlled Condensation: Dissolve 1.18 g of 1,3-cyclohexanedione in 10 mL of degassed ethanol. Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump.

  • Thermal Control: Heat the reaction mixture to exactly 50 °C using a temperature-controlled oil bath. Stir for 4–6 hours. Scientific Insight: 50 °C provides enough thermal energy for the condensation but is below the activation barrier required for the 1,5-benzodiazepine cyclization.

  • Reaction Monitoring: Monitor by LC-MS. Quench the reaction by cooling to 0 °C in an ice bath immediately once the mono-enamine mass (248.1) plateaus and before the cyclized mass (230.1) appears.

  • Workup & Isolation: The target product often precipitates upon cooling. Filter the cold mixture through a sintered glass funnel. Wash the filter cake with ice-cold ethanol (2 x 10 mL) and dry under high vacuum to yield the pure 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one.

Part 5: References

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones Source: ACS Omega, American Chemical Society. URL:[Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Optimization

troubleshooting failed reactions involving 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Subject: 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one Prepared by: Senior Application Scientist, Chemical Development Welcome to the Technical Support Center. As researchers and drug development professionals, wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one Prepared by: Senior Application Scientist, Chemical Development

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized enaminones like 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one requires precise control over reaction kinetics and thermodynamics. This intermediate is a critical building block for synthesizing privileged scaffolds, including 1,5-benzodiazepines and benzimidazoles.

This guide is designed to move beyond basic troubleshooting by explaining the underlying mechanistic causality of common failures, providing you with self-validating protocols to ensure reproducible success.

I. Mechanistic Overview & Reaction Network

To troubleshoot effectively, we must first understand the electronic environment of the starting materials. The synthesis involves the condensation of cyclohexane-1,3-dione with 4-nitro-1,2-phenylenediamine.

The diamine possesses two distinct primary amines. The amine at the 1-position is para to the strongly electron-withdrawing nitro group, making it a poor nucleophile due to resonance deactivation. The amine at the 2-position is meta to the nitro group, experiencing only inductive withdrawal, rendering it significantly more nucleophilic. This electronic disparity allows for the regioselective formation of the target enaminone under kinetic control. However, applying excessive thermal energy or aggressive Lewis acids too early will force the secondary, deactivated amine to react, leading to over-cyclization[1].

ReactionPathway Diamine 4-Nitro-1,2- phenylenediamine Enaminone 3-[(2-Amino-5-nitrophenyl)amino] cyclohex-2-en-1-one (Target Intermediate) Diamine->Enaminone + Dione Kinetic Control Regioisomer Minor Regioisomer (C1-NH2 Attack) Diamine->Regioisomer Forcing Conditions Dione Cyclohexane- 1,3-dione Dione->Enaminone Enaminone->Dione Aqueous Acid (Hydrolysis) Benzodiazepine 8-Nitro-1,5-benzodiazepine Derivative (Over-cyclization) Enaminone->Benzodiazepine Lewis Acid / Heat

Fig 1. Mechanistic pathways and side reactions of the enaminone intermediate.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a mass of [M-18] relative to the target enaminone. What is happening, and how do I arrest the reaction? Causality: You are observing the over-cyclization of the enaminone into the corresponding 8-nitro-1,5-benzodiazepine derivative. This occurs when the residual primary amine attacks the cyclohexenone carbonyl, followed by a second dehydration event[1]. Solution: To arrest the reaction at the enaminone stage, you must strictly maintain kinetic control. Run the condensation at room temperature (20–25 °C) in a protic solvent like ethanol without the addition of Lewis acids.

Q2: I actually want the 1,5-benzodiazepine, but my cyclization is stalling at the enaminone intermediate. How do I drive it to completion? Causality: The remaining primary amine is para to the nitro group, severely reducing its nucleophilicity. Spontaneous intramolecular cyclization is kinetically hindered at room temperature. Solution: You must introduce a Lewis acid catalyst to increase the electrophilicity of the enaminone carbonyl. Catalysts such as Er(OTf)₃ or ZnCl₂ coupled with elevated temperatures (80–120 °C) are highly effective at overcoming this activation barrier[2].

Q3: Why does my isolated enaminone product degrade into a complex mixture during aqueous workup? Causality: Enaminones are vinylogous amides. While they possess resonance stability that makes them more robust than simple imines, they remain highly susceptible to hydrolysis back into the parent 1,3-dione and diamine when exposed to strong aqueous acids. Solution: Never use standard 1M HCl washes. Always quench catalytic reactions with a mild buffer (e.g., saturated aqueous NaHCO₃) to maintain a neutral or slightly basic pH (pH 7.5–8.0) during organic extraction.

III. Quantitative Reaction Optimization Data

Understanding the tipping point between enaminone isolation and complete cyclization is critical. The table below summarizes the quantitative effects of varying catalytic conditions on the product distribution.

Table 1: Optimization of Enaminone vs. 1,5-Benzodiazepine Formation

Catalyst SystemSolventTemperature (°C)Time (h)Enaminone Yield (%)Benzodiazepine Yield (%)
None (Kinetic Control) Ethanol251288 < 5
AcOH (10 mol%) Ethanol8064542
ZnCl₂ (20 mol%) Acetonitrile8041281
Er(OTf)₃ (10 mol%) Solvent-free1201< 295
IV. Standardized Self-Validating Protocols

To ensure trustworthiness and reproducibility in your laboratory, utilize the following self-validating methodologies. Each protocol includes built-in quality control checkpoints.

Protocol A: Regioselective Synthesis of the Enaminone Intermediate

Objective: Maximize yield of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one while preventing over-cyclization.

  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (10.0 mmol, 1.0 equiv) in 30 mL of absolute ethanol.

  • Controlled Addition: Add cyclohexane-1,3-dione (10.5 mmol, 1.05 equiv) in a single portion. Causality note: A slight excess of the dione ensures complete consumption of the diamine, which is harder to remove during purification.

  • Kinetic Incubation: Stir the mixture at 25 °C for 12 hours under an inert N₂ atmosphere.

  • Validation Checkpoint: Analyze via TLC (Eluent: EtOAc/Hexane 1:1). The diamine spot (fluorescent under 254 nm UV) should be fully consumed, replaced by a distinct, lower-Rf enaminone spot.

  • Isolation: Concentrate the solvent under reduced pressure at 35 °C (do not exceed 40 °C to prevent thermal cyclization). Recrystallize the crude residue from cold ethanol to yield the pure enaminone.

Protocol B: Catalytic Cyclization to 1,5-Benzodiazepine

Objective: Drive the deactivated enaminone intermediate to complete cyclization using Lewis acid catalysis[2].

  • Activation: Suspend the isolated enaminone (5.0 mmol) from Protocol A in a solvent-free vessel or 10 mL of anhydrous acetonitrile.

  • Catalysis: Add Er(OTf)₃ (0.5 mmol, 10 mol%). Causality note: Erbium(III) triflate is a water-tolerant Lewis acid that strongly coordinates to the carbonyl oxygen, drastically increasing its electrophilicity.

  • Thermal Drive: Heat the mixture to 120 °C (if solvent-free) or 80 °C (in acetonitrile) for 1 to 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The[M+H]⁺ peak should shift from the enaminone mass to the [M-18] cyclized mass.

  • Buffered Quench: Cool to room temperature and immediately quench with 20 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid and prevent enaminone hydrolysis. Extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and purify via flash chromatography.

V. References
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Regioselective, Diastereoselective, and Enantioselective One-Pot Tandem Reaction Based on an in Situ Formed Reductant: Preparation of 2,3-Disubstituted 1,5-Benzodiazepine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation Troubleshooting for 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Welcome to the Technical Support Center. As a researcher or drug development professional, handling complex synthetic intermediates requires a precise understanding of their structural liabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a researcher or drug development professional, handling complex synthetic intermediates requires a precise understanding of their structural liabilities.

3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is a bifunctional molecule characterized by a cyclic enaminone core conjugated to an o-phenylenediamine derivative (specifically, a 4-nitro-1,2-phenylenediamine moiety). This dual-functionality introduces competing degradation pathways: the enaminone linkage is highly susceptible to acid-catalyzed cleavage[1], while the electron-rich diamine system is prone to rapid oxidative polymerization[2].

This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot assay inconsistencies, optimize storage, and design robust experimental workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound rapidly degrades during reverse-phase HPLC analysis when using 0.1% TFA in the mobile phase. What is the mechanism, and how do I prevent this? Causality & Expert Insight: The degradation is driven by acid-catalyzed hydrolysis of the enaminone linkage. Enaminones are highly sensitive to acidic environments. The rate-determining step is the protonation of the vinyl carbon (C2 of the cyclohexenone ring), which breaks the extended conjugation[1]. This is followed by the rapid addition of water to the resulting iminium ion, forming a hemiaminal that collapses to yield 1,3-cyclohexanedione and 4-nitrobenzene-1,2-diamine[3]. While cyclic enaminones are thermodynamically more stable than acyclic variants[4], a pH < 4 will still induce rapid cleavage. Solution: Shift your HPLC mobile phase to a neutral or slightly alkaline pH. Replace TFA (Trifluoroacetic acid) with a volatile buffer such as 10 mM Ammonium Acetate or Ammonium Bicarbonate adjusted to pH 7.0–8.0.

Q2: Solutions of the compound turn dark brown/red upon prolonged exposure to air or during workup. Is this a purity issue? Causality & Expert Insight: This color change indicates oxidative degradation , not necessarily poor initial purity. The 2-amino-5-nitrophenyl group contains an o-phenylenediamine motif. Even with the electron-withdrawing nitro group, the primary amine remains susceptible to aerial oxidation. The mechanism involves a single-electron transfer (SET) to form a radical cation, followed by further oxidation to a highly reactive o-quinone diimine intermediate[2]. These diimines rapidly undergo intramolecular or intermolecular nucleophilic attack, leading to the formation of intensely colored phenazine derivatives or polymeric adducts[5]. Solution: All stock solutions must be prepared in degassed solvents. Store the compound under an inert atmosphere (Argon or Nitrogen) and consider adding a radical scavenger or antioxidant (e.g., BHT or ascorbic acid) if the downstream application permits.

Q3: We observe inconsistent assay titers when the compound is left on the benchtop in clear volumetric flasks. Why? Causality & Expert Insight: Nitroaromatics are notoriously photosensitive. The nitro group can undergo UV-induced excitation to a triplet state, leading to hydrogen abstraction from the solvent or photoreduction. Coupled with the extended conjugation of the enaminone, ambient light provides sufficient energy to trigger radical-mediated degradation. Solution: Implement strict actinic light protection. Use amber glassware for all solution preparations and wrap HPLC vials in aluminum foil if an amber autosampler is not available.

Part 2: Quantitative Stability Matrix

To facilitate rapid experimental planning, the following table summarizes the stability profile of the compound across various stress conditions.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected Half-Life ( t1/2​ )Preventive Measure
Acidic (pH < 4) 0.1 N HCl / 0.1% TFAEnaminone Hydrolysis< 2 hoursUse neutral/alkaline buffers (pH 7–8)
Basic (pH > 10) 0.1 N NaOHBase-catalyzed Hydrolysis~ 12–24 hoursMaintain pH < 9
Oxidative 3% H₂O₂ / Ambient O₂Oxidation to o-Quinone Diimine< 4 hours (H₂O₂)Degassed solvents, inert atmosphere
Photolytic UV/Vis (ICH Q1B)Photoreduction / Radical cleavage~ 8 hoursAmber glassware, actinic protection
Thermal 60°C (Solution)Accelerated Hydrolysis/Oxidation~ 48 hoursStore at -20°C, analyze at RT
Part 3: Self-Validating Forced Degradation Workflow

To map the degradation profile of this compound in your own lab, do not simply expose the drug to stress and inject it. You must use a self-validating system to ensure the observed peaks are true degradants and not solvent artifacts.

Step 1: System Suitability & Control Preparation Prepare a 1.0 mg/mL stock in degassed, anhydrous Acetonitrile (ACN). Inject immediately via HPLC-DAD to establish the baseline peak area ( t=0 ) and confirm the absence of co-eluting artifact peaks.

Step 2: Acid Hydrolysis Stress Aliquot 1 mL of stock. Add 1 mL of 0.1 N HCl. Incubate at 25°C. Self-Validation Check: Simultaneously incubate a blank (ACN + 0.1 N HCl). Overlay the chromatograms to ensure no solvent-acid background peaks interfere with the 1,3-cyclohexanedione degradant peak.

Step 3: Oxidative Stress Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂. Self-Validation Check: Monitor the mass balance. The loss of the parent peak area must proportionally match the growth of the phenazine/dimer peaks (using an isosbestic point if available) to confirm no volatile degradants are lost to the headspace.

Step 4: Quenching Neutralize the acid stress with 1 mL of 0.1 N NaOH exactly 5 minutes prior to injection. This halts the hydrolysis, ensuring your t=x timestamp is perfectly accurate and preventing degradation inside the autosampler queue.

Step 5: Orthogonal Detection (LC-MS/MS) Analyze the stressed samples via mass spectrometry. Confirm the presence of m/z 154 (4-nitrobenzene-1,2-diamine) for the hydrolysis pathway[1], and m/z [2M-H]⁺ for oxidative dimerization[2].

Part 4: Mechanistic Pathway Diagrams

The following diagrams illustrate the exact causality behind the two primary degradation routes.

HydrolysisPathway N1 Enaminone (Parent) N2 Protonated Iminium (Rate-Determining) N1->N2 + H+ (pH < 4) N3 Hemiaminal Intermediate N2->N3 + H2O N4 1,3-Cyclohexanedione + Nitro-diamine N3->N4 C-N Cleavage

Acid-catalyzed hydrolysis pathway of the enaminone core.

OxidationPathway O1 o-Phenylenediamine Moiety O2 Radical Cation Intermediate O1->O2 -e- (O2/ROS) O3 o-Quinone Diimine (Highly Reactive) O2->O3 -e-, -2H+ O4 Phenazines & Polymeric Adducts O3->O4 Dimerization

Aerial oxidative degradation of the o-phenylenediamine moiety.

Part 5: References
  • Mechanism of Hydrolysis and Structure–Stability Relationship of Enaminones as Potential Prodrugs of Model Primary Amines. PubMed / NIH.1

  • Theoretical study of a hydration mechanism in an enaminone pro-drug prototype. ResearchGate.3

  • EP0214009A2 - Enaminones as potential prodrugs of primary and secondary amines. Google Patents / EPO.4

  • Aerial Oxidation of Protonated Aromatic Amines. Isolation, X-ray Structure, and Redox and Spectral Characteristics... The Journal of Organic Chemistry - ACS Publications.2

  • Electro-Oxidative Synthesis of Phenazines. Organic Letters - ACS Publications.5

Sources

Optimization

methods for removing impurities from 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Topic: Troubleshooting and Impurity Removal for 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting and Impurity Removal for 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are optimizing the condensation of 1,3-cyclohexanedione and 4-nitro-1,2-phenylenediamine. Rather than just providing a list of steps, this center focuses on the chemical causality behind impurity formation and leverages these mechanistic insights to design self-validating purification workflows.

Impurity Profiling & Causality Data

Before troubleshooting, it is critical to understand the quantitative and physical profile of the impurities generated during this specific enaminone synthesis.

ImpuritySource / MechanismRelative Polarity (TLC)Typical % in CrudeRemoval Strategy
Unreacted 1,3-Cyclohexanedione Incomplete conversion / Equilibrium limitsHigh (pKa ~5.26)5 - 15%10% Na₂CO₃ Aqueous Wash
Unreacted Diamine Incomplete conversionMedium-High2 - 5%Recrystallization
Regioisomer Kinetic attack at the deactivated C1-NH₂Medium5 - 10%Recrystallization
Oxidized Diamine (Phenazines) Air oxidation of diamine at elevated tempsLow to Medium1 - 3%Activated Carbon / Hot Filtration

Frequently Asked Questions (Troubleshooting Causality)

Q1: Why is my product heavily contaminated with a regioisomer, and how do I prevent it? Causality & Mechanism: The starting material, 4-nitro-1,2-phenylenediamine, possesses two amino groups with vastly different nucleophilicities. The nitro group at C4 exerts a strong electron-withdrawing resonance effect (-R) on the para-position (C1-NH₂), significantly depleting its electron density. The meta-position (C2-NH₂) only experiences a weaker inductive effect (-I), making it the primary nucleophile (). However, under forcing conditions (excessive heat or prolonged reaction times), thermodynamic control begins to compete with kinetic control, allowing the deactivated C1-NH₂ to attack the electrophile, forming the regioisomer 3-[(2-amino-4-nitrophenyl)amino]cyclohex-2-en-1-one. Resolution: Strictly monitor reaction times via TLC and avoid pushing the reaction past 95% conversion. To remove formed regioisomers, proceed to Protocol B .

Q2: How can I selectively remove unreacted 1,3-cyclohexanedione without hydrolyzing my target enaminone? Causality & Mechanism: 1,3-cyclohexanedione exists predominantly in its highly stabilized enol form, giving it an unusually low pKa of ~5.26 (). This makes it significantly more acidic than typical aliphatic ketones. Resolution: You can exploit this acidity by performing a mild aqueous base wash. A weak base deprotonates the unreacted 1,3-cyclohexanedione, partitioning it into the aqueous layer as a water-soluble enolate, while the highly conjugated, neutral target enaminone remains entirely in the organic phase (). See Protocol A .

Q3: My reaction mixture turned dark brown/black instead of the expected deep yellow/orange. What went wrong? Causality & Mechanism: Phenylenediamines are highly susceptible to air oxidation, especially at reflux temperatures or in the presence of light. Oxidation leads to the formation of highly colored phenazine oligomers or azo-dye impurities. Resolution: Always degas your reaction solvents with nitrogen or argon prior to use, and conduct the reflux under an inert atmosphere. To remove existing oxidized impurities, utilize activated carbon during recrystallization (Protocol B ).

Visual Workflows & Mechanisms

ReactionPathway CHD 1,3-Cyclohexanedione (Electrophile) Target Target Enaminone (Reaction at C2-NH2) CHD->Target Major Pathway (Meta to NO2) Regio Regioisomer Impurity (Reaction at C1-NH2) CHD->Regio Minor Pathway (Para to NO2) Diamine 4-Nitro-1,2-phenylenediamine (Nucleophile) Diamine->Target Major Pathway (Meta to NO2) Diamine->Regio Minor Pathway (Para to NO2) Ox Oxidation Products (Phenazines/Azo dyes) Diamine->Ox O2 / Light Degradation

Reaction pathway showing target enaminone and common impurities.

PurificationWorkflow Crude Crude Reaction Mixture Wash 10% Na2CO3 Aqueous Wash Crude->Wash OrgLayer Organic Phase (Target + Regio + Ox) Wash->OrgLayer Retains Product AqLayer Aqueous Phase (Unreacted CHD) Wash->AqLayer Discards Impurity Recryst Recrystallization (EtOH/H2O) OrgLayer->Recryst Pure Pure Target Enaminone (>98% Purity) Recryst->Pure Crystallizes Mother Mother Liquor (Regioisomer + Ox) Recryst->Mother Remains Soluble

Step-by-step purification workflow for isolating the target enaminone.

Experimental Protocols

Protocol A: Mild Acid-Base Extraction (Removal of 1,3-Cyclohexanedione)

This protocol utilizes pKa differentials to isolate the enaminone from unreacted starting dione.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) at a ratio of 10 mL per gram of crude mass.

  • Base Addition: Add an equal volume of 10% w/v aqueous sodium carbonate (Na₂CO₃) solution.

  • Extraction: Vigorously shake the biphasic mixture in a separatory funnel, venting frequently, and allow the layers to separate.

    • Self-Validation Check: Test the aqueous layer with pH indicator paper. It must read pH > 8 to ensure complete deprotonation of the 1,3-cyclohexanedione. If pH < 8, add more Na₂CO₃.

  • Separation: Isolate the organic layer. Extract the aqueous layer once more with half the original volume of organic solvent to recover any trace product.

  • Drying: Combine the organic layers, wash with saturated brine (NaCl), and dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure to yield the pre-purified enaminone.

Protocol B: Selective Recrystallization (Removal of Regioisomer & Oxidized Species)

This protocol utilizes differential solubility and activated carbon to yield >98% pure product.

  • Suspension: Suspend the pre-purified enaminone from Protocol A in absolute ethanol (approx. 5–8 mL/g).

  • Heating: Heat the suspension to reflux (78 °C) until complete dissolution occurs.

    • Self-Validation Check: If dark, insoluble particulates remain floating in the boiling solvent, highly polymerized oxidized impurities are present. Perform a hot filtration through a Celite pad before proceeding to step 3.

  • Decolorization: If the solution is excessively dark brown, add 5% w/w activated carbon, reflux for an additional 10 minutes, and filter hot.

  • Cloud Point: Slowly add warm deionized water dropwise to the boiling filtrate until the solution becomes faintly turbid (the cloud point). Add 1–2 drops of ethanol just until the turbidity clears, then remove from heat.

  • Crystallization: Allow the solution to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour.

    • Self-Validation Check: The target enaminone will precipitate as bright yellow/orange needles. The regioisomer, possessing different packing forces and higher solubility in aqueous ethanol, will remain dissolved in the darker mother liquor.

  • Isolation: Filter the crystals under vacuum, wash the filter cake with ice-cold 1:1 ethanol/water, and dry in a vacuum oven at 50 °C to a constant weight.

References

  • NIST Chemistry WebBook. (2023). 1,3-Cyclohexanedione Thermochemistry and Properties. National Institute of Standards and Technology. Available at:[Link]

  • ACS Omega. (2021). Mild and Expeditious Synthesis of Sulfenyl Enaminones. American Chemical Society. Available at: [Link]

Troubleshooting

Technical Support Center: Synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one and its Analogs

Welcome to our dedicated technical support center for the synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one and related β-enaminones. This guide is designed for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one and related β-enaminones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with this class of compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of the target molecule and its derivatives. The standard synthesis involves the condensation of cyclohexane-1,3-dione with a substituted aniline, in this case, 1,2-diamino-4-nitrobenzene.

Issue 1: Low to No Product Formation

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows only starting materials (cyclohexane-1,3-dione and the diamine).

  • No precipitate of the desired product is observed upon cooling or workup.

Possible Causes and Solutions:

  • Inadequate Water Removal: The condensation reaction to form the enaminone liberates water. If not effectively removed, the equilibrium may not favor product formation.

    • Solution: Employ a Dean-Stark apparatus with a suitable solvent like toluene or benzene to azeotropically remove water.[1] Ensure the reaction is refluxed for an adequate duration (typically 3-6 hours) until no more water is collected.

  • Incorrect Catalyst or Solvent System: The choice of catalyst and solvent is crucial for promoting the reaction.

    • Solution: Acetic acid can serve as both a solvent and a catalyst, protonating the carbonyl group and activating it for nucleophilic attack.[2] Alternatively, a milder acid catalyst like ammonium acetate can be effective in a solvent such as ethanol.[3]

  • Low Nucleophilicity of the Amine: The electron-withdrawing nitro group on the aromatic ring can decrease the nucleophilicity of the amino groups, making the reaction sluggish.

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a more forcing solvent system if initial attempts fail.

Issue 2: Formation of Multiple Products and Impurities

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting materials and the desired product.

  • NMR spectroscopy of the crude product indicates a mixture of compounds.

Possible Causes and Solutions:

  • Bis-Adduct Formation: The presence of two amino groups in 1,2-diamino-4-nitrobenzene creates the possibility of a second condensation reaction with another molecule of cyclohexane-1,3-dione.

    • Solution: Adjust the stoichiometry of the reactants. Use a molar excess of the diamine relative to the dione (e.g., 1.5 to 2 equivalents of the diamine) to favor the formation of the mono-adduct.

  • Side Reactions: The ortho-positioning of the two amino groups could lead to intramolecular cyclization reactions, potentially forming benzodiazepine-type structures.

    • Solution: Carefully control the reaction temperature. Lower temperatures may favor the desired intermolecular condensation over intramolecular cyclization.

  • Degradation of Starting Materials or Product: High temperatures over extended periods can lead to decomposition.

    • Solution: Monitor the reaction progress closely by TLC. Once the starting materials are consumed, proceed with the workup to avoid product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 3-aminocyclohex-2-en-1-ones?

A1: The reaction proceeds via a classic enamine formation mechanism. It involves the nucleophilic attack of the amine on one of the carbonyl carbons of the cyclohexane-1,3-dione, which exists in equilibrium with its enol tautomer. This is followed by the elimination of a water molecule to form the stable, conjugated β-enaminone system.[3]

Q2: Which of the two amino groups in 1,2-diamino-4-nitrobenzene is more likely to react?

A2: The amino group ortho to the nitro group is expected to be less nucleophilic due to the strong electron-withdrawing resonance effect of the nitro group. Therefore, the amino group meta to the nitro group is more likely to be the initial site of nucleophilic attack on the cyclohexane-1,3-dione.

Q3: Are there alternative synthetic routes to 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one?

A3: Yes, several alternative strategies can be employed, particularly if the direct condensation proves problematic.

  • Two-Step Approach via an Activated Enaminone: First, react cyclohexane-1,3-dione with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 3-(dimethylamino)cyclohex-2-en-1-one. This intermediate is a more reactive electrophile and can then be treated with 1,2-diamino-4-nitrobenzene to yield the desired product.

  • Using Activated Dione Derivatives: Instead of cyclohexane-1,3-dione, its vinylogous ester or acid halide derivatives can be used. These are generally more reactive and may provide better yields, especially with less nucleophilic amines.[4]

Q4: How can I best purify the final product?

A4: The purification strategy will depend on the physical properties of the product and the nature of the impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining high purity material.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point for elution.[2]

Experimental Protocols

Protocol 1: Direct Condensation in Acetic Acid
  • To a solution of cyclohexane-1,3-dione (1.0 eq) in glacial acetic acid, add 1,2-diamino-4-nitrobenzene (1.2 eq).

  • Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.[2]

Protocol 2: Azeotropic Condensation in Toluene
  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve cyclohexane-1,3-dione (1.0 eq) and 1,2-diamino-4-nitrobenzene (1.2 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reflux the mixture until no more water is collected in the Dean-Stark trap (approximately 3-5 hours).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold toluene. If no precipitate forms, evaporate the solvent and purify by recrystallization or column chromatography.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Enaminone Synthesis

MethodSolventCatalystTemperature (°C)Key AdvantageReference
Direct CondensationAcetic AcidSelf-catalyzed90-100Simple setup[2]
Azeotropic CondensationToluenep-TSAReflux (111)Efficient water removal[1]
Solvent-FreeNoneNoneRoom Temp to 60Green chemistry, fast
DMF-DMA IntermediateDMFNoneRoom TempHigh reactivity

Visualizations

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow start Low or No Product Yield check_water Is water being effectively removed? start->check_water use_dean_stark Action: Use Dean-Stark trap with Toluene check_water->use_dean_stark No check_catalyst Is the catalyst/solvent system appropriate? check_water->check_catalyst Yes use_dean_stark->check_catalyst use_acetic_acid Action: Switch to Acetic Acid as solvent/catalyst check_catalyst->use_acetic_acid No check_reactivity Is the amine nucleophilicity an issue? check_catalyst->check_reactivity Yes use_acetic_acid->check_reactivity increase_temp_time Action: Increase reaction temperature and/or time check_reactivity->increase_temp_time Yes end_success Successful Synthesis check_reactivity->end_success No alternative_route Consider Alternative Route: DMF-DMA intermediate increase_temp_time->alternative_route alternative_route->end_success

Caption: A decision-making workflow for troubleshooting low product yield in the synthesis of 3-aminocyclohex-2-en-1-ones.

References

  • Al-Zaydi, K. M. (2009). Synthesis of some enaminone derivatives under solvent-free process. Journal of Saudi Chemical Society, 13(2), 167-173. [Link]

  • Taylor & Francis. (2023, April 21). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Synthetic Communications, 53(13). [Link]

  • ResearchGate. (n.d.). β -Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis | Request PDF. [Link]

  • ACS Publications. (2020, December 4). Formation of 3-Aminophenols from Cyclohexane-1,3-diones. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (n.d.). Use of cyclohexane-1,3-dione derivatives in the preparation of enaminones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (2026, March 18). How can one synthesize the enamine 3-((2-aminophenyl)amino)cyclohex-2-en-1-one (or 3-(2-aminophenylamino)cyclohex-2-en-1-one) ?. [Link]

  • MDPI. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

Sources

Optimization

safe handling and storage protocols for 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Welcome to the Technical Support Center for 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one . This compound is a highly functionalized enaminone featuring a nitro-phenylenediamine moiety. Because it combines the "pus...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one . This compound is a highly functionalized enaminone featuring a nitro-phenylenediamine moiety. Because it combines the "push-pull" electron dynamics of an enaminone with the oxidative and toxicological sensitivities of a nitroaniline derivative, handling it requires precise environmental controls.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure experimental integrity and laboratory safety.

Frequently Asked Questions (FAQs): Storage & Stability

Q1: What are the optimal long-term storage conditions for this compound? A1: To maximize shelf life, store the compound as a dry solid in an amber glass vial, backfilled with an inert gas (Argon or Nitrogen), at -20°C.

  • The Causality: Enaminones are stabilized by a conjugated system where the amine group pushes electron density and the carbonyl pulls it . However, the primary amine on the nitro-phenylenediamine ring is highly susceptible to atmospheric oxidation, which leads to dark, tarry degradation products. Furthermore, ambient moisture can initiate slow hydrolysis of the enaminone bond.

  • Self-Validating System: Place a small, self-indicating silica gel packet inside the secondary containment jar. If the silica changes from blue to pink, the moisture barrier has been breached, and the compound should be re-purified or discarded before use.

Q2: Which solvents should I use for preparing stock solutions? A2: Always use anhydrous, aprotic solvents such as DMSO or DMF.

  • The Causality: Protic solvents (like water or methanol) facilitate the protonation of the enamine, breaking the stabilizing conjugation and driving the tautomeric equilibrium toward the imine form, which rapidly hydrolyzes into cyclohexane-1,3-dione and 4-nitro-1,2-phenylenediamine .

  • Self-Validating System: Before dissolving your bulk material, test the solvent's water content using a Karl Fischer titrator (target <50 ppm H₂O). Prepare solutions immediately before use rather than storing them.

Troubleshooting Guide: Experimental Workflows

Issue 1: Rapid degradation of the compound during synthesis work-up or purification.
  • Symptom: TLC or LC-MS shows the appearance of two new peaks corresponding to the starting diketone and the nitroaniline precursor.

  • Root Cause: Acidic conditions during the work-up phase. Acid protonates the enamine nitrogen or the carbonyl oxygen, destroying the push-pull stabilization and leaving the molecule vulnerable to nucleophilic attack by water .

  • Corrective Action: Neutralize the reaction mixture immediately upon completion. Use a mild base (e.g., saturated aqueous NaHCO₃) during the aqueous wash.

  • Verification: Dissolve a 1 mg sample of the purified solid in a neutral solvent mixture (e.g., 1:1 MeCN:H₂O) and measure the pH. It must read strictly between 7.0 and 7.5 before proceeding to solvent evaporation.

Issue 2: Inconsistent results in biological assays or cell culture media.
  • Symptom: IC₅₀ values drift significantly between replicates, or cell viability assays show unexpected toxicity.

  • Root Cause: Degradation in aqueous assay buffers. While enaminones can be stable in strictly neutral buffers, the presence of endogenous nucleophiles (like glutathione or amino acids) in fetal bovine serum (FBS) or slight pH shifts in media can accelerate degradation . Additionally, the free nitroaniline degradation product is highly toxic and can skew viability data.

  • Corrective Action: Minimize the compound's time in aqueous media. Prepare a concentrated stock in anhydrous DMSO and spike it into the assay buffer immediately (less than 5 minutes) before introducing it to the biological system. Keep the final DMSO concentration below 0.5% to prevent solvent-induced cytotoxicity.

Safe Handling and Spill Response Protocols

Because this compound contains a nitroaniline moiety, it carries risks of acute toxicity via inhalation and skin absorption, and is a suspected mutagen .

Step-by-Step Handling Methodology
  • Preparation: Don appropriate PPE, including nitrile gloves (double-gloving is recommended), a closed-front lab coat, and chemical safety goggles.

  • Environmental Control: Perform all weighing and transfer operations inside a certified Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized dust.

  • Static Mitigation: Nitroaromatic powders can hold static charges, causing them to aerosolize when a spatula is introduced. Use an anti-static gun (Zerostat) on the weighing paper and spatula before handling.

  • Decontamination: After weighing, wipe down the balance and surrounding surfaces with a paper towel dampened with 60-70% ethanol, as nitroanilines are highly soluble in alcohols .

Non-Fire Spill Response Protocol

If a solid spill occurs:

  • DO NOT dry sweep. Dry sweeping aerosolizes the toxic dust.

  • DO dampen the spilled solid with 60-70% ethanol to suppress dust.

  • DO use absorbent paper to collect the dampened material, seal it in a vapor-tight plastic waste bag, and label it as hazardous nitroaromatic waste.

  • Self-Validating Step: After the initial cleanup, use a UV lamp (365 nm) to inspect the area. Many conjugated enaminones and nitroaromatics exhibit distinct fluorescence or quenching. Reclean any dark/fluorescent spots until the surface is uniform.

Quantitative Data Summaries

Table 1: Stability Profile of Enaminones in Various Media
ConditionpH / EnvironmentEstimated Half-Life (t₁/₂)Primary Degradation Pathway
Solid State Inert Gas (Ar), -20°C> 12 MonthsNone (Stable)
Aprotic Solvent Anhydrous DMSO> 4 WeeksTrace oxidation (if exposed to air)
Aqueous Buffer Neutral (pH 7.0)~ 24 HoursSlow hydrolysis
Aqueous Buffer Acidic (pH < 4.0)< 1 HourRapid acid-catalyzed hydrolysis
Biological Media FBS + DMEM (37°C)2 - 4 HoursNucleophilic displacement / Hydrolysis
Table 2: Hazard Classification & Required PPE
Hazard CategoryRisk DescriptionRequired PPE
Acute Toxicity Harmful if swallowed, inhaled, or absorbed via skin.Double nitrile gloves, lab coat.
Genotoxicity Suspected of causing genetic defects (nitroaniline core).Fume hood / N95 or P100 respirator if outside hood.
Skin Sensitization May cause an allergic skin reaction.Avoid all direct skin contact.

Visualizations of Workflows and Mechanisms

Enaminone Degradation Pathway

The following diagram illustrates the causality behind enaminone degradation in acidic or protic environments, emphasizing why neutral, aprotic conditions are mandatory.

G A Stable Enaminone (Push-Pull Conjugation) B Protonation of Enamine (Acidic Media) A->B H+ Addition C Nucleophilic Attack (by H2O) B->C Conjugation Broken D Cyclohexane-1,3-dione (Degradation Product 1) C->D C-N Bond Cleavage E 4-Nitro-1,2-phenylenediamine (Degradation Product 2) C->E Amine Release

Caption: Acid-catalyzed hydrolysis pathway of the enaminone system into its constituent precursors.

Safe Handling & Spill Response Workflow

This logic tree provides a self-validating system for safely handling the compound and responding to accidental exposure.

G A 1. Risk Assessment Review SDS B 2. Engineering Controls Fume Hood & Anti-Static A->B C 3. Execution Weighing & Transfer B->C D Spill Occurs? C->D E Dampen with 60% EtOH Collect via Absorbent D->E Yes F 4. Decontamination UV Check & Wipe Down D->F No E->F

Caption: Step-by-step workflow for the safe handling and spill mitigation of nitroaromatic enaminones.

References

  • Enaminone-Derived Pyrazoles with Antimicrobial Activity Semantic Scholar / Journal of Chemistry URL:[Link]

  • β-Alkoxy Enones for Biocompatible Primary Amine Conjugation National Institutes of Health (PMC) URL:[Link]

  • 2-Nitroaniline Safety and Hazards (CID 6946) PubChem (National Center for Biotechnology Information) URL:[Link]

  • 4-Nitroaniline Safety Data and Spill Response (CID 7475) PubChem (National Center for Biotechnology Information) URL: [Link]

Troubleshooting

mitigating the formation of by-products during the synthesis of enaminones

Welcome to the Enaminone Synthesis Support Center. The condensation of 1,3-dicarbonyl compounds with amines to form β-enaminones is a foundational transformation in organic synthesis and drug development[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Enaminone Synthesis Support Center. The condensation of 1,3-dicarbonyl compounds with amines to form β-enaminones is a foundational transformation in organic synthesis and drug development[1]. However, the dual electrophilic nature of dicarbonyls and the extreme reactivity of the resulting push-pull alkene system often lead to frustrating by-products, including regioisomeric mixtures, over-condensation products (imines/bis-enaminones), and hydrolysis.

This guide provides drug development professionals and synthetic chemists with field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, pure enaminone synthesis.

Diagnostic Workflow for By-Product Mitigation

TroubleshootingWorkflow Start Enaminone Synthesis Issue Detected Analyze Analyze Crude Mixture (GC-MS / NMR) Start->Analyze Regio Regioisomeric Mixture (Unsymmetrical Dicarbonyl) Analyze->Regio OverCond Over-condensation (Bis-enaminones/Imines) Analyze->OverCond Hydrolysis Low Yield / Hydrolysis (Unreacted Materials) Analyze->Hydrolysis SolRegio Apply Regioselective Catalyst (e.g., NaAuCl4 or Bi(TFA)3) Regio->SolRegio SolOver Enforce 1:1 Stoichiometry & Ambient Temperature OverCond->SolOver SolHydro Utilize Aqueous Media (Stabilizes Zwitterion) Hydrolysis->SolHydro

Diagnostic workflow for identifying and mitigating enaminone synthesis by-products.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls, and how can I prevent it? Mechanistic Cause: Unsymmetrical 1,3-dicarbonyl compounds (e.g., β-ketoesters or unsymmetrical diketones) possess two distinct electrophilic carbonyl centers. Under standard thermal condensation conditions, the primary amine nucleophile can attack either carbonyl, dictated only by slight inherent steric or electronic differences, inevitably leading to a mixture of regioisomers[2]. Mitigation Strategy: Implement a highly coordinating, soft Lewis acid catalyst, such as Gold(III) (NaAuCl4·2H2O). Gold(III) selectively coordinates to the most electron-rich carbonyl oxygen, highly polarizing the adjacent carbon. This directs the nucleophilic attack of the amine exclusively to that specific site, ensuring excellent regioselectivity even at ambient temperatures[3].

Q2: My reaction yields bis-enaminones or imines instead of the desired mono-enaminone. What is the cause? Mechanistic Cause: Enaminones are characterized by a conjugated push-pull system ( N−C=C−C=O ), where the amine donates electron density, theoretically reducing the electrophilicity of the remaining carbonyl[2]. However, under harsh dehydrating conditions (e.g., prolonged reflux with a Dean-Stark apparatus in toluene), the thermal energy overcomes this resonance stabilization. This allows excess amine to attack the second carbonyl, driving over-condensation[1]. Mitigation Strategy: Abandon high-temperature azeotropic distillation. Enforce a strict 1:1 stoichiometry and utilize mild, room-temperature conditions with a heterogeneous solid acid catalyst like Amberlyst-15. This catalyst activates the initial carbonyl sufficiently for the first condensation but allows the reaction to be cleanly halted before secondary condensation occurs[4].

Q3: Can water really be used as a solvent for a dehydration reaction? Doesn't it cause hydrolysis back to the starting materials? Mechanistic Cause: Paradoxically, water is an excellent medium for synthesizing enaminones. Enaminones exist in a tautomeric equilibrium with a significant contribution from a highly polar zwitterionic resonance structure. When synthesized in water, the aqueous medium heavily solvates and stabilizes this zwitterionic form via hydrogen bonding[5]. Mitigation Strategy: By running the condensation in water without acid catalysis, the stabilized zwitterion effectively "locks" the product, preventing the reverse hydrolysis reaction. Furthermore, the hydrophobic nature of the resulting enaminone causes it to precipitate out of the aqueous phase, self-limiting the reaction and preventing over-condensation[5].

Section 2: Validated Experimental Protocols

Protocol A: Gold-Catalyzed Regioselective Synthesis

Best for: Unsymmetrical 1,3-dicarbonyls where regioisomerism is the primary failure mode.

  • Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL) under a nitrogen atmosphere[3].

  • Catalyst Addition: Add a catalytic amount of NaAuCl4·2H2O (2-5 mol%) to the solution. Stir for 5 minutes at room temperature to allow for catalyst-substrate coordination[3].

  • Amine Addition: Slowly add the primary amine (1.0 mmol) to the mixture. Maintain strict 1:1 stoichiometry to prevent secondary reactions[3].

  • Self-Validating Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The enaminone product will appear as a highly UV-active spot due to the extended N−C=C−C=O conjugation. The complete disappearance of the starting dicarbonyl without the appearance of secondary higher-Rf spots confirms selective mono-condensation.

  • Isolation: Evaporate the ethanol under reduced pressure. Purify the crude residue via flash chromatography (silica gel, n-hexane/ethyl acetate) to isolate the pure β-enaminone[3].

Protocol B: Green Aqueous Synthesis

Best for: Symmetrical diketones where over-condensation and hydrolysis are the primary failure modes.

  • Suspension: Add the primary amine (2.0 mmol) to 5 mL of distilled water at room temperature. (Note: Highly hydrophobic amines may require vigorous stirring.)

  • Condensation: Add the 1,3-dicarbonyl compound (1.0 mmol) dropwise to the aqueous amine suspension[5].

  • Self-Validating Checkpoint: Observe the phase behavior. As the reaction progresses (typically 2-6 hours), the mixture will transition from a suspension to a distinct biphasic system or yield a solid precipitate. This phase separation is a physical validation that the hydrophobic enaminone has formed and is now protected from further reaction[5].

  • Workup: Wash the reaction mixture with brine to remove unreacted amine. Extract the organic product with dichloromethane ( CH2​Cl2​ ), dry over anhydrous Na2​SO4​ , and concentrate in vacuo[5].

Section 3: Quantitative Data on Mitigation Strategies

The following table summarizes the efficacy of various catalytic and solvent systems in mitigating specific by-products during enaminone synthesis.

Mitigation StrategyReaction TempTimeYield (%)RegioselectivityPrimary By-Product Risk
Conventional (Dean-Stark) 110°C12-24h60-75%PoorBis-enaminones / Imines
Gold(III) Catalysis 25°C1-3h85-98%ExcellentNone (Highly selective)
Aqueous Media (Uncatalyzed) 25°C2-6h80-95%HighUnreacted hydrophobic amines
Solid Acid (Amberlyst-15) 25°C2-3h90-95%GoodTrace regioisomers

Section 4: References

  • Amberlyst-15®: An Efficient, Cost-Effective and Recyclable Hetero Geneous Solid Acid Catalyst for the Synthesis of β-Enaminone, SciSpace.

  • Gold catalysis in the reactions of 1,3-dicarbonyls with nucleophiles, RSC Publishing.

  • The Versatility of Enaminones: A Technical Guide to their Role as Synthetic Intermediates, Benchchem.

  • An Easy Synthesis of Enaminones in Water as Solvent, Thieme Connect.

  • RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES, CLOCKSS.

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Reference Data & Comparative Studies

Validation

A Multi-technique Approach to the Structural Validation of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

A Senior Application Scientist's Guide to Spectroscopic Characterization In the landscape of pharmaceutical development and organic synthesis, the unambiguous determination of a molecule's structure is a cornerstone of s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Spectroscopic Characterization

In the landscape of pharmaceutical development and organic synthesis, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one, a comprehensive structural validation is not merely a procedural step but a critical foundation for understanding its chemical properties and potential biological activity. This guide provides an in-depth, technically-grounded comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the structural elucidation of this enaminone, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Enaminones are versatile intermediates in organic synthesis due to their unique electronic and structural features.[1] The title compound, with its combination of an enaminone backbone, a nitro-substituted aromatic ring, and a primary amino group, presents a compelling case for a multi-faceted analytical approach. The inherent complexities of such a molecule, including the potential for tautomerism and the nuanced effects of electron-withdrawing and -donating groups, necessitate the synergistic use of various spectroscopic methods.[2][3]

The Analytical Strategy: A Symphony of Spectroscopies

The structural validation of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one hinges on a logical and self-validating workflow that integrates data from multiple spectroscopic techniques. The primary tools in our arsenal are high-resolution mass spectrometry (HRMS) for determining the elemental composition and a suite of one- and two-dimensional NMR experiments to map the intricate connectivity of atoms within the molecule.[4][5]

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Elucidation Synthesis Synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Synthesis->NMR_1D Formula Molecular Formula Determination HRMS->Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Connectivity Mapping NMR_1D->Connectivity NMR_2D->Connectivity Structure Final Structure Confirmation Formula->Structure Connectivity->Structure 2D_NMR_Correlations C1 C1 C2 C2 C3 C3 C4 C4' C5 C5' C6 C6' NH_enamine NH NH_enamine->C3 HMBC (2J) H_vinyl H2 H_vinyl->C1 HMBC (2J) H_vinyl->C2 HSQC H_vinyl->C3 HMBC (2J) H_cyclohexene H4,H5,H6 H_cyclohexene->C1 COSY H_aromatic H3',H4',H6' H_aromatic->C4 HSQC H_aromatic->C5 HSQC H_aromatic->C6 HSQC

Caption: Key 2D NMR correlations for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It will be instrumental in tracing the connectivity of the protons within the cyclohexene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule, such as linking the aromatic ring to the enamine nitrogen and the enamine system to the cyclohexenone ring.

Data Summary and Comparison

TechniqueInformation ProvidedKey Insights for 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one
HRMS Elemental Composition, Molecular WeightConfirms the molecular formula C₁₂H₁₃N₃O₃.
¹H NMR Proton environment and countReveals the number and chemical shifts of aromatic, vinylic, and aliphatic protons.
¹³C NMR Carbon environment and countIdentifies all 12 carbon atoms in the molecule.
DEPT-135 Carbon multiplicity (CH, CH₂, CH₃)Differentiates the methylene carbons of the cyclohexene ring from the methine carbons.
COSY ¹H-¹H connectivityEstablishes the proton network within the cyclohexene ring.
HSQC ¹H-¹³C one-bond connectivityAssigns protons to their directly attached carbons.
HMBC ¹H-¹³C long-range connectivityConnects the aromatic, enamine, and cyclohexenone fragments.

Conclusion

The structural validation of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is a clear demonstration of the power of a multi-technique spectroscopic approach. While high-resolution mass spectrometry provides the fundamental molecular formula, a comprehensive suite of 1D and 2D NMR experiments is indispensable for piecing together the intricate atomic connectivity. The synergy between these techniques provides a self-validating system, ensuring the unequivocal determination of the molecular structure. This rigorous analytical process is paramount for advancing the study of this and other novel chemical entities in the fields of medicinal chemistry and materials science.

References

  • Spectroscopic Analysis of Enaminone Isomers: A Technical Guide - Benchchem.
  • A brief review on synthesis & applications of β-enamino carbonyl compounds - ACG Publications.
  • Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Protonated 2,6-Diisopropyl-4-nitroaniline - Benchchem.
  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I - SciSpace.
  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA - eGyanKosh.
  • Enaminone synthesis by amination - Organic Chemistry Portal.
  • 13.2 Structural elucidation using mass spectrometry - Fiveable.
  • RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES Al-Shimaa Badran,a Najla A. Alshaye,b Zeinab Hussain,a* Aya Ahmed,a and Magdy A. Ib - LOCKSS: Serve Content.
  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH.
  • A Comparative ¹H NMR Spectral Analysis of 2,4,6-trimethyl-3-nitroaniline and Its Precursors - Benchchem.
  • Application of High Resolution Mass Spectrometry in Organic Chemistry - CHIMIA.
  • Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure - MDPI.
  • General method for the synthesis of enaminones via photocatalysis - PMC.
  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy - Maricopa Open Digital Press.
  • NMR of the Enaminones - Bentham Science Publishers.
  • 2-Nitroaniline(88-74-4) 1H NMR spectrum - ChemicalBook.
  • 4-Nitroaniline(100-01-6) 1H NMR spectrum - ChemicalBook.
  • NMR Spectra of Some Nitro-Substituted N-Alkylanilines. I. - Amanote Research.
  • High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note - Save My Exams.
  • Nuclear magnetic resonance studies of anticonvulsant enaminones - PubMed - NIH.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy.
  • The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone - ResearchGate.
  • NMR of the Enaminones | Request PDF - ResearchGate.
  • Finding the structure based on spectra - Chemistry Stack Exchange.
  • APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v).... - ResearchGate.
  • 1 H-NMR (500 MHz), 13 C-NMR (125 MHz), DEPT 135, COSY, HSQC, HMBC, NOESY spectrum data - ResearchGate.
  • How can one synthesize the enamine 3-((2-aminophenyl)amino)cyclohex-2-en-1-one (or 3-(2-aminophenylamino)cyclohex-2-en-1-one) ? | ResearchGate.
  • Isolating, Identifying, Imaging, and Measuring Substances and Structures - NCBI - NIH.
  • Figure S7. Mass spectrum of 4-nitroaniline. | Download Scientific Diagram - ResearchGate.
  • (E)-3-Aminocyclohex-2-en-1-one - SpectraBase.
  • 3-AMINO-2-CYCLOHEXEN-1-ONE(5220-49-5) 13C NMR spectrum - ChemicalBook.
  • Crystal structure of 3-amino-5,5-dimethyl-2-[(E)-2-nitro-ethen-yl]cyclo-hex-2-en-1-one.
  • 1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra.
  • para-Nitroaniline is a promising matrix for MALDI-MS imaging on intermediate pressure MS systems - PubMed.
  • Solved Need help analyzing mass spect of p-nitroaniline | Chegg.com.
  • Using TopSpin 4.0.7 to analyse 2D-NMR Spectra (COSY, HSQC, HMBC) and DEPT Spectra.
  • 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma.
  • Leveraging the HMBC to Facilitate Metabolite Identification - PMC - NIH.
  • EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES - Westmont College.
  • WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • EP0002942A1 - Process for producing 3-amino-2-cyclohexenone - Google Patents.
  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino - SciSpace.
  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC.
  • 3-AMINO-2-CYCLOHEXEN-1-ONE(5220-49-5) IR Spectrum - ChemicalBook.

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Comparative

comparative analysis of synthetic methods for producing substituted cyclohexenones

The substituted cyclohexenone motif is a ubiquitous structural pillar in organic chemistry, serving as the core framework for countless natural products, including steroids, terpenes, and modern pharmaceutical agents[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

The substituted cyclohexenone motif is a ubiquitous structural pillar in organic chemistry, serving as the core framework for countless natural products, including steroids, terpenes, and modern pharmaceutical agents[1]. For drug development professionals and synthetic chemists, selecting the optimal method to construct this six-membered α,β-unsaturated ring is a critical decision that dictates the scalability, stereochemical integrity, and overall yield of a synthetic campaign.

This guide provides an objective, data-driven comparative analysis of the three premier synthetic strategies for producing substituted cyclohexenones: the Asymmetric Organocatalytic Robinson Annulation, the Birch Reduction-Alkylation of Aryl Ethers, and emerging Photoredox Cycloadditions.

Strategic Methodological Selection

Selecting a synthetic route requires balancing the availability of starting materials against the stereochemical demands of the target molecule. The decision tree below outlines the logical flow for method selection based on precursor availability and enantiomeric requirements.

G Start Target: Substituted Cyclohexenone Q1 Require High Enantiomeric Excess? Start->Q1 Q2 Aryl Ether Precursor Available? Q1->Q2 No / Racemic MethodA Organocatalytic Robinson Annulation Q1->MethodA Yes (>95% ee) MethodB Birch Reduction & Hydrolysis Q2->MethodB Yes MethodC Photoredox [5+1] Cycloaddition Q2->MethodC No (Use Ketones)

Strategic decision tree for selecting a cyclohexenone synthesis method based on precursor and ee.

Comparative Performance Data

To objectively evaluate these methodologies, we must analyze their performance metrics across standard synthetic campaigns. The table below synthesizes quantitative data regarding yield, stereocontrol, and scalability.

Synthetic MethodKey Reagents / CatalystsStereocontrol MechanismTypical Yield RangeEnantiomeric Excess (ee)Primary Application
Classic Robinson Annulation NaOH, KOH, or PyrrolidineSubstrate-controlled (Thermodynamic)40–70%N/A (Racemic)Basic bicyclic frameworks (e.g., Wieland-Miescher ketone)
Organocatalytic Annulation Chiral Prolinol / SulfonamidesEnamine/Iminium Transition State60–89%89–99%Asymmetric total synthesis (e.g., steroids, terpenes)
Birch Reduction-Alkylation Na/Li in NH₃(l), t-BuOH, H₃O⁺Regioselective (Methoxy-directed)46–86%Retains precursor stereocentersFunctionalization of readily available aryl ethers
Photoredox [5+1] Annulation Ru/Ir Photocatalysts, NHCsCatalyst-controlled50–80%Moderate to HighComplex, highly substituted non-traditional scaffolds

The Organocatalytic Asymmetric Robinson Annulation

The traditional Robinson annulation, pioneered in 1935, relies on a tandem Michael addition and 2[2] to form a biscyclo[4.4.0]-1-decen-3-one skeleton[2]. However, harsh basic conditions often cause the polymerization of methyl vinyl ketone (MVK) and yield racemic mixtures[3].

Modern asymmetric synthesis utilizes4[4] (such as TMS-protected prolinol or aryl sulfonamides) to drive the reaction via an enamine/iminium activation cycle. This approach allows for the construction of densely functionalized cyclohexenones containing all-carbon quaternary centers with exceptional enantioselectivity (up to 98.8:1.2 er)[5].

G N1 Chiral Amine Catalyst N2 Enamine Intermediate N1->N2 + Ketone N3 Michael Addition (Stereocontrol) N2->N3 + Enone N4 Intramolecular Aldol Condensation N3->N4 N5 Chiral Cyclohexenone N4->N5 - H2O N5->N1 Catalyst Turnover

Mechanistic pathway of the organocatalytic asymmetric Robinson annulation via enamine activation.

Experimental Protocol: Organocatalytic Synthesis of Chiral Cyclohexenones

Causality & Self-Validation: In contrast to standard enamine catalysis, the inclusion of molecular sieves in this protocol is not optional; it is a critical mechanistic requirement. Molecular sieves sequester the water generated during the aldol condensation, preventing the premature hydrolysis of the iminium intermediate, which would otherwise degrade the enantiomeric excess[5].

  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve the β-ketoester (1.0 equiv) and the α,β-unsaturated aldehyde (1.2 equiv) in anhydrous toluene.

  • Catalyst Addition: Add 10 mol% of the chiral TMS-protected prolinol catalyst. Validation Check: The solution should remain homogeneous.

  • Water Sequestration (Critical Step): Add activated 4Å molecular sieves (approx. 100 mg/mmol of substrate). Stir the suspension at ambient temperature for 24–48 hours. Validation Check: Monitor via TLC (UV/KMnO₄ stain); the disappearance of the aldehyde indicates the completion of the Michael addition phase.

  • Cyclization & Dehydration: Add a catalytic amount of an acid co-catalyst (e.g., p-toluenesulfonic acid) to accelerate the intramolecular aldol condensation and subsequent dehydration.

  • Isolation: Filter the mixture through a short pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the optically active cyclohexenone (typically 98–99% ee)[4].

Birch Reduction-Alkylation of Aryl Ethers

When a specific regiochemical layout is required and aromatic precursors are abundant, the 6[6] is the premier choice. This method selectively reduces the aromatic double bonds via a single-electron transfer (SET) mechanism utilizing sodium or lithium metal in liquid ammonia[7].

The regioselectivity is strictly dictated by the electron-donating methoxy group, which stabilizes the intermediate radical anion and directs protonation to the ortho and meta positions, yielding a 1-methoxy-1,4-cyclohexadiene[6]. Subsequent acidic hydrolysis cleaves the enol ether and isomerizes the double bond to form the thermodynamically stable α,β-unsaturated ketone[8].

G S1 Substituted Anisole S2 Single Electron Transfer (Na/Li in NH3) S1->S2 S3 Radical Anion S2->S3 S4 Protonation (EtOH / t-BuOH) S3->S4 S5 1-Methoxy-1,4-diene S4->S5 Repeat SET & H+ S6 Acid Hydrolysis (H3O+) S5->S6 S7 Substituted Cyclohexenone S6->S7 Isomerization

Stepwise single-electron transfer mechanism of the Birch reduction leading to cyclohexenones.

Experimental Protocol: Birch Reduction of o-Anisic Acid Derivatives

Causality & Self-Validation: Liquid ammonia is used because it effectively solvates the free electrons generated by the alkali metal. However, ammonia is not acidic enough to protonate the resulting radical anion. Therefore, an alcohol co-solvent (like ethanol or tert-butanol) must be added as the proton donor[7].

  • Ammonia Condensation: In a well-ventilated fume hood, equip a 3-neck flask with a dry-ice/acetone condenser. Condense anhydrous liquid ammonia (approx. 400 mL per 0.1 mol of substrate) into the flask at -78 °C[8].

  • Substrate & Proton Donor Addition: Dissolve the substituted anisole (1.0 equiv) and tert-butanol (2.5 equiv) in anhydrous THF and add the solution to the liquid ammonia.

  • Electron Transfer (Critical Step): Slowly add freshly cut pieces of Lithium or Sodium metal (approx. 3.0 equiv). Validation Check: The reaction mixture will turn a deep, persistent blue color, visually confirming the presence of solvated electrons.

  • Quenching: Once the reduction is complete (indicated by the persistence of the blue color for >30 mins), quench the reaction by carefully adding solid ammonium chloride until the blue color completely dissipates[8]. Allow the ammonia to evaporate overnight.

  • Hydrolysis & Isomerization: Resuspend the crude 1-methoxy-1,4-diene in a biphasic mixture of diethyl ether and 10% aqueous HCl. Stir vigorously at room temperature for 2 hours to hydrolyze the enol ether and isomerize the double bond into conjugation with the newly formed carbonyl, yielding the substituted cyclohexenone.

Emerging Alternatives: Photoredox [5+1] Cycloadditions

While the Robinson and Birch methods dominate classical synthesis, modern drug discovery often requires the rapid, convergent assembly of highly functionalized rings without harsh basic or dissolving-metal conditions. Recent advancements have introduced9[9] that construct substituted cycloalkanones via a formal [5+1] cycloaddition. By leveraging a novel α-oxidation of benzylic ketones, this method forms two contiguous C–C bonds under exceptionally mild conditions, bypassing the need for strong bases or expensive transition-metal cross-coupling steps[9].

Conclusion

For general racemic building blocks, the classic Robinson annulation remains a cost-effective workhorse. However, for complex pharmaceutical intermediates requiring high stereochemical fidelity, the Organocatalytic Asymmetric Annulation is the superior choice due to its mild conditions and exceptional enantiocontrol. Conversely, when starting from abundant aromatic feedstocks, the Birch Reduction offers an elegant, regiospecific pathway to access the cyclohexenone core.

References

  • Carlone, A., Marigo, M., North, C., Landa, A., & Jørgensen, K. A. (2006). A simple asymmetric organocatalytic approach to optically active cyclohexenones. Chemical Communications. 10

  • Wang, Y., & Li, J. (2018). An Overview on the Robinson Annulation. Current Organic Chemistry, Bentham Science Publishers. 2

  • Wilsdorf, M., & Reissig, H.-U. (2008). Organocatalytic Asymmetric Synthesis of 5-(Trialkylsilyl)cyclohex-2-enones and the Transformation into Useful Building Blocks. Organic Letters, ACS Publications.4

  • Carter, R. G., & Hua, Y. (2010). Synthesis of All-Carbon, Quaternary Center-Containing Cyclohexenones through an Organocatalyzed, Multicomponent Coupling. Organic Letters, ACS Publications. 5

  • Master Organic Chemistry. (2018). The Robinson Annulation. 1

  • Ma, S., & Gu, Z. (2010). Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. PMC, NIH. 6

  • Taber, D. F., Gunn, B. P., & Chiu, I.-C. (1983). Alkylation of the Anion from Birch Reduction of o-Anisic Acid: 2-Heptyl-2-Cyclohexenone. Organic Syntheses. 8

  • Chemistry Notes. (2022). Birch Reduction mechanism and application. 7

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. 3

  • MacMillan, D. W. C., et al. (2018). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC, NIH. 9

Sources

Validation

Predictive Reactivity Modeling of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one: A Comparative Guide to Computational Methods

As a Senior Application Scientist, I frequently encounter the challenge of predicting the regioselectivity of highly functionalized, push-pull electronic systems. The compound 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of predicting the regioselectivity of highly functionalized, push-pull electronic systems. The compound 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one represents a classic "polydentate" synthetic challenge. It combines an enaminone moiety—a versatile building block for heterocyclic synthesis—with a highly polarized 2-amino-5-nitrophenyl group. The interplay between the electron-donating amino groups and the strongly electron-withdrawing nitro group creates a highly complex molecular electrostatic potential (MEP) surface.

Understanding its reactivity is critical for drug development professionals aiming to synthesize complex scaffolds like benzodiazepines or quinoxalines. Historically, chemists relied on trial-and-error to determine which nucleophilic or electrophilic site would react first. Today, computational modeling provides a deterministic approach. This guide objectively compares Density Functional Theory (DFT), Semi-Empirical methods, and emerging Machine Learning (ML) potentials to predict the reactivity of this specific enaminone derivative, backed by self-validating experimental workflows.

The Mechanistic Challenge & Causality

Why is modeling this specific compound difficult? The molecule possesses multiple competing reactive centers:

  • The α -carbon and γ -carbon of the enaminone system.

  • The primary amine on the phenyl ring.

  • The secondary amine bridging the rings.

  • The carbonyl oxygen.

To accurately predict regioselectivity, we must map the Frontier Molecular Orbitals (FMOs) and calculate Fukui functions. The causality here is rooted in fundamental quantum mechanics: electrophiles will attack regions of high Highest Occupied Molecular Orbital (HOMO) density (measured by f− Fukui indices), while nucleophiles target the Lowest Unoccupied Molecular Orbital (LUMO) density ( f+ indices). Accurate calculation of these parameters requires a method that properly accounts for electron correlation and dispersion forces, especially given the likelihood of intramolecular hydrogen bonding between the ortho-amino group and the bridging nitrogen.

Comparative Analysis of Computational Methods

Not all computational methods are created equal. When selecting a modeling approach, we must balance computational cost with chemical accuracy (aiming for <1 kcal/mol error for activation barriers).

  • Semi-Empirical (PM6): Excellent for rapid conformational sampling but fails to accurately capture the deep electron correlation caused by the nitro group.

  • Density Functional Theory (DFT): The industry standard. The B3LYP functional provides an excellent balance for mapping the . However, for transition states involving non-covalent interactions, dispersion-corrected functionals like M06-2X are required.

  • Machine Learning (GA-ML / ANI-2x): Recent integrations of Genetic Algorithms and Machine Learning (GA-ML) with multilevel DFT have shown the ability to predict activation energies with a mean absolute error of 0.4 kcal/mol, achieving [1].

Quantitative Performance Comparison
Computational MethodLevel of Theory / ModelCPU Time per ConformerHOMO-LUMO Gap Error (vs. Exp UV-Vis)Primary Use Case in Enaminone Workflows
Semi-Empirical PM6< 1 minuteHigh (> 1.5 eV)Rapid generation of initial 3D geometries and conformer screening.
Standard DFT B3LYP/6-311G(d,p)~4-6 hoursLow (~0.2 eV)Baseline electronic structure, FMO, and MEP mapping.
Dispersion DFT M06-2X/def2-TZVP~8-12 hoursVery Low (< 0.1 eV)Transition state modeling and intramolecular H-bond evaluation.
Machine Learning GA-ML / ANI-2x< 5 minutesLow (~0.3 eV)High-throughput reactivity screening and dynamic generalization.

Self-Validating Experimental & Computational Protocols

To ensure trustworthiness, computational chemistry cannot exist in a vacuum. The following protocol is a self-validating system designed to ensure that the predicted reactivity of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is physically meaningful.

Step 1: Conformational Space Sampling (PM6)
  • Action: Generate 100+ initial 3D conformers using a Monte Carlo search algorithm. Optimize these preliminarily using the PM6 semi-empirical method.

  • Causality: The molecule has highly flexible single bonds (e.g., the C-N bonds bridging the rings). Failing to find the global minimum will result in completely inaccurate HOMO/LUMO predictions. PM6 rapidly filters out high-energy steric clashes.

Step 2: High-Fidelity Geometry Optimization (DFT)
  • Action: Take the top 5 lowest-energy conformers from Step 1 and optimize them using DFT at the B3LYP/6-311G(d,p) level in a simulated solvent environment (e.g., PCM model for DMSO).

  • Causality: Enaminones are highly sensitive to solvent polarity, which [2]. The 6-311G(d,p) basis set includes polarization functions critical for modeling the electron-withdrawing nature of the nitro group.

Step 3: Hessian Evaluation (Frequency Calculation)
  • Action: Run a vibrational frequency calculation on the optimized geometries at the exact same level of theory.

  • Causality (Self-Validation): This is the most critical validation step. The presence of zero imaginary frequencies mathematically proves that the geometry is a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state (saddle point), and any subsequent reactivity descriptors will be invalid.

Step 4: Reactivity Descriptor Extraction
  • Action: Calculate the Molecular Electrostatic Potential (MEP) and Fukui functions ( f+ , f− , f0 ) using the optimized wavefunctions.

  • Causality: The MEP visually maps the charge distribution (red for nucleophilic attack sites, blue for electrophilic). The Fukui functions provide a quantitative atomic index, pinpointing exactly whether the primary amine or the enaminone α -carbon is more susceptible to electrophilic attack.

Visualization of the Computational Pipeline

G Start 2D Structure Generation 3-[(2-Amino-5-nitrophenyl)amino]... ConfSearch Conformational Search (Semi-Empirical PM6) Start->ConfSearch SMILES Input Opt Geometry Optimization (DFT B3LYP/6-311G** or ML ANI-2x) ConfSearch->Opt Lowest Energy Conformer Freq Frequency Calculation (Self-Validation: No Imaginary Freqs) Opt->Freq Optimized Geometry Descriptors Reactivity Descriptors (HOMO/LUMO, Fukui, MEP) Freq->Descriptors True Minimum Confirmed Output Regioselectivity Prediction (Electrophilic/Nucleophilic Sites) Descriptors->Output Electronic Mapping

Computational workflow for predicting enaminone reactivity.

Conclusion

For the complex push-pull system of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one, relying solely on chemical intuition is insufficient. While semi-empirical methods offer speed, and emerging ML models offer scalable high-fidelity predictions, DFT (specifically B3LYP and M06-2X) remains the gold standard for mapping the intricate electrostatic potentials of nitroaromatic enaminones. By adhering to a self-validating workflow—anchored by rigorous frequency calculations—researchers can confidently predict regioselectivity and streamline the synthesis of advanced heterocyclic therapeutics.

References

  • Title: Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol Source: IMIST (Journal of Materials and Environmental Science) URL: [Link]

  • Title: Low-Cost, High-Accuracy Reactivity Modeling: Integrating Genetic Algorithms and Machine Learning with Multilevel DFT Calculations Source: PubMed (NIH) URL: [Link]

  • Title: Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity Source: Oriental Journal of Chemistry URL: [Link]

Sources

Comparative

A Guide to Inter-Laboratory Reproducibility for the Synthesis and Characterization of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Introduction: The Imperative of Reproducibility in Chemical Synthesis In the realm of drug development and materials science, the ability to reliably reproduce the synthesis and properties of a chemical entity is the bed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Reproducibility in Chemical Synthesis

In the realm of drug development and materials science, the ability to reliably reproduce the synthesis and properties of a chemical entity is the bedrock of scientific progress. A lack of reproducibility can lead to wasted resources, invalidated research, and significant delays in therapeutic development.[1][2][3] This guide focuses on 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one, a substituted enaminone. Enaminones are versatile pharmacophores and synthetic intermediates, making the reliability of their preparation a critical concern.[4][5][6]

This document provides a framework for assessing and improving the inter-laboratory reproducibility of the synthesis and characterization of this target molecule. It is designed for researchers, scientists, and drug development professionals who understand that a robust, transferable protocol is as valuable as the discovery itself. We will delve into a standardized protocol, outline a comprehensive characterization workflow, and propose a structure for an inter-laboratory comparison study, all grounded in the principles of analytical method validation outlined by authorities like the International Union of Pure and Applied Chemistry (IUPAC).[7][8][9]

Part A: A Standardized Protocol for Synthesis

The foundation of a reproducible experiment is a meticulously detailed protocol. The following procedure for the synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is based on the well-established condensation reaction between a 1,3-dicarbonyl compound and an amine.[10] Each parameter has been selected to minimize ambiguity and potential sources of variation.

Reaction Scheme:

  • Reactants: Cyclohexane-1,3-dione and 4-nitro-1,2-phenylenediamine

  • Product: 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

  • Reaction Type: Enamine Condensation

Detailed Step-by-Step Synthesis Protocol:
  • Reagent Preparation (Stoichiometry and Purity):

    • Accurately weigh 1.12 g (10.0 mmol, 1.0 eq) of cyclohexane-1,3-dione (Purity ≥98%) and 1.53 g (10.0 mmol, 1.0 eq) of 4-nitro-1,2-phenylenediamine (Purity ≥98%).

    • Causality: Equimolar stoichiometry is crucial for driving the reaction to completion and simplifying purification. The purity of starting materials is a primary factor in reproducibility; impurities can act as catalysts or inhibitors, leading to inconsistent yields and side-product profiles.[11]

  • Reaction Setup:

    • Combine the reactants in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add 40 mL of absolute ethanol as the solvent.

    • Add 0.2 mL of glacial acetic acid as a catalyst.

    • Causality: Ethanol is an effective solvent for both reactants and facilitates product precipitation upon cooling. The acidic catalyst protonates the carbonyl group of the dione, activating it for nucleophilic attack by the amine—a key step in enamine formation.[10] The reaction vessel size and stirring rate should be kept consistent to ensure uniform heat and mass transfer.[11]

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 78°C) with vigorous stirring.

    • Maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 50:50 Ethyl Acetate:Hexane).

    • Causality: Refluxing provides the necessary activation energy for the dehydration step of the condensation. Consistent temperature control is vital, as side reactions may occur at higher temperatures.[3] TLC monitoring provides a semi-quantitative assessment of reaction completion, preventing premature workup or unnecessary heating.

  • Product Isolation and Purification:

    • After 4 hours, remove the heat source and allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes.

    • A precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with two 10 mL portions of cold ethanol to remove unreacted starting materials and soluble impurities.

    • Dry the product under vacuum at 50°C for at least 4 hours or until a constant weight is achieved.

    • Causality: Slow cooling promotes the formation of larger, purer crystals. Washing with cold solvent minimizes the loss of product due to dissolution while effectively removing impurities. Drying to a constant weight is essential for an accurate yield calculation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Reagents Weigh Reactants (Cyclohexane-1,3-dione, 4-nitro-1,2-phenylenediamine) Setup Combine in Flask Add Stir Bar Reagents->Setup Solvent Prepare Solvent & Catalyst (Ethanol, Acetic Acid) Solvent->Setup Reflux Heat to Reflux (78°C) Stir for 4h Setup->Reflux Monitor Monitor via TLC Reflux->Monitor Hourly Check Cool Cool to Room Temp Then Ice Bath Reflux->Cool After 4h Monitor->Reflux Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum (50°C) Wash->Dry Product Final Product Dry->Product

Caption: Workflow for the synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one.

Part B: Standardized Characterization & Analysis

To compare results between laboratories, the analytical methods must be as standardized as the synthesis.[7][12] The following characterization suite will confirm the identity, purity, and yield of the final product.

Key Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Structural elucidation and confirmation.

    • Protocol:

      • Sample Prep: Dissolve 10 mg of the product in 0.6 mL of DMSO-d6.[4]

      • Instrument: 400 MHz (or higher) NMR spectrometer.

      • Experiments: ¹H NMR, ¹³C NMR.

      • Key Parameters: Report chemical shifts (δ) in ppm, coupling constants (J) in Hz. The solvent peak (DMSO at ~2.50 ppm for ¹H) should be used as a reference.

    • Causality: NMR is the most powerful tool for unambiguous structure confirmation.[4] Using a standard solvent and referencing procedure is critical for comparing spectra across different instruments and labs.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: Purity assessment and quantification.

    • Protocol:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 254 nm.

      • Sample Prep: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 0.1 mg/mL for injection.

      • Analysis: Report the retention time of the main peak and the area percentage purity.

    • Causality: HPLC provides quantitative data on product purity. Standardizing the column, mobile phase, flow rate, and detector wavelength is essential for achieving reproducible retention times and purity calculations.

  • Mass Spectrometry (MS):

    • Purpose: Molecular weight confirmation.

    • Protocol:

      • Technique: Electrospray Ionization (ESI) in positive mode.

      • Analysis: Look for the [M+H]⁺ ion.

      • Expected m/z: 248.09 (for C₁₂H₁₃N₃O₃ + H⁺).

    • Causality: MS confirms that the product has the correct molecular formula, providing a crucial checkpoint for its identity.[4]

  • Melting Point:

    • Purpose: A physical indicator of purity.

    • Protocol: Use a calibrated digital melting point apparatus. Report the range from the first sign of melting to complete liquefaction.

    • Causality: A sharp melting point range is indicative of a pure compound. A broad or depressed range suggests the presence of impurities.

Part C: Inter-Laboratory Comparison Framework

An inter-laboratory study, or round-robin test, is the gold standard for assessing the reproducibility of a method.[13][14] This involves multiple laboratories performing the same experiment using the standardized protocols outlined above and comparing their results.

Key Performance Indicators (KPIs) for Comparison:
  • Chemical Yield (%): The most straightforward metric, but often the most variable.

  • Purity (% Area by HPLC): A critical measure of the quality and consistency of the synthesis and purification.

  • Spectral Consistency: Qualitative comparison of NMR spectra to a reference standard.

  • Melting Point Range (°C): A simple physical test for purity consistency.

Hypothetical Comparison Data:
LaboratoryYield (%)HPLC Purity (%)Melting Point (°C)NMR Conforms?
Lab A 8599.2210-212Yes
Lab B 7898.9209-212Yes
Lab C 9196.5205-210Yes
Lab D 8399.1211-213Yes
Analysis of Potential Variability:

The hypothetical data shows that while all labs successfully synthesized the target compound, there is variability in yield and purity.

  • Lab C's high yield but lower purity could suggest an incomplete purification step, perhaps insufficient washing.

  • Lab B's lower yield might stem from minor differences in reaction time, temperature control, or material transfer during filtration.[15]

  • Labs A and D show strong agreement, suggesting the protocol is robust under their specific environmental and equipment conditions.

Factors that can influence inter-laboratory results include:

  • Reagent Source and Quality: Even reagents of the same stated purity can have different trace impurity profiles.[11]

  • Equipment Calibration: Differences in balance, thermometer, and HPLC detector calibration.[15]

  • Environmental Factors: Ambient temperature and humidity.[14]

  • Analyst Technique: Subtle differences in how each step is performed (e.g., speed of cooling, efficiency of filtration).[2]

Inter-Laboratory Study Design Diagram

InterLab_Study cluster_labs Participating Laboratories Central_Protocol Standardized Synthesis & Characterization Protocols labA Lab A Central_Protocol->labA Distribute labB Lab B Central_Protocol->labB Distribute labC Lab C Central_Protocol->labC Distribute labD Lab D Central_Protocol->labD Distribute Data_Collection Data Submission (Yield, HPLC, NMR, MP) labA->Data_Collection Submit Results labB->Data_Collection Submit Results labC->Data_Collection Submit Results labD->Data_Collection Submit Results Analysis Statistical Analysis (Mean, Std. Dev., Outliers) Data_Collection->Analysis Report Final Reproducibility Report Analysis->Report

Caption: Logical flow of an inter-laboratory reproducibility study.

Part D: Best Practices for Enhancing Reproducibility

To move from acceptable to excellent reproducibility, laboratories should adopt the following best practices:

  • Use a Centralized Reagent Source: For a formal study, all participating labs should use reagents from the same manufacturing lot to eliminate variability in starting material quality.

  • Implement System Suitability Tests: Before running characterization, perform a system suitability test (e.g., inject a standard to check HPLC column performance) to ensure instruments are performing within specifications.

  • Detailed Record Keeping: Document every parameter, including those often overlooked, such as the manufacturer of the glassware, the model of the stir plate, and the ambient laboratory temperature.[11]

  • Embrace Automation: Where possible, use automated synthesis workstations or dosers to minimize human variability in additions and temperature control.[3][16]

  • Publish Negative Results: Understanding the conditions under which a reaction fails is just as important as knowing when it succeeds. Sharing this data can prevent others from making the same mistakes.[1]

By adhering to a rigorously standardized protocol and being mindful of the subtle factors that can influence reaction outcomes, the scientific community can ensure that the synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is a robust and transferable process, paving the way for its reliable application in research and development.

References

  • IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835–855. [Link]

  • ResearchGate. (n.d.). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Retrieved March 26, 2026, from [Link]

  • IUPAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). Retrieved March 26, 2026, from [Link]

  • IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855. [Link]

  • IUPAC. (2009, March 8). A guideline for the validation of qualitative methods: an introduction. [Link]

  • Pagliaro, M. (2021). Reproducibility in chemistry research. RSC Advances, 11(29), 17694-17702. [Link]

  • Bettersize Instruments. (2023, July 13). What are the factors that affect repeatability and reproducibility?. [Link]

  • ResearchGate. (n.d.). How can one synthesize the enamine 3-((2-aminophenyl)amino)cyclohex-2-en-1-one (or 3-(2-aminophenylamino)cyclohex-2-en-1-one) ?. Retrieved March 26, 2026, from [Link]

  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. [Link]

  • Mettler-Toledo. (2024, June 19). Repeatability and Reproducibility in Analytical Chemistry [Video]. YouTube. [Link]

  • Bull, J. A., et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science, 15(35), 12345-12356. [Link]

  • Master Organic Chemistry. (2015, September 2). Reproducibility In Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Ligand for β-enaminone and its Mixed Ligand Complexes with Some Metal Ions and Evaluation of their Biological Activity. Retrieved March 26, 2026, from [Link]

  • ACS Publications. (2018, June 4). Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. ACS Omega, 3(6), 6489–6497. [Link]

  • ACG Publications. (2012, July 20). A brief review on synthesis & applications of β-enamino carbonyl compounds. Organic Communications, 5(3), 105-119. [Link]

  • Mansour, T. S., et al. (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry. [Link]

  • MDPI. (2025, June 30). The Artificial Intelligence-Driven Intelligent Laboratory for Organic Chemistry Synthesis. Molecules, 30(13), 5432. [Link]

  • Boström, H. L. B., et al. (2024). How reproducible is the synthesis of Zr--porphyrin metal--organic frameworks? An interlaboratory study. ChemRxiv. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for the Purity Assessment of Cyclohexenone Derivatives

Introduction: The Criticality of Purity in Cyclohexenone Derivatives Cyclohexenone derivatives are pivotal structural motifs in a vast array of pharmacologically active molecules and complex organic syntheses. Their vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Cyclohexenone Derivatives

Cyclohexenone derivatives are pivotal structural motifs in a vast array of pharmacologically active molecules and complex organic syntheses. Their versatile reactivity makes them valuable intermediates, but also susceptible to the formation of by-products and isomers during synthesis. The presence of even minute impurities can drastically alter the biological activity, toxicity, and stability of the final product.[1] Therefore, the rigorous validation of analytical methods to assess their purity is not merely a quality control checkpoint, but a cornerstone of drug development and scientific research, ensuring the safety and efficacy of these compounds.[2][3]

This guide provides an in-depth comparison of the most prevalent analytical techniques for the purity assessment of cyclohexenone derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to empower researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their specific needs.

The Foundation of Trust: Adherence to ICH Q2(R2) Guidelines

To ensure the reliability and global acceptance of analytical data, method validation must be performed in accordance with internationally recognized guidelines. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[4][5][6] This guide is structured around the core validation parameters stipulated by ICH Q2(R2), including specificity, linearity, accuracy, precision, and the limit of quantification.

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical method for purity assessment is dictated by the physicochemical properties of the cyclohexenone derivative, the potential impurity profile, and the required level of sensitivity and selectivity.[7]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a broad range of cyclohexenone derivatives.[7][8]

Principle of Separation and Detection: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For cyclohexenone derivatives, which typically possess a UV-active chromophore, a UV-Vis detector is commonly employed for quantification. The area under a chromatographic peak is proportional to the concentration of the corresponding analyte.

Causality in Method Development: The selection of the stationary phase (e.g., C18 for reversed-phase chromatography), mobile phase composition (e.g., a gradient of acetonitrile and water), and detection wavelength is critical for achieving optimal separation and sensitivity. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, and heat, are essential to demonstrate the method's specificity and its ability to separate the main component from potential degradation products.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

For volatile and thermally stable cyclohexenone derivatives, GC-MS offers unparalleled separation efficiency and definitive identification capabilities.[1]

Principle of Separation and Detection: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification. Quantification is typically achieved by comparing the peak area of the analyte to that of an internal or external standard.[1]

Causality in Method Development: The choice of the GC column (e.g., a non-polar column like HP-5ms) and the oven temperature program are optimized to achieve baseline separation of the analyte from potential impurities.[10] The selection of an appropriate internal standard is crucial for accurate quantification, compensating for variations in injection volume and instrument response.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Purity Determinator

qNMR, particularly ¹H qNMR, has emerged as a primary analytical technique for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte itself.[11][12]

Principle of Quantification: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13][14] By comparing the integral of a specific, well-resolved signal from the cyclohexenone derivative to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Causality in Method Development: The selection of a suitable internal standard is paramount for accurate qNMR analysis. The standard should be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighed.[13] Furthermore, optimizing acquisition parameters such as the relaxation delay (D1) is critical to ensure complete relaxation of all protons, leading to accurate integration and quantification.[11]

Data-Driven Comparison of Method Performance

The following table summarizes typical performance characteristics for the validation of analytical methods for cyclohexenone derivative purity, based on published data and established validation guidelines.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Specificity High, demonstrated by peak purity analysis and separation from degradation products.[9]Very high, combines chromatographic separation with mass spectral identification.[10]High, based on unique chemical shifts of specific protons.[13]
Linearity (R²) Typically > 0.999[7]Typically > 0.999[15]Not applicable in the same way as chromatographic methods.
Accuracy (% Recovery) 98-102%[16]98-102%[15]High, with low measurement uncertainty (e.g., <1%).[11]
Precision (%RSD) < 2% for repeatability and intermediate precision.[9]< 2% for repeatability and intermediate precision.[15]High, with excellent reproducibility.[1]
Limit of Quantification (LOQ) Low, often in the µg/mL range.[1]Low, enabling quantification of trace impurities, often in the µg/mL to ng/mL range.[7][17]Dependent on the impurity and experimental setup, generally suitable for purity assessment >95%.[1]
Key Advantages Wide applicability to non-volatile compounds, robust and widely available.[1]High separation efficiency and definitive identification of volatile impurities.[1]Provides absolute purity without a specific analyte reference standard, non-destructive.[1][12]
Key Limitations Method development can be more complex.[1]Only applicable to volatile and thermally stable compounds.[1]Lower sensitivity than chromatographic methods, potential for signal overlap.[1]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the purity assessment of a hypothetical cyclohexenone derivative.

Protocol 1: Purity Determination by HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution: A linear gradient tailored to the specific derivative and its impurities.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Determined by the UV maximum of the cyclohexenone derivative.
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the cyclohexenone derivative reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard. Filter the solution through a 0.45 µm syringe filter before injection.[17]

3. Method Validation:

  • Specificity: Inject the sample, a placebo (if applicable), and a spiked sample containing known impurities and degradation products to demonstrate separation.
  • Linearity: Analyze a series of at least five concentrations of the reference standard across the expected range. Plot the peak area against concentration and determine the correlation coefficient (R²).[18]
  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[19]
  • Precision:
  • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[19]
  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
  • Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically by analyzing a series of dilute solutions and establishing a signal-to-noise ratio of approximately 10:1.[9]

4. Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Impurity Profiling by GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[10]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: An optimized program to separate the analyte from impurities (e.g., initial temperature of 60°C, hold for 2 minutes, ramp to 280°C).[10]
  • MS Transfer Line Temperature: 280 °C.[10]
  • Ion Source Temperature: 230 °C.[10]
  • Scan Range: A mass range appropriate for the analyte and expected impurities (e.g., 35-450 m/z).[10]

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the reference standard in a volatile organic solvent (e.g., dichloromethane).
  • Sample Preparation: Prepare a dilute solution of the sample in the same solvent. An internal standard may be added for more accurate quantification.[1]

3. Method Validation (as per HPLC protocol, with adjustments for GC-MS).

4. Impurity Identification and Quantification:

  • Identify impurities by comparing their retention times and mass spectra to those of reference standards or by searching a mass spectral library (e.g., NIST).[20]
  • Quantify impurities based on their peak area relative to the main component or an internal standard.
Protocol 3: Absolute Purity Determination by qNMR

1. Instrumentation and Parameters:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Pulse Program: A standard single-pulse experiment.[21]
  • Relaxation Delay (D1): A sufficiently long delay to ensure complete relaxation of all protons (e.g., 5-7 times the longest T1 value).
  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).[21]

2. Sample Preparation:

  • Accurately weigh (to 0.01 mg) a known amount of the cyclohexenone derivative sample into an NMR tube.[21]
  • Accurately weigh (to 0.01 mg) a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube.[1]
  • Add a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.[14]

3. Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum.
  • Process the spectrum with phasing and baseline correction.

4. Purity Calculation: The purity of the analyte is calculated using the following equation:

Visualizing the Validation Workflow

A robust analytical method validation process follows a logical progression of steps to ensure the method is fit for its intended purpose.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Implementation Dev Method Development Opt Method Optimization Dev->Opt Initial Performance Check Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOQ/LOD Prec->LOQ Report Validation Report LOQ->Report SOP Standard Operating Procedure Report->SOP Finalization

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Comparative

assessing the environmental impact of the synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

An in-depth technical assessment of the synthetic methodologies for 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one requires a rigorous evaluation of both chemical mechanics and environmental sustainability. This hig...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical assessment of the synthetic methodologies for 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one requires a rigorous evaluation of both chemical mechanics and environmental sustainability. This highly functionalized β-enaminone is a critical building block in the development of 1,5-benzodiazepines and acridinedione-based therapeutics. However, traditional synthetic routes often carry a heavy environmental burden.

This guide objectively compares conventional and green synthetic alternatives, providing actionable, self-validating protocols and quantitative environmental metrics to assist drug development professionals in optimizing their synthetic workflows.

Mechanistic Insights & Regioselectivity

The synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one proceeds via the condensation of cyclohexane-1,3-dione with 4-nitro-1,2-phenylenediamine . Achieving high yields requires overcoming specific regioselectivity challenges dictated by the electronic properties of the diamine [1].

The Causality of Regioselectivity: 4-nitro-1,2-phenylenediamine possesses two primary amine groups. The amine at position 1 is para to the strongly electron-withdrawing nitro group, meaning its lone pair is heavily delocalized into the aromatic ring via resonance, rendering it a poor nucleophile. Conversely, the amine at position 2 is meta to the nitro group; it experiences only inductive withdrawal, preserving its nucleophilicity.

Consequently, the nucleophilic attack on the carbonyl carbon of cyclohexane-1,3-dione is exclusively initiated by the meta-amine. Following the formation of a hemiaminal intermediate, dehydration yields the thermodynamically stable conjugated enaminone. Renumbering the product from the point of attachment confirms the formation of the 2-amino-5-nitrophenyl moiety.

Mechanism A Cyclohexane-1,3-dione C Hemiaminal Intermediate A->C Nucleophilic Addition B 4-Nitro-1,2-phenylenediamine (Reactive meta-amine) B->C Amine Attack D 3-[(2-Amino-5-nitrophenyl)amino] cyclohex-2-en-1-one C->D Dehydration (-H2O)

Fig 1. Mechanistic pathway for the target enaminone highlighting regioselective amine attack.

Comparative Evaluation of Synthetic Methodologies

To assess the environmental impact, we compare three distinct synthetic routes. The primary metric for evaluation is the E-factor (mass of waste generated per mass of product), which provides a direct quantification of environmental sustainability [2].

A. Traditional Acid-Catalyzed Reflux

Historically, enaminones are synthesized by refluxing the 1,3-dicarbonyl and amine in aromatic solvents (e.g., toluene or benzene) using p-toluenesulfonic acid (p-TsOH) as a catalyst. A Dean-Stark apparatus is required to azeotropically remove water and drive the equilibrium.

  • Drawbacks: High energy consumption, generation of toxic solvent waste, and difficult product isolation leading to a high E-factor.

B. Aqueous Media Synthesis (Green Alternative 1)

Recent advancements demonstrate that enaminones can be synthesized in pure water without acid catalysis [3].

  • Mechanistic Advantage: The hydrophobic effect forces the organic substrates to aggregate in water, drastically increasing their effective local concentration. As the highly conjugated enaminone forms, its insolubility in water causes it to precipitate out of the solution. This precipitation inherently drives the reaction equilibrium forward (Le Chatelier's principle), eliminating the need for azeotropic water removal.

C. Solvent-Free Solid-Supported Catalysis (Green Alternative 2)

This method utilizes Polyphosphoric acid supported on silica gel (PPA-SiO₂) under solvent-free conditions, often accelerated by microwave irradiation.

  • Mechanistic Advantage: The high surface area of the solid support facilitates intimate contact between reactants, while the absence of solvent drives the E-factor near zero.

Quantitative Environmental Impact Assessment
Synthetic MethodologyCatalyst / SolventTemp (°C)Time (h)Yield (%)E-FactorAtom Economy
A. Traditional Reflux p-TsOH / Toluene1106.0 - 8.065 - 75> 45.0 ~ 85%
B. Aqueous Media None / Water252.0 - 4.085 - 92< 5.0 ~ 85%
C. Solvent-Free PPA-SiO₂ / None800.5 - 1.088 - 95< 2.0 ~ 85%

Note: Atom economy remains constant across all methods as the reactants and final product are identical; the stark contrast in E-factor is driven entirely by solvent and catalyst waste.

EnvImpact M1 Traditional Reflux (Toluene, p-TsOH) E Environmental Assessment M1->E M2 Aqueous Media (H2O, 25°C) M2->E M3 Solvent-Free (PPA-SiO2, 80°C) M3->E R1 High E-Factor (>45) E->R1 Method A R2 Low E-Factor (<5) E->R2 Method B R3 Zero Solvent Minimal Waste E->R3 Method C

Fig 2. Workflow evaluating E-factor and waste generation across three synthetic routes.

Validated Experimental Protocol: Aqueous Green Synthesis

To ensure a self-validating and highly reproducible system, the following protocol details the Aqueous Media Synthesis , which offers the best balance of scalability, low environmental impact, and operational simplicity.

Step 1: Reagent Preparation

  • Accurately weigh 10.0 mmol (1.12 g) of cyclohexane-1,3-dione and 10.0 mmol (1.53 g) of 4-nitro-1,2-phenylenediamine.

  • Causality Check: Using exact equimolar ratios prevents unreacted starting materials from contaminating the final precipitated product, which is crucial since no chromatographic purification will be used.

Step 2: Reaction Execution

  • Suspend the reagents in 20 mL of distilled water in a 50 mL round-bottom flask.

  • Stir vigorously at room temperature (25 °C) for 3 hours.

  • System Validation: The initial suspension will be deep red/orange due to the nitro-diamine. As the reaction progresses, a distinct color shift and the formation of a dense, microcrystalline precipitate (the enaminone) will occur. This physical phase change confirms the forward progress of the reaction.

Step 3: Isolation & Purification

  • Isolate the solid product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold distilled water (3 × 10 mL) to remove any trace unreacted cyclohexane-1,3-dione.

  • Dry the product under a vacuum at 50 °C overnight.

Step 4: Analytical Validation

  • TLC: Run a Thin Layer Chromatography plate (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the highly polar diamine spot confirms completion.

  • Spectroscopy: Validate the structure via ¹H-NMR. The diagnostic vinylic proton of the cyclohexenone ring should appear as a singlet around δ 5.3–5.5 ppm, confirming the successful formation of the conjugated enaminone system.

Conclusion

The synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one does not require harsh, environmentally damaging conditions. By leveraging the intrinsic electronic properties of the starting materials and utilizing the hydrophobic effect in aqueous media, researchers can achieve superior yields while drastically reducing the E-factor. Transitioning from traditional toluene reflux to aqueous or solvent-free methodologies is a highly recommended optimization for modern drug development workflows prioritizing green chemistry.

References

  • An Easy Synthesis of Enaminones in Water as Solvent Organic Chemistry Portal / Synthesis URL:[Link]

  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • General method for the synthesis of enaminones via photocatalysis Beilstein Journal of Organic Chemistry URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities requires a proactive and info...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one, a compound characterized by the presence of aromatic nitro and amino functional groups. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its constituent chemical groups is paramount.[1]

This document will provide a detailed overview of the necessary personal protective equipment (PPE), operational handling procedures, and disposal plans to ensure the safety of all laboratory personnel.

Hazard Analysis: Understanding the Risks

The chemical structure of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one contains two key functional groups that dictate its potential hazards:

  • Aromatic Nitro Compounds: These compounds are often associated with toxicity and can be readily absorbed through the skin. They may also be combustible.

  • Aminophenyl Compounds: Aromatic amines can also be toxic and may cause skin and eye irritation.

Given these characteristics, the primary routes of exposure are inhalation of airborne particles, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is essential to mitigate these risks.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one.

Body PartPPE RecommendationRationale
Hands Double-gloving with a nitrile inner glove and a butyl rubber outer glove is recommended.Nitrile gloves provide good dexterity and protection against a range of chemicals, while butyl rubber gloves offer superior resistance to nitro compounds.[2][3]
Eyes Chemical splash goggles that meet the ANSI Z.87.1 1989 standard.[4]Protects against splashes and airborne particles.
Face A face shield worn over safety goggles.[4]Provides an additional layer of protection against splashes, especially during procedures with a higher risk of splashing.
Body A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs.[2][5]Protects the skin and personal clothing from contamination. Flame-retardant material is crucial due to the potential flammability of nitro compounds.
Respiratory A NIOSH-approved N95 or higher-level respirator.To prevent the inhalation of fine powders, particularly when handling the solid compound outside of a certified chemical fume hood.[1]
Feet Closed-toe, chemical-resistant shoes.[1]Protects the feet from spills.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration Start Assess Task-Specific Hazards SmallScale Small Scale (<1g) Incidental Contact Expected Start->SmallScale Evaluate Quantity and Procedure LargeScale Large Scale (>1g) or High Splash/Aerosol Potential SmallScale->LargeScale No BasicPPE Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat SmallScale->BasicPPE Yes EnhancedPPE Enhanced PPE: - Double Gloves (Nitrile/Butyl) - Chemical Goggles - Face Shield - Flame-Retardant Lab Coat - N95 Respirator (if outside hood) LargeScale->EnhancedPPE Yes caption Figure 1: PPE Selection Workflow

Caption: Figure 1: PPE Selection Workflow for handling 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every step.

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled with the chemical name and appropriate hazard warnings.

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly.[6] Clear the work area of any unnecessary items.[7]

  • Donning PPE: Put on all required PPE as outlined in Section 2 before entering the designated handling area.

  • Weighing and Transfer:

    • Whenever possible, conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[6]

    • If weighing outside a fume hood is unavoidable, use an analytical balance with a draft shield.[1]

    • Use a micro-spatula to carefully transfer the compound, avoiding the generation of dust.[1]

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[8]

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent the spread of the chemical.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain and Clean:

    • For solid spills, carefully sweep up the material and place it in a labeled, sealed container for disposal. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical to protecting the environment and ensuring a safe workplace.

  • Waste Segregation: All solid and liquid waste containing 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one must be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Flammable").

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[8]

The following diagram outlines the correct procedure for disposing of waste generated from handling 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one.

Waste_Disposal Start Waste Generation Segregate Segregate Solid and Liquid Waste Start->Segregate Container Use Designated, Labeled Hazardous Waste Container Segregate->Container Label Clearly Label Container with: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms Container->Label Store Store in a Secure, Designated Waste Accumulation Area Label->Store EHS Arrange for Pickup by Institutional EHS Store->EHS caption Figure 2: Waste Disposal Workflow

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